Product packaging for Oleandomycin(Cat. No.:CAS No. 3922-90-5)

Oleandomycin

Cat. No.: B1677203
CAS No.: 3922-90-5
M. Wt: 687.9 g/mol
InChI Key: RZPAKFUAFGMUPI-QESOVKLGSA-N
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Description

Oleandomycin is a member of oleandomycins. It is functionally related to an oleandolide. It is a conjugate base of an this compound(1+).
This compound is a macrolide antibiotic, though it is less effective than erythromycin. It is synthesized from strains of Streptomyces antibioticus.
This compound has been reported in Streptomyces cyanogenus, Streptomyces antibioticus, and Streptomyces scabiei with data available.
This compound is a macrolide antibiotic similar to erythromycin with antimicrobial activity. This compound targets and reversibly binds to the 50S subunit of bacterial ribosomes. This prevents translocation of peptidyl tRNA leading to an inhibition of protein synthesis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Antibiotic macrolide produced by Streptomyces antibioticus.
See also: Erythromycin (related);  Sirolimus (related);  Tylosin (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H61NO12 B1677203 Oleandomycin CAS No. 3922-90-5

Properties

IUPAC Name

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAKFUAFGMUPI-QESOVKLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether
Record name OLEANDOMYCIN
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Color/Form

White, amorphous powder

CAS No.

3922-90-5
Record name Oleandomycin
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Record name Oleandomycin [INN:BAN]
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Foundational & Exploratory

The Discovery and Scientific Journey of Oleandomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the macrolide antibiotic, oleandomycin. Discovered in the mid-20th century, this compound exhibits a unique chemical structure and a mechanism of action centered on the inhibition of bacterial protein synthesis. This document details the history of its discovery, the elucidation of its complex structure, and its antimicrobial profile. Furthermore, it outlines the experimental methodologies employed in its isolation, characterization, and the determination of its mechanism of action. The guide also delves into the genetic and enzymatic pathways of its biosynthesis by Streptomyces antibioticus. Finally, it addresses the historical clinical use of this compound, particularly in the combination drug Sigmamycine, and the mechanisms of bacterial resistance. This comprehensive resource is intended to serve as a valuable reference for researchers and professionals engaged in the fields of microbiology, pharmacology, and drug development.

Discovery and History

This compound was first isolated in 1954 by Sobin, English, and Celmer from the fermentation broth of the soil bacterium Streptomyces antibioticus[1]. This discovery occurred during the "golden age" of antibiotic research, a period marked by the systematic screening of microorganisms for novel antimicrobial compounds. The initial reports highlighted its activity primarily against Gram-positive bacteria. The complete chemical structure of this complex macrolide was later elucidated in 1960, revealing a 14-membered lactone ring to which two deoxysugars, L-oleandrose and D-desosamine, are attached[1].

Public interest in this compound grew significantly with the introduction of "Sigmamycine" by Pfizer in 1956. This combination drug, which paired this compound with tetracycline, was marketed for its purported synergistic effects and broad-spectrum activity[1]. However, the claims of synergy were later met with scientific debate.

Antimicrobial Spectrum and Efficacy

This compound is a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them outright[1]. Its antimicrobial activity is predominantly directed against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial species.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus-0.3 - 3[1]
Enterococcus faecalis-Similar to S. aureus[2]
Bacillus subtilis-Similar to S. aureus[2]

Mechanism of Action

The antimicrobial activity of this compound stems from its ability to inhibit bacterial protein synthesis. Like other macrolide antibiotics, it targets the 50S subunit of the bacterial ribosome[1].

Ribosomal Binding

This compound binds to the 50S ribosomal subunit, interfering with the process of translation. This binding obstructs the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation[1].

Experimental Protocol: Ribosome Binding Assay

Determining the interaction between an antibiotic and the ribosome is crucial for understanding its mechanism of action. A common method is the ribosome binding assay.

Objective: To demonstrate the binding of radiolabeled this compound to the bacterial 50S ribosomal subunit.

Methodology:

  • Preparation of Ribosomes:

    • Bacterial cells (e.g., E. coli or S. aureus) are cultured to mid-log phase.

    • Cells are harvested by centrifugation and lysed.

    • Ribosomes are isolated from the cell lysate by differential centrifugation.

    • 70S ribosomes are dissociated into 30S and 50S subunits by dialysis against a low-magnesium buffer.

    • The 50S subunits are purified by sucrose gradient centrifugation.

  • Radiolabeling of this compound:

    • This compound is radiolabeled, typically with tritium ([³H]), to allow for detection.

  • Binding Reaction:

    • A reaction mixture is prepared containing:

      • Purified 50S ribosomal subunits.

      • Radiolabeled [³H]this compound at various concentrations.

      • Binding buffer (containing appropriate concentrations of ions like Mg²⁺ and K⁺ to maintain ribosomal integrity).

    • The mixture is incubated to allow for binding equilibrium to be reached.

  • Separation of Bound and Unbound Ligand:

    • The reaction mixture is filtered through a nitrocellulose membrane. Ribosome-ligand complexes are retained on the membrane, while unbound ligand passes through.

    • The membrane is washed with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification:

    • The radioactivity retained on the membrane is measured using a scintillation counter.

    • The amount of bound this compound is calculated based on the specific activity of the radiolabeled compound.

    • Binding parameters, such as the dissociation constant (Kd), can be determined by analyzing the binding data at different concentrations.

Isolation and Structure Elucidation

The journey from a soil microbe to a purified, characterized antibiotic involves a series of meticulous experimental procedures.

Experimental Protocol: Isolation and Purification of this compound

Objective: To isolate and purify this compound from a culture of Streptomyces antibioticus.

Methodology:

  • Fermentation:

    • A seed culture of Streptomyces antibioticus is prepared in a suitable liquid medium.

    • The seed culture is used to inoculate a larger production fermenter containing a nutrient-rich medium (e.g., soybean meal, glucose, and mineral salts).

    • The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days to allow for maximal antibiotic production.

  • Extraction:

    • The fermentation broth is harvested and the mycelium is separated from the culture filtrate by centrifugation or filtration.

    • The pH of the filtrate is adjusted to alkaline to ensure this compound is in its free base form.

    • The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform. The this compound partitions into the organic phase.

  • Purification:

    • The organic extract is concentrated under reduced pressure.

    • The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:

      • Silica gel chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents to separate this compound from other metabolites.

      • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is often employed to obtain highly pure this compound.

  • Crystallization:

    • The purified this compound is crystallized from a suitable solvent system to yield the final product.

Structure Elucidation

The determination of the chemical structure of this compound was a significant achievement in natural product chemistry. Modern techniques for structure elucidation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of the connectivity of atoms. Two-dimensional NMR techniques like COSY and HMBC are used to establish correlations between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments help to identify the different structural components, such as the macrolide ring and the sugar moieties.

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by a series of Claisen-like condensations. The biosynthesis is a complex, multi-step process encoded by a cluster of genes in Streptomyces antibioticus.

Polyketide Synthase (PKS) Pathway

The macrolactone ring of this compound, known as oleandolide, is synthesized by a Type I polyketide synthase (PKS). This large, multifunctional enzyme is organized into modules, with each module responsible for one round of chain elongation and modification. The synthesis begins with a starter unit (acetyl-CoA) and proceeds with the sequential addition of extender units (methylmalonyl-CoA).

Post-PKS Modifications

Following the synthesis of the polyketide chain and its cyclization to form the macrolactone ring, a series of post-PKS modifications occur:

  • Glycosylation: The deoxysugars, D-desosamine and L-oleandrose, are synthesized from glucose-1-phosphate and then attached to the oleandolide aglycone by specific glycosyltransferases (OleG1 and OleG2)[1].

  • Epoxidation: A crucial step is the epoxidation of the macrolactone ring, a reaction catalyzed by a cytochrome P450 monooxygenase (OleP)[1].

Oleandomycin_Biosynthesis Acetyl_CoA Acetyl-CoA (Starter Unit) OlePKS This compound Polyketide Synthase (OlePKS) Acetyl_CoA->OlePKS Methylmalonyl_CoA Methylmalonyl-CoA (Extender Units) Methylmalonyl_CoA->OlePKS Oleandolide Oleandolide (Aglycone) OlePKS->Oleandolide Polyketide Synthesis & Cyclization Glycosyltransferases Glycosyltransferases (OleG1, OleG2) Oleandolide->Glycosyltransferases Glucose_1_P Glucose-1-Phosphate TDP_D_Desosamine TDP-D-Desosamine Glucose_1_P->TDP_D_Desosamine Sugar Biosynthesis TDP_L_Oleandrose TDP-L-Oleandrose Glucose_1_P->TDP_L_Oleandrose Sugar Biosynthesis TDP_D_Desosamine->Glycosyltransferases TDP_L_Oleandrose->Glycosyltransferases Glycosylated_Intermediate Glycosylated Intermediate Glycosyltransferases->Glycosylated_Intermediate Glycosylation OleP Cytochrome P450 (OleP) Glycosylated_Intermediate->OleP This compound This compound OleP->this compound Epoxidation

Fig. 1: Simplified this compound Biosynthesis Pathway.

Experimental Workflows

The discovery and development of an antibiotic like this compound follows a structured workflow, from initial screening to detailed characterization.

Experimental_Workflow Screening Screening of Streptomyces spp. Fermentation Fermentation & Production Screening->Fermentation Isolation Isolation & Purification Fermentation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Antimicrobial_Testing Antimicrobial Activity Testing (MIC) Isolation->Antimicrobial_Testing Mechanism_of_Action Mechanism of Action Studies Structure_Elucidation->Mechanism_of_Action Antimicrobial_Testing->Mechanism_of_Action Lead_Optimization Lead Optimization & Analogue Synthesis Mechanism_of_Action->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Fig. 2: General Experimental Workflow for Antibiotic Discovery.

Resistance Mechanisms

Bacterial resistance to this compound can arise through several mechanisms, which is a critical consideration in its potential therapeutic application.

  • Target Site Modification: Alterations in the 50S ribosomal subunit, often due to mutations in ribosomal RNA or proteins, can reduce the binding affinity of this compound, thereby conferring resistance.

  • Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target. In Streptomyces antibioticus, ABC transporters have been identified as a self-resistance mechanism.

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.

Conclusion

This compound stands as a classic example of a macrolide antibiotic discovered through the systematic screening of natural sources. Its intricate chemical structure, specific mechanism of action, and complex biosynthetic pathway have been the subject of extensive scientific investigation. While its clinical use has been limited, the study of this compound has contributed significantly to our understanding of macrolide antibiotics, bacterial protein synthesis, and the mechanisms of antibiotic resistance. This technical guide provides a foundational resource for researchers and professionals, offering a detailed overview of the key scientific aspects of this important natural product. The continued exploration of such compounds and their derivatives may yet yield new therapeutic agents to combat the growing challenge of antimicrobial resistance.

References

oleandomycin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Oleandomycin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the macrolide antibiotic this compound, focusing on its chemical structure, physicochemical properties, and biological mechanisms. The information is presented to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a 14-membered macrolide antibiotic produced by strains of the bacterium Streptomyces antibioticus.[1] Structurally, it is characterized by a complex polyketide-derived lactone ring to which two deoxysugars, L-oleandrose and D-desosamine, are attached via glycosidic bonds.

The formal chemical identification of this compound is as follows:

  • IUPAC Name : (3R,5R,6S,7R,8R,11R,12S,13R,14S,15S)-14-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6-hydroxy-12-((2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yloxy)-5,7,8,11,13,15-hexamethyl-1,9-dioxaspiro[2.13]hexadecane-4,10-dione[1]

  • Chemical Formula : C₃₅H₆₁NO₁₂[1][2]

  • CAS Number : 3922-90-5[2]

Physicochemical and Biological Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its antimicrobial activity. The key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 687.868 g/mol [1][2]
Melting Point 134-135 °C[2]
Boiling Point Not reported (likely decomposes)
Acid Dissociation Constant (pKa) 8.84 (for the tertiary amine)[2]
Log Kow (Octanol-Water Partition Coefficient) 1.69[2]
Solubility Soluble in methanol, ethanol, butanol, acetone, and dilute acids. Practically insoluble in hexane and carbon tetrachloride.[2]
Minimum Inhibitory Concentration (MIC) 0.3-3 µg/mL (against Staphylococcus aureus)[1]

Experimental Protocols

The determination of the physicochemical properties listed above relies on established laboratory methodologies. Below are detailed summaries of standard protocols representative of those used to obtain such data.

Determination of pKa by Potentiometric Titration

The pKa of the basic dimethylamino group on the desosamine sugar is a key determinant of this compound's ionization state at physiological pH. Potentiometric titration is a standard and reliable method for its determination.[3][4][5][6]

Methodology:

  • Sample Preparation : A precise quantity of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[4]

  • Apparatus Setup : A calibrated potentiometer equipped with a combined pH glass electrode is used. The sample solution is placed in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and stirred continuously. The system is purged with nitrogen gas to eliminate dissolved carbon dioxide.[4][5]

  • Titration : The solution is first acidified with a standardized solution of hydrochloric acid (HCl) to fully protonate the amine. A standardized solution of sodium hydroxide (NaOH) of known concentration is then added in small, precise increments using a burette.

  • Data Collection : The pH of the solution is recorded after the addition of each increment of titrant, allowing the system to equilibrate at each step.

  • Data Analysis : A titration curve is generated by plotting the measured pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve, often identified by calculating the first or second derivative of the plot (ΔpH/ΔV or Δ²pH/ΔV²).[3] The pKa is the pH at which exactly half of the titrant required to reach the equivalence point has been added.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[7][8][9]

Methodology:

  • Sample Preparation : An excess amount of solid, powdered this compound is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). Adding excess solid ensures that a saturated solution is formed.[9]

  • Equilibration : The vial is sealed and placed in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is reached.[8][10]

  • Phase Separation : After equilibration, the suspension is allowed to settle. The undissolved solid is then removed from the saturated solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[7][11]

  • Quantification : The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calibration : A standard calibration curve is prepared by analyzing solutions of known this compound concentrations to ensure accurate quantification of the saturated solution. The final calculated concentration represents the equilibrium solubility.[10]

Biological Mechanism and Biosynthesis

Mechanism of Action: Inhibition of Protein Synthesis

This compound is a bacteriostatic agent that functions by inhibiting protein synthesis in susceptible bacteria. Like other macrolides, its primary target is the 50S subunit of the bacterial ribosome.[1] It binds to the P-site (peptidyl site) within the ribosomal exit tunnel, which sterically hinders the elongation of the nascent polypeptide chain, thereby halting protein production.[1]

Oleandomycin_Mechanism_of_Action This compound This compound Complex 50S-Oleandomycin Complex This compound->Complex Binds to Ribosome50S Bacterial 50S Ribosomal Subunit BindingSite P-Site in Exit Tunnel BindingSite->Complex Forms Inhibition Inhibition Complex->Inhibition Causes Elongation Peptide Chain Elongation Elongation->Inhibition ProteinSynthesis Protein Synthesis Blocked Inhibition->ProteinSynthesis Leads to

Caption: Mechanism of Action of this compound.

Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process involving a Type I polyketide synthase (PKS) system followed by post-PKS tailoring modifications.

  • Polyketide Chain Assembly : The core macrolactone ring, 8,8a-deoxyoleandolide, is assembled by a modular Type I PKS encoded by the OLES1, OLES2, and OLES3 gene clusters. The process starts with an acetyl-CoA starter unit and involves the sequential addition of six methylmalonyl-CoA extender units.[1]

  • Post-PKS Modifications : After the polyketide chain is synthesized and cyclized, the aglycone undergoes several modifications:

    • Glycosylation : Two activated sugar molecules, dTDP-D-desosamine and dTDP-L-oleandrose, are attached to the macrolactone ring by the glycosyltransferases OleG1 and OleG2, respectively.[1]

    • Epoxidation : The final step is the formation of an epoxide ring at the C8-C8a position, a reaction catalyzed by the cytochrome P450 monooxygenase OleP.[1]

Oleandomycin_Biosynthesis cluster_pks Polyketide Synthesis (PKS) cluster_post_pks Post-PKS Modifications Starter Acetyl-CoA (Starter Unit) PKS_Enzymes PKS Modules (OLES1, OLES2, OLES3) Starter->PKS_Enzymes Extender 6x Methylmalonyl-CoA (Extender Units) Extender->PKS_Enzymes Aglycone 8,8a-deoxyoleandolide (Aglycone) PKS_Enzymes->Aglycone Chain Assembly & Cyclization Glyco_Intermediate Glycosylated Aglycone Aglycone->Glyco_Intermediate Sugars dTDP-D-desosamine dTDP-L-oleandrose Glycosyl Glycosyltransferases (OleG1, OleG2) Sugars->Glycosyl Glycosyl->Glyco_Intermediate Attaches Sugars This compound This compound (Final Product) Glyco_Intermediate->this compound Epoxidase P450 Epoxidase (OleP) Epoxidase->this compound Epoxidation

Caption: Biosynthesis Workflow of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Oleandomycin on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Oleandomycin, a 14-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the bacterial 50S ribosomal subunit. By binding within the nascent peptide exit tunnel (NPET), this compound sterically hinders the progression of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis. This guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and resistance mechanisms associated with this compound's activity, supported by detailed experimental methodologies and conceptual diagrams.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome.[1] This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.

The binding of this compound within this tunnel creates a physical obstruction, impeding the passage of the growing polypeptide chain. This steric hindrance is believed to be the principal mode of action, leading to a premature termination of translation. This compound can also interfere with the formation of the 50S subunit itself.[1]

Context-Specific Translation Arrest

Recent studies on macrolides have revealed a more nuanced mechanism involving context-specific translation arrest. The inhibitory effect of these antibiotics can be dependent on the specific amino acid sequence of the nascent peptide.[2] While specific nascent peptide sequences that cause this compound-induced stalling are still under investigation, it is known that certain peptide motifs can enhance the inhibitory activity of macrolides, leading to ribosome stalling at particular points in the mRNA sequence.[2] This phenomenon is crucial for the regulation of certain bacterial resistance genes, such as the erm genes, where antibiotic-induced stalling at a leader peptide sequence leads to a conformational change in the mRNA, allowing for the translation of the downstream resistance gene.

Quantitative Data

While specific experimentally determined binding affinities (Kd), 50% inhibitory concentrations (IC50), and inhibition constants (Ki) for this compound's interaction with the bacterial ribosome are not widely reported in recent literature, the following data provides an indication of its potency:

ParameterOrganismValue (µg/mL)Reference
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus0.3 - 3[1]

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase) in the presence of varying concentrations of the antibiotic. The amount of synthesized protein is quantified by measuring the reporter's activity, and the IC50 is calculated from the dose-response curve.

Methodology:

  • Reaction Setup: Prepare a series of reaction mixtures containing a cell-free transcription-translation system (e.g., PURExpress), a DNA template encoding a reporter protein, and serial dilutions of this compound.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 15 minutes) to allow for protein synthesis.

  • Reporter Assay: Add the substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the reporter signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Toeprinting Assay for Ribosome Stalling

This technique is employed to identify the precise location on an mRNA where a ribosome stalls due to the action of an antibiotic.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template that is being translated by ribosomes. When the reverse transcriptase encounters a stalled ribosome, it stops, creating a truncated cDNA product ("toeprint"). The size of this toeprint reveals the position of the stalled ribosome.[4]

Methodology:

  • In Vitro Translation: Set up an in vitro transcription-translation reaction with a specific mRNA template in the presence and absence of this compound.

  • Primer Hybridization: Add a radiolabeled or fluorescently-labeled DNA primer that is complementary to a region downstream of the potential stalling site.

  • Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction. The enzyme will extend the primer until it reaches the stalled ribosome.

  • Gel Electrophoresis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis.

  • Analysis: Visualize the cDNA fragments. The appearance of a specific, shorter cDNA fragment in the presence of this compound indicates the position of ribosome stalling.[5]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Oleandomycin Complexes

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome in complex with its ligands at near-atomic resolution.

Principle: The ribosome-oleandomycin complex is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These images are computationally processed to reconstruct a high-resolution 3D map of the complex.[6][7]

Methodology:

  • Complex Formation: Incubate purified bacterial 70S ribosomes with a molar excess of this compound.

  • Grid Preparation: Apply a small volume of the ribosome-oleandomycin solution to an EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane.

  • Data Collection: Collect a large dataset of images of the frozen particles using a cryo-electron microscope.

  • Image Processing and 3D Reconstruction: Use specialized software to align the particle images, classify them into different conformational states, and reconstruct a 3D density map.

  • Model Building and Refinement: Fit an atomic model of the ribosome and this compound into the cryo-EM density map and refine the model to obtain a high-resolution structure of the complex.[6]

Site-Directed Mutagenesis for Resistance Studies

This technique is used to introduce specific mutations into the 23S rRNA gene to identify nucleotides that are critical for this compound binding and to study mechanisms of resistance.

Principle: A plasmid containing the 23S rRNA gene is used as a template for PCR with primers that contain the desired mutation. The original, non-mutated template DNA is then selectively degraded, and the mutated plasmid is transformed into bacteria to study the effect of the mutation on this compound sensitivity.[8]

Methodology:

  • Primer Design: Design PCR primers that are complementary to the region of the 23S rRNA gene to be mutated, with the desired nucleotide change incorporated into the primer sequence.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the 23S rRNA gene with the mutagenic primers.

  • Template Removal: Digest the PCR reaction with an enzyme (e.g., DpnI) that specifically cleaves the methylated template DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

  • Transformation: Transform the mutated plasmid into a suitable bacterial host strain.

  • Phenotypic Analysis: Assess the this compound sensitivity of the mutant strain by determining the Minimum Inhibitory Concentration (MIC) and compare it to the wild-type strain.

Visualizations

This compound's Mechanism of Action on the Bacterial Ribosome

oleandomycin_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S NPET Nascent Peptide Exit Tunnel 30S 30S Protein_Synthesis Protein Synthesis NPET->Protein_Synthesis Blocks Elongation PTC Peptidyl Transferase Center PTC->NPET Nascent Peptide This compound This compound This compound->NPET Binds to Inhibition Inhibition of Protein Synthesis ic50_workflow Start Start Prepare_Reactions Prepare in vitro translation reactions with serial dilutions of this compound Start->Prepare_Reactions Incubate Incubate at 37°C Prepare_Reactions->Incubate Measure_Signal Measure reporter protein activity (e.g., luminescence) Incubate->Measure_Signal Data_Analysis Plot dose-response curve Measure_Signal->Data_Analysis Determine_IC50 Determine IC50 value Data_Analysis->Determine_IC50 End End Determine_IC50->End resistance_mechanism cluster_resistance Resistance Mechanisms Oleandomycin_Ext Extracellular This compound Oleandomycin_Int Intracellular This compound Oleandomycin_Ext->Oleandomycin_Int Uptake Cell_Membrane Cell Membrane Ribosome Ribosome Oleandomycin_Int->Ribosome Glycosylation Intracellular Glycosylation (oleD gene product) Oleandomycin_Int->Glycosylation Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Inactive_this compound Inactive Glycosylated This compound Glycosylation->Inactive_this compound Efflux_Pump Active Efflux (ABC Transporter) (oleB, oleC gene products) Inactive_this compound->Efflux_Pump Export

References

An In-Depth Technical Guide to the Oleandomycin Biosynthesis Pathway in Streptomyces antibioticus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of oleandomycin in Streptomyces antibioticus. It details the genetic and enzymatic basis of its synthesis, from the polyketide backbone assembly to the attachment and modification of deoxysugar moieties. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction to this compound

This compound is a 14-membered macrolide antibiotic produced by the soil bacterium Streptomyces antibioticus.[1] It exhibits bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[2] The structure of this compound consists of a polyketide-derived aglycone, oleandolide, to which two deoxysugars, L-oleandrose and D-desosamine, are attached. The final structure is characterized by an epoxide group on the macrolactone ring.[1][2] Understanding the intricate biosynthetic pathway of this compound is crucial for efforts in strain improvement, combinatorial biosynthesis of novel macrolides, and overcoming antibiotic resistance.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a cluster within the Streptomyces antibioticus chromosome. This cluster contains genes encoding the polyketide synthase (PKS), enzymes for deoxysugar biosynthesis, glycosyltransferases, tailoring enzymes, as well as genes involved in regulation and self-resistance.

Core Biosynthetic Pathway

The biosynthesis of this compound can be divided into four main stages:

  • Formation of the macrolactone ring, 8,8a-deoxyoleandolide, by a Type I Polyketide Synthase.

  • Synthesis of the activated deoxysugars: dTDP-L-oleandrose and dTDP-D-desosamine.

  • Glycosylation of the aglycone with the two deoxysugars.

  • Post-PKS tailoring modifications, including epoxidation.

Polyketide Backbone Synthesis: The this compound Synthase (OLES)

The oleandolide aglycone is synthesized by a modular Type I Polyketide Synthase (PKS) encoded by the ole gene cluster.[3] The process is initiated with an acetyl-CoA starter unit and extended through the sequential addition of six methylmalonyl-CoA extender units.[1] The this compound PKS is comprised of multiple modules, each responsible for one cycle of chain elongation and processing.

Table 1: Genes and Enzymes of the this compound Biosynthesis Pathway

Gene(s)Enzyme/ProteinFunctionReference(s)
oleA1, oleA2, oleA3This compound Polyketide Synthase (OLES)Synthesis of the 8,8a-deoxyoleandolide aglycone[3]
oleSdTDP-D-glucose synthaseFirst step in deoxysugar biosynthesis[1]
oleEdTDP-D-glucose 4,6-dehydrataseSecond step in deoxysugar biosynthesis[1]
oleLdTDP-4-keto-6-deoxy-D-glucose 3,5-epimeraseL-oleandrose biosynthesis[1]
oleVdTDP-D-glucose 2,3-dehydrataseL-oleandrose biosynthesis[1]
oleWdTDP-2,3-didehydro-2,6-dideoxy-D-glucose 3-reductaseL-oleandrose biosynthesis[1]
oleUdTDP-4-keto-2,6-dideoxy-D-glucose 4-ketoreductaseL-oleandrose biosynthesis[1]
oleYL-oleandrosyl 3-O-methyltransferaseFinal step in L-oleandrose biosynthesis[1]
oleNIdTDP-4-keto-6-deoxy-D-glucose aminotransferaseD-desosamine biosynthesis[1]
oleTdTDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose reductaseD-desosamine biosynthesis[1]
oleG1GlycosyltransferaseTransfers dTDP-D-desosamine to the aglycone[2]
oleG2GlycosyltransferaseTransfers dTDP-L-oleandrose to the aglycone[2]
olePCytochrome P450 monooxygenaseEpoxidation of the macrolactone ring[2][4]
oleIGlycosyltransferaseInactivation of this compound for self-resistance
oleDGlycosyltransferaseInactivation of this compound for self-resistance
oleRGlycosidaseReactivation of glycosylated this compound outside the cell
oleB, oleCABC transportersEfflux of inactive glycosylated this compound[1]
Deoxysugar Biosynthesis

This compound contains two unique deoxysugars, L-oleandrose and D-desosamine, which are synthesized from the common precursor dTDP-D-glucose.[1] The initial steps, the conversion of glucose-1-phosphate to dTDP-D-glucose and its subsequent conversion to dTDP-4-keto-6-deoxy-D-glucose, are catalyzed by the enzymes OleS and OleE, respectively.[1] From this intermediate, the pathways diverge to form the two distinct sugars.

The formation of dTDP-L-oleandrose from dTDP-4-keto-6-deoxy-D-glucose involves a series of epimerization, dehydration, reduction, and methylation steps catalyzed by the enzymes OleL, OleV, OleW, OleU, and OleY.[1]

L_oleandrose_biosynthesis cluster_L_oleandrose L-oleandrose Biosynthesis dTDP-D-glucose dTDP-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-glucose->dTDP-4-keto-6-deoxy-D-glucose OleS, OleE dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-L-mannose dTDP-4-keto-6-deoxy-D-glucose->dTDP-4-keto-6-deoxy-L-mannose OleL dTDP-2,3-didehydro-4-keto-2,6-dideoxy-L-mannose dTDP-2,3-didehydro-4-keto-2,6-dideoxy-L-mannose dTDP-4-keto-6-deoxy-L-mannose->dTDP-2,3-didehydro-4-keto-2,6-dideoxy-L-mannose OleV dTDP-4-keto-2,6-dideoxy-L-mannose dTDP-4-keto-2,6-dideoxy-L-mannose dTDP-2,3-didehydro-4-keto-2,6-dideoxy-L-mannose->dTDP-4-keto-2,6-dideoxy-L-mannose OleW dTDP-L-olivose dTDP-L-olivose dTDP-4-keto-2,6-dideoxy-L-mannose->dTDP-L-olivose OleU dTDP-L-oleandrose dTDP-L-oleandrose dTDP-L-olivose->dTDP-L-oleandrose OleY

Figure 1. Biosynthesis pathway of dTDP-L-oleandrose.

The synthesis of dTDP-D-desosamine from dTDP-4-keto-6-deoxy-D-glucose is a shorter pathway involving an aminotransferase (OleNI) and a reductase (OleT).[1]

D_desosamine_biosynthesis cluster_D_desosamine D-desosamine Biosynthesis dTDP-D-glucose dTDP-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-glucose->dTDP-4-keto-6-deoxy-D-glucose OleS, OleE dTDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose dTDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose->dTDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose OleNI dTDP-D-desosamine dTDP-D-desosamine dTDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose->dTDP-D-desosamine OleT

Figure 2. Biosynthesis pathway of dTDP-D-desosamine.

Glycosylation of the Aglycone

Once the aglycone and the deoxysugars are synthesized, they are assembled by two specific glycosyltransferases. OleG1 is responsible for the attachment of dTDP-D-desosamine to the C-5 hydroxyl group of the oleandolide, and OleG2 attaches dTDP-L-oleandrose to the C-3 hydroxyl group.[2]

Post-PKS Tailoring: Epoxidation

The final step in the biosynthesis of this compound is the epoxidation of the C-8 position of the macrolactone ring. This reaction is catalyzed by the cytochrome P450 monooxygenase, OleP.[4]

Oleandomycin_Biosynthesis_Pathway cluster_main This compound Biosynthesis Acetyl_CoA Acetyl-CoA Aglycone 8,8a-deoxyoleandolide Acetyl_CoA->Aglycone oleA1, oleA2, oleA3 (PKS) Methylmalonyl_CoA 6 x Methylmalonyl-CoA Methylmalonyl_CoA->Aglycone Glycosylated_Intermediate1 Desosaminyl-8,8a-deoxyoleandolide Aglycone->Glycosylated_Intermediate1 oleG1 Glucose_1_P Glucose-1-Phosphate dTDP_L_oleandrose dTDP-L-oleandrose Glucose_1_P->dTDP_L_oleandrose oleS, oleE, oleL, oleV, oleW, oleU, oleY dTDP_D_desosamine dTDP-D-desosamine Glucose_1_P->dTDP_D_desosamine oleS, oleE, oleNI, oleT Glycosylated_Intermediate2 Oleandrosyl-desosaminyl-8,8a-deoxyoleandolide dTDP_L_oleandrose->Glycosylated_Intermediate2 dTDP_D_desosamine->Glycosylated_Intermediate1 Glycosylated_Intermediate1->Glycosylated_Intermediate2 oleG2 This compound This compound Glycosylated_Intermediate2->this compound oleP (Epoxidation)

Figure 3. Overall this compound biosynthesis pathway.

Self-Resistance Mechanism

Streptomyces antibioticus employs a sophisticated self-resistance mechanism to protect itself from the antibiotic it produces. This involves the intracellular inactivation of this compound, efflux of the inactive form, and extracellular reactivation.

  • Inactivation: The glycosyltransferases OleI and OleD inactivate intracellular this compound by attaching a glucose molecule to the desosamine sugar.[5]

  • Efflux: The inactive, glycosylated this compound is then exported out of the cell by the ABC transporters OleB and OleC.[1]

  • Reactivation: An extracellular glycosidase, OleR, removes the glucose moiety, releasing the active this compound into the environment.[5]

Self_Resistance_Mechanism cluster_cell Streptomyces antibioticus Cell Intracellular_this compound Intracellular this compound Inactive_this compound Inactive Glycosylated this compound Intracellular_this compound->Inactive_this compound oleI, oleD (Glycosylation) Extracellular_Inactive_this compound Extracellular Inactive this compound Inactive_this compound->Extracellular_Inactive_this compound oleB, oleC (Efflux) Active_this compound Active this compound Extracellular_Inactive_this compound->Active_this compound oleR (Deglycosylation)

Figure 4. Self-resistance mechanism in S. antibioticus.

Quantitative Data

Quantitative kinetic data for the enzymes of the this compound biosynthetic pathway are scarce in the published literature. The following table summarizes the available kinetic parameters for the glycosyltransferase OleI.

Table 2: Kinetic Parameters for OleI Glycosyltransferase

SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
This compound130 ± 201.8 ± 0.12300
UDP-Glucose380 ± 301.8 ± 0.1790

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis pathway.

Gene Knockout using CRISPR-Cas9

CRISPR-Cas9 mediated gene editing has become a powerful tool for functional genomics in Streptomyces. The following is a generalized workflow for creating a gene deletion mutant in S. antibioticus.

CRISPR_Workflow cluster_crispr CRISPR-Cas9 Gene Knockout Workflow A 1. Design sgRNA and homology arms B 2. Assemble CRISPR-Cas9 plasmid A->B C 3. Introduce plasmid into E. coli for conjugation B->C D 4. Conjugate into S. antibioticus C->D E 5. Select for exconjugants D->E F 6. Screen for double-crossover mutants E->F G 7. Verify deletion by PCR and sequencing F->G

Figure 5. General workflow for CRISPR-Cas9 gene knockout.

Protocol Outline:

  • Design of sgRNA and Homology Arms:

    • Design a specific single-guide RNA (sgRNA) targeting the gene of interest.

    • Design upstream and downstream homology arms (typically 1-2 kb) flanking the target gene.

  • Construction of the CRISPR-Cas9 Delivery Plasmid:

    • Clone the sgRNA expression cassette and the homology arms into a suitable E. coli - Streptomyces shuttle vector containing the cas9 gene.

  • Transformation into E. coli Donor Strain:

    • Transform the final construct into a methylation-deficient E. coli strain suitable for intergeneric conjugation (e.g., ET12567/pUZ8002).

  • Intergeneric Conjugation:

    • Mix the E. coli donor strain with S. antibioticus spores on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer.

  • Selection of Exconjugants:

    • Overlay the conjugation plates with antibiotics to select for S. antibioticus that have received the plasmid.

  • Screening for Double-Crossover Mutants:

    • Subculture the exconjugants on a non-selective medium to allow for the loss of the plasmid.

    • Screen for colonies that have undergone a double-crossover event, resulting in the deletion of the target gene. This is often done by replica plating to identify clones that have lost the plasmid-conferred antibiotic resistance.

  • Verification of Gene Deletion:

    • Confirm the deletion of the target gene by colony PCR using primers flanking the deleted region and by Sanger sequencing.

Heterologous Expression of this compound Genes

Streptomyces lividans is a commonly used host for the heterologous expression of biosynthetic gene clusters from other Streptomyces species.

Protocol Outline:

  • Cloning of the Gene or Gene Cluster:

    • The gene(s) of interest from the this compound cluster are cloned into a suitable Streptomyces expression vector, often under the control of a strong, inducible promoter (e.g., tipA promoter).

  • Transformation into E. coli and Conjugation:

    • The expression construct is introduced into an E. coli donor strain and subsequently transferred to S. lividans via intergeneric conjugation as described above.

  • Expression and Analysis:

    • The recombinant S. lividans strain is cultivated under appropriate conditions.

    • Gene expression is induced at a suitable growth phase.

    • The culture is then analyzed for the production of the expected metabolite using techniques such as HPLC, LC-MS, and NMR.

Extraction and Purification of this compound

Protocol Outline:

  • Fermentation:

    • S. antibioticus is cultured in a suitable production medium. Fermentation is typically carried out for several days to allow for maximum antibiotic accumulation.

  • Extraction from Fermentation Broth:

    • The fermentation broth is first clarified by centrifugation or filtration to remove the mycelia.

    • The pH of the supernatant is adjusted to alkaline conditions (pH 8.5-9.0) to ensure this compound is in its free base form.

    • The this compound is then extracted from the aqueous phase using a water-immiscible organic solvent such as butyl acetate or chloroform.

  • Purification:

    • The organic extract is concentrated under reduced pressure.

    • Further purification can be achieved through techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).

Enzyme Assays

General Protocol for a Glycosyltransferase Assay:

  • Reaction Mixture:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the aglycone substrate (e.g., oleandolide), the activated sugar donor (e.g., dTDP-L-oleandrose), and the purified glycosyltransferase enzyme.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

  • Analysis:

    • Extract the product and analyze the reaction mixture by TLC, HPLC, or LC-MS to detect the formation of the glycosylated product.

General Protocol for a Cytochrome P450 (OleP) Assay:

  • Reaction Mixture:

    • Prepare a reaction mixture containing a buffer, the substrate (e.g., the fully glycosylated intermediate), the purified OleP enzyme, and a source of reducing equivalents (NADPH and a reductase partner).

  • Incubation:

    • Incubate the reaction at an appropriate temperature.

  • Analysis:

    • Monitor the consumption of NADPH spectrophotometrically or analyze the formation of the epoxidized product by HPLC or LC-MS.

Conclusion

The biosynthesis of this compound in Streptomyces antibioticus is a complex and tightly regulated process involving a multitude of enzymes. This guide has provided a detailed overview of the core biosynthetic pathway, from the initial assembly of the polyketide chain to the final tailoring steps. The elucidation of this pathway not only enhances our fundamental understanding of natural product biosynthesis but also provides a roadmap for the rational design and engineering of novel macrolide antibiotics with improved therapeutic properties. Further research is needed to fully characterize the kinetics of all the biosynthetic enzymes and to unravel the intricate regulatory networks that govern this compound production.

References

An In-depth Technical Guide on the Mode of Action of Oleandomycin as a Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Oleandomycin is a 14-membered macrolide antibiotic produced by Streptomyces antibioticus. Like other macrolides, its primary antimicrobial activity stems from its ability to inhibit protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of polypeptide chains. This technical guide provides a detailed examination of this compound's mechanism of action, including its specific ribosomal binding site, its context-dependent inhibition of translation, and quantitative measures of its activity. Furthermore, it outlines key experimental protocols for studying its function and discusses known mechanisms of bacterial resistance.

Core Mechanism of Action: Ribosomal Inhibition

This compound is a bacteriostatic agent that reversibly binds to the large 50S subunit of the bacterial 70S ribosome.[1] Its mechanism is analogous to that of erythromycin, though it is generally considered a less potent antibiotic.[1]

1.1. Binding Site within the Ribosome

The binding site for this compound and other macrolides is located within the nascent peptide exit tunnel (NPET), a channel that spans the 50S subunit through which the growing polypeptide chain emerges.[2] This strategic position is adjacent to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. By occupying this site, this compound sterically obstructs the path of the elongating nascent peptide once it reaches a certain length (typically 4-7 amino acids).[3]

1.2. Inhibition of Translation Elongation

The primary effect of this compound binding is the stalling of translation during the elongation phase. While it does not directly inhibit the peptidyl transferase activity for all peptide bonds, its presence in the NPET creates a context-dependent blockade.[3][4] The progression of the ribosome is arrested when specific amino acid sequences are being translated, as the nascent chain is unable to pass the bound antibiotic molecule.[4] This interference can prevent the translocation of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site), effectively halting the elongation cycle.[5] Some evidence also suggests that macrolides can act by stimulating the premature dissociation of peptidyl-tRNA from the ribosome.[6] Additionally, this compound has been noted to potentially interfere with the formation of the 50S subunit itself.[1]

Figure 1. Mechanism of Action of this compound.

Quantitative Analysis of Inhibition

The efficacy of this compound can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC₅₀) in cell-free translation assays. While specific IC₅₀ and binding affinity (Kd) values for this compound are not as widely reported as for newer macrolides, comparative data underscores its activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Organism Strain(s) MIC Range (μg/mL) Notes
Staphylococcus aureus Various 0.3 - 3
Staphylococcus aureus (ermA genotype) Subgroup 2 >128 Strains with inducible resistance show much lower susceptibility.[7]

| Staphylococcus aureus (ermC genotype) | Subgroup 1 | >128 | Strains with this common resistance genotype are highly resistant.[7] |

Note: Specific IC₅₀ values for this compound in protein synthesis assays are infrequently cited in recent literature. For comparison, IC₅₀ values for other protein synthesis inhibitors can range from nanomolar to micromolar concentrations depending on the assay and organism.[8][9]

Key Experimental Methodologies

The study of this compound's mode of action relies on a suite of well-established biochemical and molecular biology techniques.

3.1. In Vitro Translation (IVT) Inhibition Assay

This assay directly measures the effect of an inhibitor on protein synthesis in a cell-free system.

  • Principle: A bacterial cell extract (e.g., E. coli S30) or a purified component system (e.g., PURExpress) is used to translate a specific mRNA template, often encoding a reporter protein like luciferase or a fluorescent protein.[10] The reduction in reporter signal in the presence of the antibiotic corresponds to the level of inhibition.

  • Methodology:

    • Reaction Setup: Prepare a master mix containing the cell-free expression system, an energy source (ATP/GTP), amino acids, and the reporter mRNA.

    • Inhibitor Addition: Aliquot the master mix into a multi-well plate. Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no mRNA) controls.

    • Incubation: Incubate the plate at 37°C for a set period (e.g., 60-90 minutes) to allow for translation.[11]

    • Detection: Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP).

    • Data Analysis: Normalize the results to the controls and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[12]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare IVT Master Mix (Cell Extract, Energy, AAs) D Aliquot Master Mix & mRNA into 96/384-well plate A->D B Prepare Reporter mRNA (e.g., Luciferase) B->D C Prepare Serial Dilutions of this compound E Add this compound Dilutions and Controls C->E D->E F Incubate at 37°C E->F G Measure Reporter Signal (e.g., Luminescence) F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Figure 2. Experimental workflow for an IVT inhibition assay.

3.2. Ribosome Profiling (Ribo-Seq)

This high-throughput sequencing technique provides a genome-wide snapshot of ribosome positions on mRNA, revealing specific sites of translational arrest caused by an antibiotic.

  • Principle: Bacterial cells are treated with the antibiotic to stall ribosomes. The cells are then lysed, and unprotected mRNA is digested with RNase. The mRNA fragments protected by the stalled ribosomes ("footprints") are isolated, converted to a cDNA library, and sequenced.[13][14] An accumulation of footprints at specific locations compared to untreated controls indicates sites of drug-induced stalling.[3]

  • Methodology:

    • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a high concentration of this compound for a short duration (e.g., 5-15 minutes).[3] Harvest cells rapidly, often by flash-freezing, to preserve ribosome positions.[14]

    • Lysis and Nuclease Digestion: Lyse the cells under conditions that maintain ribosome integrity. Treat the lysate with an RNase (e.g., micrococcal nuclease) to digest all mRNA not protected within the ribosome.

    • Monosome Isolation: Isolate the 70S monosome-mRNA complexes, typically using sucrose gradient centrifugation or size-exclusion chromatography.

    • Footprint Extraction: Dissociate the ribosomes and extract the protected RNA fragments (typically 20-30 nucleotides in length).[13]

    • Library Preparation and Sequencing: Ligate adapters to the RNA footprints, perform reverse transcription, and amplify the resulting cDNA to create a sequencing library for high-throughput sequencing.

    • Data Analysis: Align the sequenced reads to the organism's genome or transcriptome. Analyze the distribution of footprints to identify specific codons or gene regions where ribosome density is significantly increased in the this compound-treated sample.

A Grow bacterial culture B Treat with this compound to stall ribosomes A->B C Rapidly Harvest Cells (Flash-freezing) B->C D Lyse Cells & Digest with RNase C->D E Isolate 70S Monosomes (Sucrose Gradient) D->E F Extract Ribosome-Protected mRNA 'Footprints' E->F G Prepare cDNA Library for Sequencing F->G H High-Throughput Sequencing G->H I Align Reads to Genome & Identify Stall Sites H->I

Figure 3. Experimental workflow for Ribosome Profiling.

Mechanisms of Bacterial Resistance

Bacteria have evolved several strategies to counteract the inhibitory effects of this compound and other macrolides.

  • Active Efflux: This is a primary resistance mechanism where membrane-bound transporter proteins actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target. In the this compound-producing organism S. antibioticus, genes encoding ATP-Binding Cassette (ABC) transporters, such as oleB and oleC, have been identified as conferring resistance.

  • Enzymatic Modification: Bacteria can produce enzymes that chemically modify and inactivate the antibiotic. For this compound, a key mechanism in the producing organism involves glycosylation, where a glucose molecule is attached to the drug, rendering it inactive.[15][16] This inactive form can then be secreted.

  • Target Site Modification: The most common mechanism of acquired macrolide resistance in clinical isolates is the modification of the ribosomal target. This typically involves methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA of the 50S subunit by Erm (erythromycin ribosome methylation) methyltransferases. This modification reduces the binding affinity of a broad range of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[6]

  • Reduced Permeability: In some cases, resistance can be achieved by altering the bacterial cell envelope to reduce the uptake of the antibiotic. This has been observed as a self-resistance mechanism in S. antibioticus.[17]

cluster_cell Bacterial Cell Ribosome Ribosome Efflux Efflux Pump (e.g., OleC) Oleandomycin_out This compound Efflux->Oleandomycin_out Enzyme Modifying Enzyme (e.g., Glycosyltransferase) Inactive_this compound Inactive This compound Enzyme->Inactive_this compound Methylated_Ribosome Modified Ribosome (rRNA methylation) Oleandomycin_in This compound Oleandomycin_in->Ribosome Inhibits (Susceptible) Oleandomycin_in->Efflux 1. Export Oleandomycin_in->Enzyme 2. Inactivation Oleandomycin_in->Methylated_Ribosome 3. Target Protection (Binding Prevented)

Figure 4. Overview of this compound resistance mechanisms.

Conclusion

This compound serves as a classic example of a macrolide antibiotic that inhibits bacterial protein synthesis. Its mode of action, centered on binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, effectively stalls translation in a context-dependent manner. While clinically superseded by newer macrolides, the study of this compound continues to provide valuable insights into ribosome function, antibiotic-target interactions, and the evolution of resistance mechanisms. The experimental protocols detailed herein represent the foundational tools used by researchers to investigate these complex processes, aiding in the ongoing effort to develop novel and more effective antimicrobial agents.

References

The Molecular Basis of Oleandomycin Resistance in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleandomycin, a 14-membered macrolide antibiotic, has long been a subject of interest in both clinical and research settings. However, its efficacy is significantly challenged by the emergence and spread of bacterial resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in bacteria. We delve into the three principal strategies employed by bacteria to evade the action of this antibiotic: modification of the ribosomal target, active efflux of the drug, and enzymatic inactivation. This document summarizes key quantitative data, provides detailed experimental methodologies for studying these resistance mechanisms, and visualizes the intricate regulatory pathways involved. Understanding these molecular underpinnings is crucial for the development of novel antimicrobial strategies to combat macrolide resistance.

Core Mechanisms of this compound Resistance

Bacteria have evolved three primary mechanisms to resist the effects of this compound:

  • Target Site Modification: The most prevalent mechanism of macrolide resistance involves the modification of the antibiotic's target, the 50S ribosomal subunit. Specifically, methylation of an adenine residue (A2058 in E. coli) within the 23S rRNA by Erm-type methyltransferases reduces the binding affinity of macrolides, including this compound, to the ribosome. This confers the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype.

  • Active Efflux: Bacteria can actively pump this compound out of the cell, thereby preventing it from reaching its ribosomal target. This is primarily mediated by ATP-binding cassette (ABC) transporters. In the this compound-producing organism, Streptomyces antibioticus, the genes oleB and oleC encode for such efflux pumps.[1][2] Efflux pumps are also a significant mechanism of macrolide resistance in clinical isolates.

  • Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate this compound. In Streptomyces antibioticus, an intracellular glycosyltransferase encoded by the oleD gene inactivates this compound by attaching a glucose moiety to the 2'-hydroxyl group of the D-desosamine sugar.[3]

Quantitative Data on this compound Resistance

The minimum inhibitory concentration (MIC) is a key quantitative measure of antibiotic resistance. The following tables summarize reported MIC values for this compound against various bacterial strains, highlighting the impact of different resistance mechanisms.

Table 1: this compound MICs for Staphylococcus species with Defined Resistance Genotypes

Bacterial StrainResistance GenotypeThis compound MIC (mg/L)Reference
Staphylococcus aureus (Subgroup 1)erm(C)>32
Staphylococcus aureus (Subgroup 2)erm(A)4 - 16
Staphylococcus haemolyticus 29erm(A), msr(A) (efflux)32
Staphylococcus simulans 190erm(A), erm(C)>32

Table 2: Kinetic Parameters of this compound-Modifying Enzyme OleD

EnzymeSubstrateKM (mM)kcat (s-1)Reference
OleDLankamycin0.251.5[4]
OleDUDP-Glucose0.51.5[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a concentration of 10 mg/mL.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Preparation of 96-Well Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest this compound concentration to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column.

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Enzymatic Inactivation Assay

Protocol: this compound Glycosyltransferase (OleD) Activity Assay using UDP-Glo™

This protocol is based on the commercially available UDP-Glo™ Glycosyltransferase Assay (Promega), which measures the amount of UDP produced during the glycosylation reaction.

  • Reagent Preparation:

    • Reconstitute purified OleD enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a solution of this compound in the same buffer at a concentration below its substrate inhibition level (e.g., 0.04 mM).

    • Prepare a solution of UDP-glucose (the sugar donor) in the same buffer.

    • Prepare the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.

  • Glycosyltransferase Reaction:

    • In a 96-well plate, set up the reaction mixture containing:

      • OleD enzyme

      • This compound

      • UDP-glucose

      • Reaction buffer to the final volume.

    • Include a negative control reaction without the enzyme.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • UDP Detection:

    • Add an equal volume of the UDP-Glo™ Detection Reagent to each well.

    • Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of UDP produced is proportional to the luminescent signal and reflects the activity of the OleD enzyme.

Active Efflux Assay

Protocol: Ethidium Bromide Efflux Assay

This protocol uses the fluorescent intercalating agent ethidium bromide (EtBr) as a substrate for efflux pumps. A decrease in intracellular fluorescence over time indicates active efflux.

  • Preparation of Bacterial Cells:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash them twice with a buffer such as phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Loading with Ethidium Bromide:

    • Add EtBr to the cell suspension to a final concentration of 1-2 µg/mL.

    • Incubate at room temperature in the dark for a sufficient time to allow for EtBr uptake (e.g., 30-60 minutes).

  • Initiating Efflux:

    • Add an energy source, such as glucose (final concentration 0.4%), to energize the efflux pumps.

    • To test for competitive inhibition by this compound, add this compound to the cell suspension just before or concurrently with the energy source.

    • Include a control without an energy source to measure basal fluorescence.

  • Monitoring Fluorescence:

    • Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer. Use an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.

    • A decrease in fluorescence over time in the presence of the energy source indicates active efflux of EtBr. A smaller decrease in the presence of this compound would suggest that it is a competitive substrate for the same efflux pump(s).

Signaling Pathways and Regulation of Resistance

The expression of this compound resistance genes is tightly regulated. Below are diagrams illustrating two key regulatory mechanisms.

Regulation of erm(C) Expression by Translational Attenuation

The expression of the erm(C) methyltransferase gene is induced by the presence of 14- and 15-membered macrolides. This regulation occurs at the level of translation through a mechanism known as translational attenuation. In the absence of an inducing macrolide, the erm(C) mRNA forms a secondary structure that sequesters the ribosome binding site (RBS), preventing translation. When a macrolide binds to the ribosome as it is translating a leader peptide upstream of erm(C), the ribosome stalls. This stalling induces a conformational change in the mRNA, exposing the RBS and allowing for the translation of the erm(C) gene.

Caption: Regulation of erm(C) expression by translational attenuation.

Proposed Regulation of this compound Efflux in Streptomyces antibioticus

The genes encoding the ABC transporters OleB and OleC are located within the this compound biosynthetic gene cluster in Streptomyces antibioticus.[2] The expression of biosynthetic and resistance genes in Streptomyces is often coordinately regulated, frequently involving two-component systems that respond to environmental cues or the presence of the antibiotic itself. While a specific two-component system directly regulating oleB and oleC has not been definitively characterized, a general model of such regulation is presented below.

ole_efflux_regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCS_HK Sensor Histidine Kinase TCS_RR Response Regulator TCS_HK->TCS_RR 2. Phosphorylation   Cascade OleB OleB (ABC Transporter) Oleandomycin_out This compound (extracellular) OleB->Oleandomycin_out 5. Efflux OleC OleC (ABC Transporter) OleC->Oleandomycin_out 5. Efflux oleB_gene oleB gene TCS_RR->oleB_gene 3. Transcriptional   Activation oleC_gene oleC gene TCS_RR->oleC_gene 3. Transcriptional   Activation oleB_gene->OleB 4. Translation oleC_gene->OleC 4. Translation Signal External Signal (e.g., this compound) Signal->TCS_HK 1. Signal   Sensing Oleandomycin_in This compound (intracellular) Oleandomycin_in->OleB Oleandomycin_in->OleC

References

An In-depth Technical Guide to Oleandomycin Derivatives and Their Structural Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oleandomycin, a macrolide antibiotic, and its derivatives. It delves into their structural modifications, antibacterial activities, and the experimental methodologies employed in their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction to this compound

This compound is a 14-membered macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While effective against a range of Gram-positive bacteria, its potency is generally considered weaker than that of erythromycin.[1] This has prompted significant research into the chemical modification of the this compound scaffold to enhance its antibacterial activity, broaden its spectrum, and overcome resistance mechanisms.

Structural Modifications of this compound

The core structure of this compound offers several sites for chemical modification, leading to the generation of a diverse range of derivatives with altered pharmacological properties. Key areas of modification include the hydroxyl and keto groups on the macrolactone ring, as well as the desosamine and oleandrose sugar moieties. This section details some of the most significant classes of this compound derivatives.

4"-Deoxy-4"-sulfonamido-Oleandomycin Derivatives

A notable advancement in enhancing the potency of this compound involves the substitution of the 4"-hydroxyl group of the desosamine sugar with a sulfonamido functionality. This modification has been shown to yield derivatives with significantly improved antibacterial activity, in some cases surpassing that of erythromycin against certain strains of Staphylococcus aureus.[2]

9-Oxime Derivatives of this compound

Modification at the C-9 keto group of the macrolactone ring to form 9-oximes has also been explored. The synthesis of these derivatives has led to compounds with varying degrees of antibacterial activity, with the stereochemistry at C-8 playing a crucial role in determining potency.[3]

Triacetylthis compound (Trthis compound)

One of the earliest and most well-known derivatives is triacetylthis compound, where the hydroxyl groups at the 2'- and 4''-positions of the sugar moieties and the 11-position of the aglycone are acetylated. This modification was primarily aimed at improving the drug's oral absorption and stability.

Quantitative Antibacterial Activity

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of this compound and its derivatives against key Gram-positive pathogens. The data has been compiled from various studies to provide a comparative overview.

Table 1: MIC (µg/mL) of this compound and 4"-Deoxy-4"-sulfonamido Derivatives against Staphylococcus aureus

CompoundS. aureus (Erythromycin-Susceptible)S. aureus (Erythromycin-Resistant)
This compound0.3 - 3>12.5
4"-Deoxy-4"-(p-toluenesulfonamido)-oleandomycin0.20.39
4"-Deoxy-4"-(p-chlorobenzenesulfonamido)-oleandomycin0.10.2
4"-Deoxy-4"-(methanesulfonamido)-oleandomycin0.390.39
Erythromycin0.1 - 0.5>12.5

Data compiled from English et al., 1984.[2]

Table 2: MIC (µg/mL) of this compound and 9-Oxime Derivatives

CompoundStaphylococcus aureus ATCC 6538PEnterococcus faecalis ATCC 7080Bacillus subtilis ATCC 6633
This compound0.23.120.05
This compound-9-oxime0.786.250.2
8(R)-Methylthis compound-9-oxime0.11.560.1
8(S)-Methylthis compound-9-oxime3.12250.78

Data compiled from Lazarevski et al., 1994.[3]

Table 3: MIC (µg/mL) of a Novel Dehydrated this compound Derivative

CompoundEnterococcus faecalis KCTC 3193Bacillus subtilis KCTC 1021Staphylococcus aureus KCTC 1621
This compound12.50.781.56
10-dehydro-11-dehydroxythis compound12.50.781.56

Data compiled from Kim et al., 2005.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis of prominent this compound derivatives.

General Procedure for the Synthesis of 4"-Deoxy-4"-sulfonamido-oleandomycin Derivatives[1]
  • Oxidation of the 4"-hydroxyl group: 11-Acetyl-oleandomycin is treated with a suitable oxidizing agent (e.g., pyridinium chlorochromate) to convert the 4"-hydroxyl group to a 4"-oxo group.

  • Reductive amination: The resulting 11-acetyl-4"-deoxy-4"-oxo-oleandomycin is subjected to reductive amination using ammonium acetate and a reducing agent like sodium cyanoborohydride to introduce an amino group at the 4"-position.

  • Sulfonylation: The 4"-amino-oleandomycin derivative is then reacted with a specific sulfonyl chloride (e.g., p-toluenesulfonyl chloride, p-chlorobenzenesulfonyl chloride, or methanesulfonyl chloride) in the presence of a base (e.g., pyridine) to yield the final 4"-deoxy-4"-sulfonamido-oleandomycin derivative.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography.

General Procedure for the Synthesis of this compound 9-Oximes[3]
  • Oximation reaction: this compound is dissolved in a suitable solvent (e.g., pyridine) and treated with an excess of hydroxylamine hydrochloride.

  • Reaction monitoring: The reaction is stirred at room temperature for a specified period (e.g., 2-40 hours) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up and purification: Upon completion, the reaction mixture is worked up by extraction and the crude product is purified by crystallization or chromatography to yield the this compound 9-oxime.

  • For 8-methyl derivatives: The synthesis starts with the appropriate 8-methyl-oleandomycin precursor.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the agar or broth dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of antibiotic solutions: A series of twofold dilutions of the test compounds are prepared in a suitable growth medium (e.g., Mueller-Hinton agar or broth).

  • Inoculum preparation: A standardized inoculum of the test microorganism (e.g., 10^5 CFU/mL) is prepared.

  • Inoculation: The agar plates or broth tubes containing the antibiotic dilutions are inoculated with the bacterial suspension.

  • Incubation: The inoculated plates or tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action, a generalized synthetic workflow, and a common resistance mechanism.

macrolide_mechanism cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Nascent Polypeptide Chain Ribosome->Protein Peptide Bond Formation Ribosome->Protein Inhibition of Translocation mRNA mRNA mRNA->Ribosome Translation tRNA tRNA-Amino Acid tRNA->Ribosome This compound This compound Derivative This compound->Ribosome Binds to 50S Subunit

Caption: Mechanism of action of this compound derivatives.

synthetic_workflow Start This compound Step1 Chemical Modification (e.g., Oxidation, Acetylation) Start->Step1 Intermediate Modified Intermediate Step1->Intermediate Step2 Functional Group Introduction (e.g., Amination) Intermediate->Step2 Intermediate2 Functionalized Intermediate Step2->Intermediate2 Step3 Derivatization (e.g., Sulfonylation, Oximation) Intermediate2->Step3 Purification Purification (Chromatography) Step3->Purification FinalProduct This compound Derivative Purification->FinalProduct

Caption: Generalized experimental workflow for derivative synthesis.

efflux_pump_resistance cluster_bacterium Bacterial Cell EffluxPump Efflux Pump (e.g., ABC Transporter) Oleandomycin_out This compound (Extracellular) EffluxPump->Oleandomycin_out Active Transport Out Target Ribosome Membrane Oleandomycin_in This compound (Intracellular) Oleandomycin_in->EffluxPump Binding to Pump Oleandomycin_in->Target Inhibition Blocked Oleandomycin_out->Oleandomycin_in Entry

Caption: Macrolide resistance via efflux pump mechanism.

Conclusion

The structural modification of this compound continues to be a promising avenue for the development of new and effective antibacterial agents. The derivatives discussed in this guide, particularly the 4"-deoxy-4"-sulfonamido and 9-oxime analogs, demonstrate that targeted chemical changes can lead to significant improvements in potency and spectrum of activity. The provided experimental protocols and comparative data serve as a foundation for further research in this area. Future efforts may focus on exploring novel modifications, understanding the structure-activity relationships in greater detail, and elucidating the specific interactions of these derivatives with their ribosomal target to guide the rational design of next-generation macrolide antibiotics.

References

An In-depth Technical Guide to the Oleandomycin Gene Cluster in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oleandomycin gene cluster from Streptomyces antibioticus, the producer of the macrolide antibiotic this compound. This document details the genetic organization, biosynthetic pathway, regulatory mechanisms, and key experimental methodologies for studying this important secondary metabolite pathway.

Introduction to this compound

This compound is a 14-membered macrolide antibiotic effective against Gram-positive bacteria.[1] Its structure consists of a polyketide-derived aglycone, oleandolide, which is glycosylated with two deoxysugars: L-oleandrose and D-desosamine.[1][2] The biosynthesis of this compound is a complex process involving a large enzymatic assembly line encoded by the this compound gene cluster. Understanding this cluster is crucial for the potential bioengineering of novel macrolide antibiotics.

Organization of the this compound Gene Cluster

The this compound biosynthetic gene cluster in Streptomyces antibioticus is a large contiguous region of DNA that contains all the genes necessary for the synthesis and regulation of this compound, as well as for self-resistance. The cluster includes genes encoding a Type I polyketide synthase (PKS), enzymes for deoxysugar biosynthesis, glycosyltransferases, tailoring enzymes, regulatory proteins, and antibiotic export systems.

A summary of the key genes and their functions within the this compound gene cluster is presented in Table 1.

Table 1: Key Genes in the this compound Gene Cluster of Streptomyces antibioticus

Gene(s)FunctionReference(s)
oleA1, oleA2, oleA3Type I Polyketide Synthase (PKS) modules for oleandolide synthesis[2]
oleS, oleEEarly steps in deoxysugar biosynthesis (dTDP-glucose synthesis and conversion)[2][3]
oleW, oleV, oleL, oleUBiosynthesis of L-oleandrose[2][3]
oleY3-O-methylation of L-olivose to L-oleandrose[4]
oleNI, oleTBiosynthesis of D-desosamine[2][3]
oleG1Glycosyltransferase (attaches D-desosamine)[2]
oleG2Glycosyltransferase (attaches L-oleandrose)[2]
olePCytochrome P450 monooxygenase (epoxidation of the macrolactone ring)[2]
oleI, oleDGlycosyltransferases involved in self-resistance (inactivation of this compound)[5]
oleRGlycosidase involved in self-resistance (reactivation of glycosylated this compound)[5]
oleB, oleCABC transporters for this compound export and self-resistance[6]

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages: the synthesis of the macrolactone ring, the synthesis of the deoxysugars, and the post-PKS modification and tailoring steps.

Synthesis of the Oleandolide Aglycone

The oleandolide core is synthesized by a Type I Polyketide Synthase (PKS) encoded by the oleA1, oleA2, and oleA3 genes. This enzymatic assembly line catalyzes the condensation of one acetyl-CoA starter unit and six methylmalonyl-CoA extender units to form the 14-membered macrolactone ring.[2]

Biosynthesis of Deoxysugars

This compound contains two deoxysugars, L-oleandrose and D-desosamine, which are synthesized from glucose-1-phosphate. The initial steps, the formation of dTDP-glucose and its conversion to dTDP-4-keto-6-deoxy-D-glucose, are common to both sugar pathways and are catalyzed by the enzymes encoded by oleS and oleE, respectively.[2][3] Following these initial steps, the pathway branches for the synthesis of the two distinct sugars. The genes oleW, oleV, oleL, and oleU are involved in the synthesis of L-oleandrose, while oleNI and oleT are responsible for the synthesis of D-desosamine.[2][3] A key step in L-oleandrose biosynthesis is the 3-O-methylation of the intermediate L-olivose, a reaction catalyzed by the S-adenosyl-L-methionine-dependent methyltransferase OleY.[4]

Post-PKS Modifications and Tailoring

Following the synthesis of the oleandolide core and the deoxysugars, a series of tailoring reactions occur to yield the final this compound molecule. The glycosyltransferase OleG2 attaches L-oleandrose to the C-5 position of the oleandolide, and subsequently, the glycosyltransferase OleG1 attaches D-desosamine at the C-3 position.[2] The final tailoring step is the epoxidation of the macrolactone ring at the C-8 position, which is catalyzed by the cytochrome P450 monooxygenase OleP.[2]

The proposed biosynthetic pathway for this compound is depicted in the following diagram:

Oleandomycin_Biosynthesis cluster_pks Polyketide Synthesis cluster_sugar Deoxysugar Biosynthesis cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS OleA1, OleA2, OleA3 Acetyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Oleandolide Oleandolide PKS->Oleandolide OleG2 OleG2 Oleandolide->OleG2 Glucose-1-Phosphate Glucose-1-Phosphate OleS OleS Glucose-1-Phosphate->OleS dTDP_Glucose dTDP-Glucose OleE OleE dTDP_Glucose->OleE dTDP_4k6d_Glucose dTDP-4-keto-6-deoxy-D-glucose OleWVL OleW, V, L, U, Y dTDP_4k6d_Glucose->OleWVL OleNIT OleNI, T dTDP_4k6d_Glucose->OleNIT L_Oleandrose L-Oleandrose L_Oleandrose->OleG2 D_Desosamine D-Desosamine OleG1 OleG1 D_Desosamine->OleG1 OleS->dTDP_Glucose OleE->dTDP_4k6d_Glucose OleWVL->L_Oleandrose OleNIT->D_Desosamine Intermediate1 5-O-oleandrosyl-oleandolide OleG2->Intermediate1 Intermediate2 3-O-desosaminyl-5-O- oleandrosyl-oleandolide OleG1->Intermediate2 OleP OleP (P450) This compound This compound OleP->this compound Intermediate1->OleG1 Intermediate2->OleP

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis and Self-Resistance

The production of this compound is tightly regulated, often linked to the developmental stage of the Streptomyces bacterium and influenced by environmental signals. While specific regulatory genes for the this compound cluster have not been extensively characterized in the provided search results, the regulation of antibiotic biosynthesis in Streptomyces generally involves a hierarchical cascade of regulatory proteins.[7][8] This includes global regulators that respond to nutritional and environmental cues, pleiotropic regulators, and cluster-situated regulators that directly control the expression of the biosynthetic genes.[8]

Streptomyces antibioticus has evolved a sophisticated self-resistance mechanism to avoid suicide by its own antibiotic product. This involves a multi-pronged approach:

  • Efflux Pumps: The ABC transporters encoded by oleB and oleC actively pump this compound out of the cell, preventing its accumulation to toxic intracellular levels.[6]

  • Enzymatic Inactivation: The glycosyltransferases OleI and OleD can inactivate intracellular this compound by attaching a sugar moiety.[5]

  • Extracellular Reactivation: The inactivated, glycosylated this compound is secreted, and an extracellular glycosidase, OleR, can then remove the inactivating sugar to release the active antibiotic outside the cell.[5]

The interplay of these regulatory and resistance mechanisms is illustrated in the following diagram:

Oleandomycin_Regulation_Resistance cluster_regulation Regulatory Cascade cluster_cell Streptomyces antibioticus Cell cluster_extracellular Extracellular Space Environmental Signals Environmental Signals Global Regulators Global Regulators Environmental Signals->Global Regulators Activation Pleiotropic Regulators Pleiotropic Regulators Global Regulators->Pleiotropic Regulators Activation Cluster-Situated Regulator(s) Cluster-Situated Regulator(s) Pleiotropic Regulators->Cluster-Situated Regulator(s) Activation ole genes ole Biosynthetic Genes Cluster-Situated Regulator(s)->ole genes Activation Oleandomycin_int Intracellular This compound ole genes->Oleandomycin_int Biosynthesis OleID OleI, OleD (Glycosyltransferases) Oleandomycin_int->OleID Inactivation Glycosylated_this compound Glycosylated (Inactive) This compound OleID->Glycosylated_this compound OleBC OleB, OleC (ABC Transporters) Glycosylated_this compound->OleBC Export Glycosylated_Oleandomycin_ext Glycosylated (Inactive) This compound OleBC->Glycosylated_Oleandomycin_ext OleR OleR (Glycosidase) Glycosylated_Oleandomycin_ext->OleR Reactivation Oleandomycin_ext Active this compound OleR->Oleandomycin_ext

Caption: Regulation and self-resistance in this compound production.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound gene cluster.

Gene Knockout in Streptomyces antibioticus

A common method for gene functional analysis in Streptomyces is PCR-targeted gene replacement. A detailed protocol for generating gene disruptions in Streptomyces using Red-mediated recombination is available and can be adapted for the this compound gene cluster.[9] The general workflow is as follows:

Gene_Knockout_Workflow start Design Primers with Homology Arms Flanking Target Gene pcr PCR Amplify Resistance Cassette with Primers start->pcr recombine Introduce PCR Product into E. coli with Red Recombinase and Cosmid Containing ole Cluster pcr->recombine conjugation Conjugate Recombinant Cosmid from E. coli to S. antibioticus recombine->conjugation selection Select for Double Crossover Homologous Recombinants conjugation->selection verification Verify Gene Knockout by PCR and Southern Blot selection->verification phenotype Analyze Phenotype of Knockout Mutant (e.g., this compound Production) verification->phenotype

Caption: General workflow for gene knockout in Streptomyces.

Heterologous Expression and Protein Purification

To characterize the function of individual enzymes in the this compound pathway, their corresponding genes can be heterologously expressed in a suitable host, such as E. coli or a genetically amenable Streptomyces strain like S. lividans. A common strategy is to clone the gene of interest into an expression vector with an affinity tag, such as a His-tag, for simplified purification.

Table 2: General Protocol for Heterologous Expression and Purification of a His-tagged this compound Biosynthetic Enzyme

StepProcedure
1. CloningAmplify the target gene (e.g., oleY) by PCR and clone it into a suitable E. coli expression vector (e.g., pET series) with an N- or C-terminal His-tag.
2. TransformationTransform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
3. ExpressionGrow the E. coli culture to mid-log phase and induce protein expression with IPTG. Incubate for several hours at an optimized temperature.
4. Cell LysisHarvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
5. ClarificationCentrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein.
6. Affinity ChromatographyLoad the clarified lysate onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
7. ElutionElute the His-tagged protein from the column using an elution buffer with a high concentration of imidazole.
8. AnalysisAnalyze the purified protein by SDS-PAGE for purity and concentration determination.
In Vitro Enzyme Assays

Once a biosynthetic enzyme is purified, its activity can be characterized through in vitro assays.

The activity of glycosyltransferases like OleG1 and OleG2 can be measured by monitoring the transfer of a sugar moiety from a donor substrate (e.g., dTDP-D-desosamine or dTDP-L-oleandrose) to the oleandolide aglycone. The reaction products can be analyzed by techniques such as HPLC or LC-MS. A colorimetric assay can also be employed, where the release of a chromophore from a synthetic acceptor substrate is measured spectrophotometrically.[10]

The activity of the cytochrome P450 monooxygenase OleP can be determined by monitoring the epoxidation of its substrate, the this compound precursor. This can be achieved by incubating the purified enzyme with the substrate and a suitable redox partner system (e.g., NADPH, a ferredoxin, and a ferredoxin reductase) and analyzing the reaction mixture for the formation of the epoxidized product by HPLC or LC-MS. Alternatively, commercially available kits can be used to measure P450 activity through a colorimetric or fluorometric readout.[11]

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is essential for metabolic engineering and yield improvement efforts.

Enzyme Kinetics

Kinetic parameters for some of the enzymes in the this compound pathway have been determined. For example, the OleY methyltransferase exhibits optimal activity at a pH between 7.2 and 7.6, and its activity is stimulated by divalent cations like Co2+, Mn2+, and Zn2+.[4] A summary of available kinetic data is presented in Table 3.

Table 3: Kinetic and Biochemical Properties of OleY Methyltransferase

ParameterValueReference(s)
Substrate(s)L-olivosyl-erythronolide B, S-adenosyl-L-methionine[4]
Product(s)L-oleandrosyl-erythronolide B, S-adenosyl-L-homocysteine[4]
Optimal pH7.2 - 7.6[4]
Divalent Cation EffectStimulated by Co2+, Mn2+, Zn2+, Mg2+, Fe2+[4]
InhibitionInhibited by Hg2+, Cu2+, EDTA[4]
Native Molecular Mass~87 kDa (dimer)[4]
This compound Production Titers

Conclusion

The this compound gene cluster in Streptomyces antibioticus represents a fascinating and complex system for the biosynthesis of a medically important macrolide antibiotic. A thorough understanding of its genetic organization, the intricate biosynthetic pathway, and the sophisticated regulatory and resistance mechanisms is paramount for future research and development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to explore the biology of this compound production and to harness its potential for the generation of novel, improved antibiotics through metabolic engineering and synthetic biology approaches. Further research is needed to fully elucidate the regulatory network governing the expression of the this compound gene cluster and to obtain a more comprehensive set of quantitative data for all the biosynthetic enzymes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oleandomycin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandomycin phosphate is the phosphate salt of this compound, a macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1][2] Structurally similar to erythromycin, this compound phosphate exhibits a broad spectrum of activity against Gram-positive bacteria and some Gram-negative organisms.[1][3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound phosphate, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.

Physical Properties

This compound phosphate is typically a white to off-white crystalline or amorphous powder.[3][4] It is sensitive to light and moisture, necessitating storage in a dry, dark place at temperatures between 0 - 6°C.[3][4][5] The stability of this compound phosphate is influenced by its physical form, with the crystalline form being more stable than the amorphous form, especially in the presence of humidity.[6]

Table 1: Physical Properties of this compound Phosphate

PropertyValueReference(s)
Appearance White to Off-White Solid/Powder[3][4]
Melting Point 145-147 °C[4][7]
Solubility Freely soluble in methanol and ethanol. Slightly soluble in DMSO. Practically insoluble in hexane and carbon tetrachloride. Soluble in dilute acids.[8][9]

Chemical Properties

This compound is a macrolide antibiotic characterized by a large lactone ring to which deoxy sugars are attached.[10] The phosphate salt form enhances its solubility and stability in aqueous solutions.[3]

Table 2: Chemical and Pharmacokinetic Properties of this compound Phosphate

PropertyValueReference(s)
Molecular Formula C₃₅H₆₄NO₁₆P[11]
Molecular Weight 785.86 g/mol [11]
pKa 8.84 (for this compound base)[9]
Mechanism of Action Inhibition of protein synthesis by binding to the 50S ribosomal subunit.[1][5]

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical and chemical properties of this compound phosphate.

Melting Point Determination

Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a capillary melting point apparatus.[12][13]

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • This compound phosphate sample (finely powdered and dried)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry this compound phosphate is introduced into a capillary tube. The tube is tapped gently to pack the sample to a height of 2-4 mm.[4][12]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. Initially, a faster rate can be used to approach the expected melting point.

  • Observation: As the temperature nears the expected melting point (approximately 10-15°C below), the heating rate is reduced to 1-2°C per minute to allow for accurate observation.[4]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.[12]

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent. An excess of the solid is agitated in the solvent for a prolonged period to ensure saturation.[14][15]

Apparatus and Materials:

  • This compound phosphate sample

  • Solvent of interest (e.g., water, methanol, ethanol)

  • Stoppered flasks or vials

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Sample Preparation: An excess amount of this compound phosphate is added to a flask containing a known volume of the solvent. The exact amount of solid should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: The flask is sealed and placed in a constant temperature bath on a shaker. The mixture is agitated for a sufficient time (typically 24-48 hours) to reach equilibrium.[14]

  • Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle. A clear aliquot of the supernatant is then carefully removed. To ensure all solid particles are removed, the aliquot is centrifuged.

  • Concentration Analysis: The concentration of this compound phosphate in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves the gradual addition of a titrant (an acid or a base) to a solution of the substance and monitoring the change in pH. The pKa is determined from the inflection point of the resulting titration curve.[16][17][18]

Apparatus and Materials:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • This compound phosphate sample

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining constant ionic strength)

  • Deionized water (carbonate-free)

Procedure:

  • Sample Preparation: A known amount of this compound phosphate is dissolved in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 1 mM).[16] An appropriate amount of KCl solution is added to maintain a constant ionic strength.

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The solution is stirred gently.

  • Titration: For a basic substance like this compound, the solution is first acidified with a known volume of standardized HCl. Then, the solution is titrated with standardized NaOH, added in small, known increments from the burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate before each reading.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa value is calculated from the pH at the half-equivalence point.

High-Performance Liquid Chromatography (HPLC) Assay

Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound phosphate, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Apparatus and Materials:

  • HPLC system with a UV or electrochemical detector

  • Reversed-phase C18 column

  • This compound phosphate reference standard

  • Solvents for mobile phase (e.g., acetonitrile, methanol, phosphate buffer)

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Standard Preparation: A stock solution of this compound phosphate reference standard is prepared by accurately weighing a known amount and dissolving it in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: A sample containing this compound phosphate is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known volume. The sample may need to be filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (the exact ratio and pH should be optimized for best separation). A gradient or isocratic elution can be used.[19]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or electrochemical detection.[10][19]

  • Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound phosphate are recorded.

  • Quantification: A calibration curve is constructed by plotting the peak areas of the standards against their concentrations. The concentration of this compound phosphate in the sample is determined from its peak area using the calibration curve.

Stability Testing

Principle: Stability testing is performed to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This information is used to establish a re-test period and recommended storage conditions. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[6][20][21]

Methodology (based on ICH Q1A(R2) Guidelines):

  • Batch Selection: Stability studies should be conducted on at least three primary batches of the drug substance.[6]

  • Container Closure System: The this compound phosphate should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Stress testing: Involves exposing the drug substance to more extreme conditions (e.g., high temperature, high humidity, light, oxidation, and a range of pH) to identify potential degradation products and degradation pathways.[6]

  • Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6]

  • Analytical Methods: Validated stability-indicating analytical methods (e.g., HPLC) must be used to detect and quantify this compound phosphate and its degradation products. The tests should cover physical, chemical, and microbiological attributes.

Mechanism of Action and Signaling Pathway

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][5] It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

Oleandomycin_Mechanism_of_Action Mechanism of Action of this compound Phosphate Oleandomycin_Phosphate This compound Phosphate Bacterial_Cell Bacterial Cell Oleandomycin_Phosphate->Bacterial_Cell Enters Inhibition Inhibition Ribosome_50S 50S Ribosomal Subunit Bacterial_Cell->Ribosome_50S Targets Protein_Synthesis Protein Synthesis (Elongation) Ribosome_50S->Protein_Synthesis Site of Action Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Inhibition->Protein_Synthesis Blocks Translocation

Caption: Mechanism of action of this compound phosphate.

Experimental Workflow: Analysis in a Biological Matrix

The following diagram illustrates a typical workflow for the analysis of this compound phosphate residues in a biological matrix, such as milk, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is a common application in food safety and veterinary drug monitoring.

Oleandomycin_Analysis_Workflow Experimental Workflow for this compound Phosphate Analysis in Milk cluster_Sample_Preparation Sample Preparation cluster_LCMS_Analysis LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Sample_Collection Milk Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Cleanup Centrifugation->Solid_Phase_Extraction Evaporation_Reconstitution Evaporation and Reconstitution Solid_Phase_Extraction->Evaporation_Reconstitution LC_Separation Liquid Chromatography Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

References

An In-depth Technical Guide to Oleandomycin: Properties, Biosynthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the macrolide antibiotic oleandomycin, covering its fundamental chemical properties, biosynthetic pathway in Streptomyces antibioticus, and its mechanism of action as a protein synthesis inhibitor. Detailed experimental protocols are provided to facilitate further research and development.

Core Properties of this compound

This compound is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1][2][3] It is structurally related to erythromycin and exhibits a broad spectrum of activity against Gram-positive bacteria.[2]

Data Presentation: this compound Key Properties

PropertyValueReference
CAS Number 3922-90-5[1][2][4][5]
Molecular Formula C35H61NO12[1][2][4][5]
Molecular Weight 687.86 g/mol [2][4][6]
Synonyms Amimycin, Landomycin, Romicil, Matromycin[5]
Appearance White to off-white solid[6]
Mechanism of Action Binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis.[2][4]

Biosynthesis of this compound in Streptomyces antibioticus

The biosynthesis of this compound is a complex process involving a type I polyketide synthase (PKS) for the creation of the macrolactone ring, followed by post-PKS modifications. Key genes involved in this pathway have been identified within the this compound gene cluster.[5]

The process begins with the assembly of a 14-membered macrolactone ring, oleandolide, from one acetyl-CoA starter unit and six methylmalonyl-CoA extender units.[5] Following the formation of the macrolactone ring, two deoxysugars, L-oleandrose and D-desosamine, are attached. The glycosyltransferases encoded by the oleG2 and oleG1 genes are responsible for attaching L-oleandrose and D-desosamine, respectively.[4][5] Subsequent modifications include an epoxidation step catalyzed by an enzyme encoded by the oleP gene, which is homologous to cytochrome P450 enzymes.[4]

Oleandomycin_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Methylmalonyl_CoA 6x Methylmalonyl-CoA Methylmalonyl_CoA->PKS Oleandolide Oleandolide (Macrolactone Ring) PKS->Oleandolide Assembly OleG1 Glycosyltransferase (OleG1) Oleandolide->OleG1 OleG2 Glycosyltransferase (OleG2) Oleandolide->OleG2 TDP_D_desosamine TDP-D-desosamine TDP_D_desosamine->OleG1 TDP_L_oleandrose TDP-L-oleandrose TDP_L_oleandrose->OleG2 Glycosylated_Intermediate Glycosylated Oleandolide OleG1->Glycosylated_Intermediate Attachment of D-desosamine OleG2->Glycosylated_Intermediate Attachment of L-oleandrose OleP Epoxidase (OleP - P450 Homolog) Glycosylated_Intermediate->OleP This compound This compound OleP->this compound Epoxidation

Fig. 1: Simplified biosynthetic pathway of this compound.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[2][4] This binding interferes with the translocation of tRNA, preventing the elongation of the polypeptide chain.[7][8] While its mechanism is similar to that of erythromycin, structural differences, such as the lack of a 12-hydroxyl group and a 3-methoxy group, are thought to result in a weaker interaction with the 50S subunit and consequently, lower antibiotic potency.[4]

Mechanisms of Resistance

The producing organism, S. antibioticus, has developed resistance mechanisms to avoid suicide. One key mechanism is the active efflux of this compound from the cell, mediated by ABC (ATP-binding cassette) transporters encoded by genes such as oleB and oleC.[5][9] These transporters pump the antibiotic out of the cell, maintaining a low intracellular concentration. Another resistance strategy involves the enzymatic inactivation of this compound through glycosylation, a process catalyzed by a glucosyltransferase.[2]

Experimental Protocols

This assay is used to determine the inhibitory effect of a compound on bacterial protein synthesis. A common method involves a cell-free transcription/translation system.

Methodology:

  • Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).

  • Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template (e.g., a plasmid encoding a reporter gene like luciferase or β-galactosidase), amino acids (including a radiolabeled or fluorescently tagged amino acid), ATP, GTP, and other necessary components for transcription and translation.

  • Incubation: Add varying concentrations of this compound to the reaction mixtures. Incubate at 37°C for a specified period (e.g., 1-2 hours).

  • Detection: Quantify the synthesized protein. For radiolabeled amino acids, this can be done by measuring radioactivity. For reporter enzymes like luciferase, the activity can be measured by adding the substrate (luciferin) and detecting luminescence.

  • Analysis: Calculate the IC50 value of this compound by plotting the percentage of protein synthesis inhibition against the drug concentration.

This assay directly measures the binding of a labeled antibiotic to ribosomes.

Methodology:

  • Ribosome Isolation: Isolate 70S ribosomes from a bacterial culture.

  • Binding Reaction: Incubate the isolated ribosomes with radiolabeled this compound (e.g., [³H]-oleandomycin) in a suitable binding buffer at 37°C.

  • Filtration: After incubation, rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosomes and any bound antibiotic will be retained on the membrane, while unbound antibiotic will pass through.

  • Washing: Wash the membrane with cold binding buffer to remove any non-specifically bound antibiotic.

  • Quantification: Measure the radioactivity retained on the membrane using a scintillation counter.

  • Analysis: Determine the binding affinity (Kd) by performing the assay with varying concentrations of the labeled antibiotic.

Ribosome_Binding_Assay_Workflow Start Start Isolate_Ribosomes Isolate 70S Ribosomes Start->Isolate_Ribosomes Incubate Incubate Ribosomes with Radiolabeled this compound Isolate_Ribosomes->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Membrane Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data (Determine Kd) Quantify->Analyze End End Analyze->End

Fig. 2: Workflow for a ribosome binding assay.

This technique is used to map the precise location where a ribosome is stalled on an mRNA molecule due to the action of an antibiotic.

Methodology:

  • In Vitro Translation: Set up an in vitro transcription/translation reaction with a specific mRNA template in the presence of this compound.

  • Primer Annealing: After allowing time for ribosome stalling, add a radiolabeled DNA primer that is complementary to a sequence downstream of the potential stalling site on the mRNA.

  • Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA strand starting from the primer and moving towards the 5' end of the mRNA.

  • Termination: The reverse transcriptase will stop (or "toe-print") at the position of the stalled ribosome.

  • Gel Electrophoresis: Denature the reaction products and separate them on a sequencing gel alongside a sequencing ladder generated from the same DNA template.

  • Analysis: The position of the toe-print band on the gel reveals the exact nucleotide where the ribosome was stalled, providing insights into the mechanism of inhibition.

References

Methodological & Application

Application Notes and Protocols for Oleandomycin In Vitro Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. It functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. While it is an older antibiotic and less commonly used in human medicine today, it still finds application in veterinary medicine and serves as a reference compound in antibacterial research.

These application notes provide detailed protocols for conducting in vitro antibacterial susceptibility testing of this compound using standard methods such as broth microdilution, agar dilution, and disk diffusion. It is critical to note that as of the latest updates from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), specific interpretive criteria (breakpoints) and quality control (QC) ranges for this compound are not published in the primary human (M100) or veterinary (VET01) guidelines. Therefore, the results of these tests for this compound should be interpreted with caution, typically by comparing its activity to other agents or by establishing project-specific interpretive criteria.

Data Presentation

Due to the absence of current, standardized interpretive criteria from CLSI or EUCAST for this compound, the following tables provide a framework for data collection. Researchers will need to establish their own criteria for interpretation based on the specific context of their study.

Table 1: this compound MIC Quality Control Data Log

QC Strain IDDateThis compound Lot #Media Lot #Incubation Time (hrs)Observed MIC (µg/mL)Technologist InitialsNotes
S. aureus ATCC® 29213™
E. faecalis ATCC® 29212™
E. coli ATCC® 25922™

Note: ATCC® is a registered trademark of the American Type Culture Collection.

Table 2: this compound Disk Diffusion Quality Control Data Log

QC Strain IDDateThis compound Disk Lot #Media Lot #Incubation Time (hrs)Observed Zone Diameter (mm)Technologist InitialsNotes
S. aureus ATCC® 25923™
E. coli ATCC® 25922™

Note: ATCC® is a registered trademark of the American Type Culture Collection.

Table 3: Example MIC Distribution for this compound

Organism (n=...)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus
Streptococcus pneumoniae
Pasteurella multocida

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound for use in susceptibility testing.

Materials:

  • This compound phosphate powder (analytical grade)

  • Sterile distilled water or a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes for aliquots

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Determine the required weight of this compound powder. The amount to weigh will depend on the potency of the powder, which should be provided by the manufacturer. Use the following formula:

    For example, to prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 850 µg/mg: Weight (mg) = (10 mL * 1280 µg/mL) / 850 µg/mg = 15.06 mg

  • Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolve the powder. Aseptically add the weighed this compound to a sterile conical tube. Add a small amount of the chosen solvent (e.g., sterile distilled water) and vortex thoroughly to dissolve. Bring the solution to the final desired volume.

  • Sterilize the stock solution. Sterilize the this compound stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot and store. Dispense the sterile stock solution into smaller, sterile, cryo-rated tubes. Store the aliquots at -20°C or colder for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution MIC Assay

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

  • Multichannel pipette

  • Plate reader (optional, for automated reading)

  • Appropriate QC strains (e.g., S. aureus ATCC® 29213™)

Procedure:

  • Prepare this compound dilutions. In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Typically, each well will contain 50 µL of the diluted antibiotic.

  • Prepare the inoculum. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate the microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing only broth).

  • Incubate. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a plate reader. The growth control well should show turbidity, and the sterility control well should remain clear.

  • Quality Control. Concurrently test the appropriate QC strain. The resulting MIC for the QC strain should be within the laboratory's established acceptable range.

Protocol 3: Disk Diffusion (Kirby-Bauer) Assay

This qualitative method assesses the susceptibility of bacteria to this compound impregnated on a paper disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound disks (15 µg)[1]

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

  • Appropriate QC strains (e.g., S. aureus ATCC® 25923™)

Procedure:

  • Prepare the inoculum. As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate the MHA plate. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Allow the plate to dry. Let the plate sit for 3-5 minutes, but no more than 15 minutes, to allow the inoculum to be absorbed.

  • Apply the this compound disk. Using sterile forceps, place a 15 µg this compound disk onto the surface of the agar. Gently press the disk to ensure complete contact with the agar.

  • Incubate. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measure the zone of inhibition. After incubation, measure the diameter of the zone of no growth around the disk to the nearest millimeter using a ruler or caliper.

  • Quality Control. Test the appropriate QC strain alongside the clinical isolates. The zone of inhibition for the QC strain should fall within the laboratory's established acceptable limits.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound Stock Solution A1 Perform Serial Dilutions of this compound in 96-Well Plate P1->A1 P2 Standardize Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Standardized Bacteria P2->A2 A1->A2 AN1 Incubate at 35°C for 16-20 hours A2->AN1 AN2 Read MIC: Lowest Concentration with No Visible Growth AN1->AN2

Caption: Workflow for Broth Microdilution MIC Testing.

Disk_Diffusion_Workflow cluster_prep_dd Preparation cluster_assay_dd Assay cluster_analysis_dd Analysis D1 Prepare Mueller-Hinton Agar Plate AD1 Inoculate Agar Surface for Confluent Growth D1->AD1 D2 Standardize Bacterial Inoculum (0.5 McFarland) D2->AD1 AD2 Apply 15 µg This compound Disk AD1->AD2 ANL1 Incubate at 35°C for 16-20 hours AD2->ANL1 ANL2 Measure Zone of Inhibition (mm) ANL1->ANL2

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Result_Interpretation_Logic Start Obtain Raw Data (MIC value or Zone Diameter) Check_Standards Are CLSI/EUCAST Breakpoints Available? Start->Check_Standards Apply_Breakpoints Categorize as Susceptible, Intermediate, or Resistant Check_Standards->Apply_Breakpoints Yes No_Breakpoints No Official Breakpoints for this compound Check_Standards->No_Breakpoints No Report_Quantitative Report Quantitative Value (e.g., MIC = 4 µg/mL) No_Breakpoints->Report_Quantitative Comparative_Analysis Interpret based on MIC distribution, comparison to other drugs, or project-specific criteria Report_Quantitative->Comparative_Analysis

Caption: Logic for Interpreting Susceptibility Test Results.

References

Application Note: High-Throughput Analysis of Oleandomycin using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust method for the detection and quantification of oleandomycin in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and food safety, providing a comprehensive guide from sample preparation to data analysis. The method utilizes a straightforward extraction and cleanup procedure, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for the analysis of this compound.

Introduction

This compound is a macrolide antibiotic produced by Streptomyces antibioticus. It is effective against a range of Gram-positive bacteria and has been used in both human and veterinary medicine. Due to its potential for residues in food products of animal origin, sensitive and specific analytical methods are required for monitoring and regulatory compliance. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred technique for the analysis of antibiotic residues due to its high sensitivity, specificity, and ability to handle complex matrices. This application note provides a comprehensive protocol for the determination of this compound using LC-MS/MS.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol based on solid-phase extraction (SPE) is outlined below, which can be adapted for various matrices such as animal tissues (muscle, liver), honey, and milk.

Materials:

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Oasis HLB SPE cartridges (or equivalent)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Extraction solution: Acetonitrile/water (80:20, v/v) with 0.1% formic acid

  • SPE conditioning solution: Methanol

  • SPE equilibration solution: Ultrapure water

  • SPE wash solution: 5% Methanol in water

  • SPE elution solution: Methanol with 0.1% formic acid

  • Reconstitution solution: 20% Methanol in water

Procedure:

  • Homogenization: Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of the extraction solution to the sample. Vortex vigorously for 1 minute, followed by sonication for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of the SPE wash solution to remove interfering matrix components.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte from the cartridge with 5 mL of the SPE elution solution into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the reconstitution solution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 8 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound688.4530.3 (Quantifier)0.054025
688.4158.1 (Qualifier)0.054030

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method for this compound detection.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg

Table 2: Recovery and Precision in Different Matrices

MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD, %)
Bovine Muscle 592.56.8
2095.15.2
5098.34.5
Honey 588.78.1
2091.26.5
5094.65.8
Milk 590.17.5
2093.46.1
5096.85.3

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmation Confirmation MS_Detection->Confirmation

Caption: Experimental workflow for this compound detection.

This compound Fragmentation Pathway

fragmentation_pathway Precursor This compound [M+H]^{+} m/z 688.4 Fragment1 [M+H - Oleandrose]^{+} m/z 530.3 Precursor->Fragment1 Loss of Oleandrose (-158.1 Da) Fragment3 Desosamine Fragment m/z 158.1 Precursor->Fragment3 Cleavage of Desosamine Fragment2 [M+H - Oleandrose - Desosamine]^{+} m/z 372.2 Fragment1->Fragment2 Loss of Desosamine (-158.1 Da)

Caption: Proposed fragmentation of this compound in ESI+.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in various complex matrices. The sample preparation protocol, utilizing solid-phase extraction, offers effective cleanup and analyte enrichment. The use of Multiple Reaction Monitoring ensures high selectivity and accurate quantification, making this method suitable for both research and routine monitoring applications in food safety and pharmaceutical analysis.

Application Notes and Protocols for Oleandomycin Stock Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of oleandomycin stock solutions for various laboratory applications.

Introduction

This compound is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus. It is known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome[1][2]. While its primary application is as an antibacterial agent, researchers may utilize it in various in vitro and in vivo studies. Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 687.9 g/mol [3]
Solubility in DMSO 100 mg/mL (145.38 mM); requires sonication for complete dissolution.[2][4]
Solubility in Water ≥ 12.5 mg/mL (18.17 mM)[2][4]
Other Solvents Soluble in methanol, ethanol, dimethylformamide (DMF).[3][5]
Storage (Powder) Store at -20°C.[2][4]
Storage (Stock Solution) Store in aliquots at -20°C for up to several months. For longer-term storage, -80°C is recommended for up to 6 months.[2][4]

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile syringe filters (0.22 µm), compatible with DMSO (e.g., PTFE)

  • Sterile microcentrifuge tubes for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of this compound.

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder into a sterile conical tube.

    • Add the required volume of sterile DMSO. For a 10 mg/mL solution, add 10 mL of DMSO to the 100 mg of powder.

    • Vortex the mixture thoroughly for 1-2 minutes.

  • Enhancing Solubility:

    • If the this compound does not fully dissolve after vortexing, place the tube in an ultrasonic water bath.

    • Sonicate for 10-15 minutes, or until the solution is clear and all particles are dissolved. Gentle warming to 37°C can also aid in dissolution[2][4].

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step removes any potential microbial contaminants.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short- to mid-term storage (up to several months) or at -80°C for long-term storage (up to 6 months)[2][4].

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing a sterile this compound stock solution.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_sterilization Sterilization & Storage weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex Thoroughly dissolve->vortex sonicate Sonicate if Necessary vortex->sonicate filter Sterile Filter (0.22 µm) sonicate->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for this compound Stock Solution Preparation.
Mechanism of Action

The diagram below illustrates the established mechanism of action of this compound in bacteria.

G cluster_bacterium Bacterial Cell ribosome Bacterial Ribosome (70S) subunit_50S 50S Subunit ribosome->subunit_50S subunit_30S 30S Subunit ribosome->subunit_30S protein_synthesis Protein Synthesis subunit_50S->protein_synthesis Essential for subunit_50S->protein_synthesis Inhibition of This compound This compound This compound->subunit_50S Binds to

Mechanism of this compound Action on Bacterial Ribosomes.

References

Using Oleandomycin as a Selection Agent in Bacterial Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the macrolide antibiotic oleandomycin as a selection agent in bacterial cultures. This document includes detailed information on its mechanism of action, recommended working concentrations, and step-by-step protocols for media preparation and bacterial selection.

Introduction to this compound

This compound is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus. It is primarily effective against Gram-positive bacteria and functions by inhibiting protein synthesis. Its specific mode of action and the availability of corresponding resistance genes make it a useful tool for molecular biology and microbiology research, particularly for the selection of genetically modified bacteria.

Mechanism of Action

This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1] This binding event interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth. This mechanism is similar to that of other macrolide antibiotics, such as erythromycin.

Spectrum of Activity

The primary targets of this compound are Gram-positive bacteria. It has demonstrated activity against genera such as Staphylococcus and Enterococcus.[1] Its efficacy against Gram-negative bacteria is generally limited due to the presence of an outer membrane that restricts antibiotic entry.

Resistance to this compound

Bacterial resistance to this compound can be conferred by several mechanisms, primarily through the expression of specific resistance genes. These genes often code for:

  • Efflux Pumps: These are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target. Genes such as oleB and oleC from Streptomyces antibioticus encode for ATP-binding cassette (ABC) transporters that function as efflux pumps.[2][3]

  • Ribosomal Modification: Enzymes encoded by resistance genes can modify the ribosomal RNA (rRNA), reducing the binding affinity of the antibiotic. The erm (erythromycin ribosomal methylase) genes, such as ermA and ermC, are common examples of this mechanism.[4]

The presence of these resistance genes on a plasmid or integrated into the bacterial chromosome allows for the selection of successfully transformed or engineered bacterial strains when grown on media containing this compound.

Quantitative Data for this compound as a Selection Agent

The following table summarizes the recommended working concentrations for using this compound as a selection agent in various bacterial species. It is important to note that the optimal concentration may vary depending on the specific strain, the culture medium used, and the expression level of the resistance gene. Therefore, it is recommended to perform a titration (kill curve) to determine the lowest effective concentration for your specific experimental conditions.

Bacterial SpeciesRecommended Working Concentration (µg/mL)Resistance Gene(s)Notes
Staphylococcus aureus0.3 - 3[1]ermA, ermC[4]The Minimum Inhibitory Concentration (MIC) can be a useful starting point.
Streptomyces spp.25 - 50oleA, oleB, oleC[2]Based on concentrations used for other macrolides in Streptomyces. Empirical testing is recommended.
Bacillus subtilis1 - 5erm genesBased on concentrations used for erythromycin selection in B. subtilis. Titration is advised.
Escherichia coli25 - 50erm genesE. coli is naturally more resistant to macrolides. Higher concentrations may be required, and efficiency should be tested.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, high-purity water or ethanol (70-95%)

  • Sterile microcentrifuge tubes or vials

  • Sterile syringe filter (0.22 µm pore size)

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the desired stock solution concentration (e.g., 10 mg/mL). Use the following formula to calculate the mass of this compound powder needed: Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

  • Dissolve the powder: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile tube. Add the appropriate solvent (water or ethanol) to achieve the final desired volume.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.

  • Sterile filter: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile recipient tube.

  • Aliquot and store: Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in the dark.

Protocol 2: Preparation of this compound-Containing Agar Plates

Materials:

  • Luria-Bertani (LB) agar, Tryptic Soy Agar (TSA), or other appropriate solid medium

  • Autoclaved and cooled molten agar (approximately 50-60°C)

  • This compound stock solution (from Protocol 1)

  • Sterile petri dishes

Procedure:

  • Prepare the agar: Prepare the desired agar medium according to the manufacturer's instructions and autoclave to sterilize.

  • Cool the agar: Allow the molten agar to cool in a water bath to a temperature of 50-60°C. This is crucial to prevent the heat-labile antibiotic from degrading.

  • Add this compound: Aseptically add the required volume of the this compound stock solution to the molten agar to achieve the desired final working concentration. Swirl the flask gently to ensure even distribution of the antibiotic.

  • Pour the plates: Pour the this compound-containing agar into sterile petri dishes, allowing approximately 20-25 mL per plate.

  • Solidify and store: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C in the dark. It is recommended to use the plates within 2-4 weeks for optimal performance.

Protocol 3: Bacterial Selection Using this compound

Materials:

  • Bacterial culture transformed with a plasmid containing an this compound resistance gene

  • This compound-containing agar plates (from Protocol 2)

  • Sterile liquid culture medium (e.g., LB broth, TSB) with this compound

  • Incubator

  • Sterile spreaders or plating beads

Procedure:

  • Transformation recovery: Following the transformation procedure, allow the bacteria to recover in a non-selective liquid medium for a period of 1-2 hours to allow for the expression of the resistance gene.

  • Plating on selective media: Plate a suitable volume of the recovered culture onto the pre-warmed this compound-containing agar plates. Use a sterile spreader or plating beads to distribute the cells evenly.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific bacterial species until colonies are visible (typically 16-48 hours).

  • Colony selection and verification: Pick individual, well-isolated colonies that have grown on the selective plates.

  • Liquid culture selection (optional): To grow a larger volume of the selected strain, inoculate a single colony into a sterile liquid culture medium containing the appropriate concentration of this compound. Incubate with shaking at the optimal temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment prep_stock Prepare this compound Stock Solution prep_plates Prepare this compound Agar Plates prep_stock->prep_plates Add to molten agar plating Plating on Selective Media prep_plates->plating transformation Bacterial Transformation recovery Recovery (Non-selective) transformation->recovery Allow resistance gene expression recovery->plating incubation Incubation plating->incubation selection Colony Selection incubation->selection

Caption: Experimental workflow for bacterial selection using this compound.

mechanism_of_action cluster_cell Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Catalyzes bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth Enables This compound This compound This compound->ribosome Binds to inhibition->protein_synthesis Inhibits

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

References

Application Notes and Protocols for the Experimental Use of Oleandomycin in Ribosome Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of oleandomycin, a macrolide antibiotic, in ribosome binding assays. The information is intended to guide researchers in designing and executing experiments to investigate the interaction of this compound with its ribosomal target.

Introduction

This compound is a macrolide antibiotic that exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1] This interaction interferes with protein synthesis, ultimately inhibiting bacterial growth.[1] Understanding the specifics of this binding is crucial for elucidating its mechanism of action, overcoming resistance, and developing novel antibiotic derivatives. Ribosome binding assays are fundamental tools for characterizing the affinity, kinetics, and specific binding site of antibiotics like this compound.

Mechanism of Action

This compound, like other macrolide antibiotics, binds to the 50S ribosomal subunit in the nascent peptide exit tunnel (NPET). This binding sterically hinders the progression of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and subsequent cessation of protein synthesis. While the general mechanism is understood, the precise molecular interactions and the kinetic parameters of this compound binding are areas of ongoing research.

Data Presentation

The following table summarizes the available quantitative data for this compound's activity, which is a direct consequence of its ribosome binding. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Parameter Organism Value Reference
MIC Staphylococcus aureus3 µg/mL[2]
MIC Staphylococcus aureus (erythromycin-resistant, erm(C))> 64 mg/L[3]
MIC Staphylococcus aureus (erythromycin-resistant, erm(A))16-32 mg/L[3]

Experimental Protocols

Detailed methodologies for key experiments to study this compound-ribosome interactions are provided below. These protocols are based on established methods for macrolide antibiotics and can be adapted for specific experimental needs.

Protocol 1: In Vitro Translation Inhibition Assay

This assay determines the concentration of this compound required to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract or a purified transcription-translation system (e.g., PURExpress)

  • DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a fluorescently labeled amino acid)

  • This compound stock solution

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter (for radiolabeled detection) or a fluorometer

Procedure:

  • Prepare a master mix containing the S30 extract or purified system components, reaction buffer, and the DNA template.

  • Aliquot the master mix into reaction tubes.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

  • Initiate the transcription-translation reaction by adding the amino acid mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with TCA and then ethanol to remove unincorporated amino acids.

  • Measure the amount of incorporated radiolabeled or fluorescent amino acid using a scintillation counter or fluorometer.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: Nitrocellulose Filter Binding Assay

This assay directly measures the binding of radiolabeled this compound to ribosomes. A study by Fierro et al. (1987) utilized [3H]this compound for such binding studies.[4]

Materials:

  • Purified 70S ribosomes or 50S ribosomal subunits

  • Radiolabeled this compound (e.g., [3H]this compound)

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)

  • Nitrocellulose filters (0.45 µm pore size)

  • Washing buffer (same as binding buffer)

  • Scintillation fluid and counter

Procedure:

  • Incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound in binding buffer.

  • Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at 37°C).

  • Filter the reaction mixture through a nitrocellulose filter under gentle vacuum. Ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.

  • Wash the filter with cold washing buffer to remove any non-specifically bound ligand.

  • Dissolve the filter in scintillation fluid.

  • Quantify the amount of bound radiolabeled this compound using a scintillation counter.

  • Plot the amount of bound ligand as a function of the free ligand concentration to determine the dissociation constant (Kd).

Protocol 3: Ribosome Footprinting (Toeprinting) Assay

This technique identifies the specific site on the mRNA where the ribosome is stalled by this compound.

Materials:

  • In vitro transcription-translation system

  • DNA template containing a T7 promoter and the gene of interest

  • This compound

  • Primer complementary to a region downstream of the expected stall site, labeled with a fluorescent or radioactive tag

  • Reverse transcriptase

  • dNTPs

  • Denaturing polyacrylamide gel

Procedure:

  • Perform an in vitro transcription-translation reaction in the presence and absence of this compound.

  • After a defined incubation period, add the labeled primer to the reaction mixture and anneal it to the mRNA.

  • Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.

  • Terminate the reaction and denature the samples.

  • Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA template.

  • The appearance of a specific band in the this compound-treated sample that is absent or reduced in the control indicates the position of the ribosome stall site.

Mandatory Visualizations

Diagram 1: Mechanism of Action of this compound

Oleandomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Decoded by Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->Exit_Tunnel Nascent peptide enters AA_tRNA Aminoacyl-tRNA AA_tRNA->50S_subunit Enters A-site Protein_Synthesis_Blocked Protein Synthesis Blocked Exit_Tunnel->Protein_Synthesis_Blocked Steric hindrance This compound This compound This compound->50S_subunit Binds to

Caption: this compound binds to the 50S ribosomal subunit, blocking the exit tunnel.

Diagram 2: Experimental Workflow for In Vitro Translation Inhibition Assay

IVT_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Translation cluster_analysis 3. Analysis Master_Mix Prepare Master Mix (S30 extract, buffer, DNA) Aliquots Aliquot Master Mix Master_Mix->Aliquots Oleandomycin_Addition Add varying concentrations of this compound Aliquots->Oleandomycin_Addition Initiation Initiate reaction with labeled amino acids Oleandomycin_Addition->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop reaction with TCA Incubation->Termination Filtration Filter to collect protein Termination->Filtration Quantification Quantify incorporated label Filtration->Quantification IC50_Determination Plot data to determine IC50 Quantification->IC50_Determination

Caption: Workflow for determining the IC50 of this compound in a cell-free system.

Diagram 3: Logical Relationship in Ribosome Footprinting

Footprinting_Logic Ribosome Ribosome translating mRNA Stalled_Ribosome Ribosome stalls at a specific codon Ribosome->Stalled_Ribosome + This compound This compound This compound->Stalled_Ribosome Primer_Extension Reverse transcription with labeled primer Stalled_Ribosome->Primer_Extension causes termination of cDNA_Product cDNA synthesis terminates at the stalled ribosome Primer_Extension->cDNA_Product Gel_Analysis Denaturing gel electrophoresis cDNA_Product->Gel_Analysis Stall_Site_ID Identification of the ribosome stall site Gel_Analysis->Stall_Site_ID

References

Application Notes and Protocols for the Purification of Oleandomycin from Streptomyces antibioticus Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of the macrolide antibiotic oleandomycin from the fermentation broth of Streptomyces antibioticus. The methodologies described herein are compiled from various scientific sources and are intended to guide researchers in the development of robust purification strategies.

Introduction

This compound is a 14-membered macrolide antibiotic produced by Streptomyces antibioticus.[1] It exhibits bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1] The purification of this compound from complex fermentation broths is a critical step in its production for research and potential therapeutic applications. This document outlines a multi-step purification process involving extraction, chromatographic separation, and crystallization.

This compound Biosynthesis and Regulation

The biosynthesis of this compound in Streptomyces antibioticus follows a modular polyketide synthase (PKS) pathway for the formation of the macrolactone ring, oleandolide. This is followed by glycosylation with two deoxysugars, L-oleandrose and D-desosamine, and subsequent modifications. The genetic blueprint for this intricate process is encoded within the this compound gene cluster. Understanding this pathway is crucial for optimizing fermentation conditions to enhance this compound yield.

Oleandomycin_Biosynthesis_Pathway cluster_PKS Polyketide Synthesis cluster_Glycosylation Glycosylation cluster_Post_Glycosylation Post-Glycosylation Modification Acetyl-CoA Acetyl-CoA PKS_Modules This compound PKS Modules Acetyl-CoA->PKS_Modules Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_Modules Oleandolide Oleandolide (Aglycone) PKS_Modules->Oleandolide Glycosyltransferases Glycosyltransferases (OleG1, OleG2) Oleandolide->Glycosyltransferases TDP-D-desosamine TDP-D-desosamine TDP-D-desosamine->Glycosyltransferases TDP-L-oleandrose TDP-L-oleandrose TDP-L-oleandrose->Glycosyltransferases Gene products OleG1 and OleG2 are responsible for attaching the sugars. Glycosylated_Intermediate Glycosylated Oleandolide Glycosyltransferases->Glycosylated_Intermediate Epoxidase Epoxidase (OleP) Glycosylated_Intermediate->Epoxidase Epoxidation is catalyzed by the OleP enzyme. This compound This compound Epoxidase->this compound

Caption: Simplified overview of the this compound biosynthesis pathway.

Purification Workflow

The purification of this compound from the fermentation broth of Streptomyces antibioticus is a multi-step process designed to isolate the active compound from a complex mixture of cellular debris, media components, and other secondary metabolites. The general workflow involves the separation of biomass, extraction of the active compound, followed by chromatographic purification and a final crystallization step to obtain a highly pure product.

Purification_Workflow Fermentation_Broth S. antibioticus Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (Ethyl Acetate/Butyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Partially_Purified_Fractions Partially Purified this compound Fractions Silica_Gel_Chromatography->Partially_Purified_Fractions Preparative_HPLC Preparative HPLC (Optional) Partially_Purified_Fractions->Preparative_HPLC Crystallization Crystallization Partially_Purified_Fractions->Crystallization Highly_Purified_Fractions Highly Purified this compound Fractions Preparative_HPLC->Highly_Purified_Fractions Highly_Purified_Fractions->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound

Caption: General workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes at each stage of the this compound purification process. Please note that specific yields and purity levels can vary depending on the fermentation conditions, the specific strain of S. antibioticus used, and the precise execution of the purification protocol. The data presented here are estimates based on typical antibiotic purification processes.

Purification StepStarting MaterialProductEstimated Yield (%)Estimated Purity (%)Key Impurities Removed
Solvent Extraction Clarified SupernatantCrude Extract80-9010-20Polar media components, salts, some proteins
Silica Gel Chromatography Crude ExtractPartially Purified Fractions60-7070-85Other secondary metabolites, pigments, less polar impurities
Preparative HPLC Partially Purified FractionsHighly Purified Fractions80-90>95Closely related structural analogs, minor impurities
Crystallization Purified FractionsCrystalline this compound70-80>98Residual solvents, amorphous impurities

Experimental Protocols

Fermentation of Streptomyces antibioticus

A detailed fermentation protocol is beyond the scope of these purification notes. However, a typical production medium for this compound includes a carbon source (e.g., glucose, fructose), a nitrogen source (e.g., soybean meal, yeast extract), and various mineral salts. Fermentation is typically carried out for 5-7 days at 28-30°C with agitation and aeration.

Protocol 1: Extraction of this compound from Fermentation Broth

This protocol describes the initial extraction of this compound from the clarified fermentation broth.

Materials:

  • Clarified fermentation supernatant

  • Ethyl acetate or Butyl acetate

  • Sodium sulfate (optional, for increasing partitioning)[2]

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvesting: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelia. Decant and collect the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to 8.0-8.5 with NaOH. This ensures that this compound, which is a weak base, is in its non-ionized form and thus more soluble in organic solvents.

  • Solvent Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate or butyl acetate.

    • Shake vigorously for 5-10 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The organic layer (top) will contain the this compound.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh solvent to maximize recovery.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the pooled extract over anhydrous sodium sulfate (optional).

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Acidic Back-Extraction (Optional Purification Step):

    • Dissolve the crude extract in a minimal volume of ethyl acetate.

    • Add an equal volume of acidic water (pH 2.0-2.5 with HCl).

    • Shake vigorously. The protonated this compound will move into the aqueous layer, leaving many impurities in the organic layer.

    • Separate the aqueous layer.

    • Adjust the pH of the aqueous layer back to 8.0-8.5 with NaOH.

    • Re-extract the this compound into fresh ethyl acetate as described in step 3.

    • Concentrate the organic extract to yield a more purified crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of the crude this compound extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Hexane, Ethyl acetate, Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for visualization

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Wash the packed column with 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal volume of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as hexane:ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol. A suggested gradient could be:

      • Hexane:Ethyl Acetate (9:1 to 1:1)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9.5:0.5 to 9:1)

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:methanol, 9:1 v/v).

    • Visualize the spots under a UV lamp (if applicable) or by staining (e.g., with iodine vapor or a suitable chemical spray).

    • Pool the fractions containing pure this compound based on the TLC analysis.

  • Concentration:

    • Combine the pure fractions and concentrate them to dryness using a rotary evaporator.

Protocol 3: Purity Assessment by Analytical HPLC

This protocol provides a method for determining the purity of this compound fractions.

Materials:

  • Purified this compound sample

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase A: 0.1% Formic acid in water

  • Mobile phase B: 0.1% Formic acid in acetonitrile

  • This compound analytical standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase starting condition (e.g., 90% A, 10% B) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: A gradient elution is typically used. For example:

      • 0-5 min: 10% B

      • 5-25 min: Gradient to 90% B

      • 25-30 min: Hold at 90% B

      • 30-35 min: Return to 10% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or MS detection.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample and the analytical standard.

    • Determine the retention time of the this compound peak by comparison with the standard.

    • Calculate the purity of the sample by integrating the peak area of this compound and expressing it as a percentage of the total peak area.

Protocol 4: Crystallization of this compound

This protocol describes a general method for the crystallization of purified this compound to obtain a highly pure, stable solid form. The choice of solvent is critical and may require some optimization.

Materials:

  • Purified this compound (as a concentrated oil or amorphous solid)

  • Crystallization solvent (e.g., acetone, ethanol, ethyl acetate, or a mixture)

  • Anti-solvent (e.g., hexane, heptane, water)

  • Crystallization vessel (e.g., beaker or flask)

  • Stirring apparatus (optional)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent at a slightly elevated temperature (e.g., 40-50°C) to achieve saturation.

  • Inducing Crystallization:

    • Cooling: Slowly cool the saturated solution to room temperature, and then further to 4°C. Slow cooling generally promotes the formation of larger, more well-defined crystals.

    • Anti-solvent Addition: Alternatively, slowly add an anti-solvent in which this compound is poorly soluble to the saturated solution with gentle stirring until turbidity is observed. Then, allow the solution to stand undisturbed.

  • Crystal Growth: Allow the solution to stand for several hours to days to allow for crystal growth.

  • Harvesting:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum at a low temperature to remove residual solvent.

Concluding Remarks

The protocols provided in these application notes offer a robust framework for the purification of this compound from Streptomyces antibioticus cultures. Researchers are encouraged to optimize these methods based on their specific experimental conditions and available resources to achieve high purity and yield of the target compound. The successful purification of this compound is a critical step for further research into its biological activity and potential therapeutic applications.

References

Application Notes and Protocols for Testing Oleandomycin Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the synergistic potential of oleandomycin, a macrolide antibiotic, when combined with other antimicrobial agents. The primary focus is on the well-documented synergy between this compound and tetracycline against Gram-positive bacteria, particularly Staphylococcus aureus. The protocols provided are based on standard microbiology techniques for assessing antibiotic synergy.

Introduction

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While effective against certain Gram-positive bacteria, its clinical utility can be enhanced through combination therapy. The synergistic combination of this compound and tetracycline has been a subject of interest, with historical studies suggesting enhanced efficacy against strains resistant to either drug alone.[2][3][4][5][6] This document outlines the experimental procedures to quantitatively assess this synergy.

Data Presentation

The synergistic effect of an antibiotic combination is typically quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

Table 1: Example Checkerboard Assay Results for this compound and Tetracycline against Staphylococcus aureus

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 2.00.50.5Synergy
Tetracycline 1.00.25

FICI Calculation:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocols

Two primary methods are employed to determine antibiotic synergy: the checkerboard microdilution assay and the time-kill curve assay.

Protocol 1: Checkerboard Microdilution Assay

This method determines the MIC of each antibiotic alone and in various combinations, allowing for the calculation of the FICI.[7][8]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • This compound and Tetracycline stock solutions of known concentration

  • Bacterial inoculum of Staphylococcus aureus (e.g., ATCC 29213) standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Multichannel pipette

  • Incubator (35°C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of MHB into each well of the 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Tetracycline.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of this compound.

    • The resulting plate will have a gradient of concentrations for both antibiotics.

    • Include wells with each antibiotic alone (for MIC determination) and a growth control well with no antibiotics.

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the plate at 35°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

    • Determine the MIC of each drug alone and the MIC of each drug in combination from the well that shows no growth.

    • Calculate the FICI using the formula provided above.

Protocol 2: Time-Kill Curve Assay

This dynamic assay provides information on the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[9]

Materials:

  • Culture flasks with MHB

  • This compound and Tetracycline stock solutions

  • Standardized bacterial inoculum of Staphylococcus aureus

  • Shaking incubator (35°C)

  • Spectrophotometer

  • Plates for colony counting (e.g., Tryptic Soy Agar)

  • Serial dilution supplies

Procedure:

  • Preparation of Cultures:

    • In separate flasks, prepare the following cultures in MHB:

      • Growth control (no antibiotic)

      • This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)

      • Tetracycline at a sub-inhibitory concentration (e.g., 0.5 x MIC)

      • Combination of this compound and Tetracycline at the same sub-inhibitory concentrations.

    • Inoculate each flask with the standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks at 35°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate at 35°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and each condition.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Mechanism cluster_bacterium Bacterial Cell cluster_50S 50S Subunit cluster_30S 30S Subunit ribosome 70S Ribosome cluster_50S cluster_50S cluster_30S cluster_30S P_site P Site protein_synthesis Protein Synthesis P_site->protein_synthesis A_site A Site E_site E Site tRNA_binding tRNA Binding Site tRNA_binding->protein_synthesis This compound This compound This compound->P_site Binds to 50S subunit, blocks translocation tetracycline Tetracycline tetracycline->tRNA_binding Binds to 30S subunit, prevents tRNA attachment bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth

Caption: Dual inhibition of bacterial protein synthesis.

Checkerboard_Workflow prep_plate Prepare 96-well plate with serial dilutions of antibiotics inoculate Inoculate with standardized bacterial suspension prep_plate->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MICs for drugs alone and in combination incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy, Additivity, or Antagonism calc_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

Time_Kill_Curve_Workflow setup Set up cultures: - Growth Control - Drug A - Drug B - Combination A+B inoculate_tk Inoculate with standardized bacterial suspension setup->inoculate_tk incubate_sample Incubate with shaking and sample at time points inoculate_tk->incubate_sample plate_count Perform serial dilutions and plate for viable counts (CFU/mL) incubate_sample->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data analyze_synergy Analyze for ≥ 2-log10 kill compared to most active single agent plot_data->analyze_synergy

References

Application Notes and Protocols: Oleandomycin as a Tool for Studying Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This property makes this compound a valuable tool for researchers studying the intricacies of bacterial translation, ribosome function, and mechanisms of antibiotic resistance. Its context-dependent mode of action, where it selectively stalls ribosomes on specific mRNA sequences, provides a unique lens through which to investigate the dynamics of the ribosome exit tunnel and the interplay between the nascent polypeptide chain and the ribosomal machinery.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying bacterial protein synthesis.

Mechanism of Action

This compound binds to the 50S ribosomal subunit within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.[1] This binding does not indiscriminately halt all protein synthesis. Instead, this compound's inhibitory effect is highly dependent on the sequence of the nascent polypeptide chain being synthesized.

The presence of this compound in the NPET can cause the ribosome to stall at specific peptide motifs. This stalling is not due to a simple steric blockage but rather an allosteric effect on the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The interaction between the nascent peptide, the ribosome tunnel wall, and the bound this compound molecule induces a conformational change in the PTC, rendering it unable to efficiently catalyze the addition of the next amino acid.

One of the well-studied examples of this compound-induced stalling is during the translation of leader peptides, such as ErmBL and ErmCL, which are involved in the regulation of macrolide resistance genes.[2][3]

Data Presentation

ParameterValue/ObservationExperimental ContextReference
Working Concentration 50 µMUsed in in vitro translation reactions for inverse toeprinting analysis to identify ribosome stalling motifs.[4]
Ribosome Binding Binds to the 50S ribosomal subunit.Confirmed through various biochemical and structural studies.[1]
Stalling Induction Induces ribosome stalling.Observed during the translation of specific leader peptides like ErmBL.[2]
Context Specificity Alterations in the C3 sugar of this compound are detrimental to ribosome stalling at ermCL mRNA.Toeprinting assays show the importance of specific structural features of the antibiotic for its context-dependent action.[5]
Minimum Inhibitory Concentration (MIC) 0.3-3 µg/mLFor Staphylococcus aureus.[1]

Experimental Protocols

In Vitro Translation Inhibition Assay (General Protocol)

This protocol can be used to determine the IC50 value of this compound for the inhibition of bacterial protein synthesis.

Materials:

  • E. coli S30 extract system for linear templates

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or GFP)

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

  • Transcription and translation reaction buffer

  • Nuclease-free water

  • Scintillation fluid and vials

  • Trichloroacetic acid (TCA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the following components on ice:

    • S30 Premix: 10 µL

    • Amino Acid Mixture (minus methionine): 2.5 µL

    • [35S]-Methionine: 1 µL

    • Plasmid DNA (0.5 µg/µL): 1 µL

    • This compound (various concentrations) or solvent control: 1 µL

    • E. coli S30 Extract: 5 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.

  • Precipitation: Stop the reaction by adding 250 µL of 10% TCA.

  • Heating: Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

  • Collection: Cool the samples on ice for 5 minutes and collect the protein precipitate by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters three times with 5% TCA and then once with ethanol.

  • Scintillation Counting: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Toeprinting Assay for Identifying Ribosome Stalling

This protocol, adapted from established methods, can be used to map the precise location of this compound-induced ribosome stalling on a specific mRNA template.[4][6]

Materials:

  • Linear DNA template containing a T7 promoter, a ribosome binding site, and the coding sequence of interest.

  • In vitro transcription/translation system (e.g., PURExpress®)

  • This compound stock solution

  • Radiolabeled DNA primer (e.g., 5'-[32P]-labeled) complementary to a region downstream of the expected stall site.

  • Reverse transcriptase

  • dNTPs

  • Sequencing ladder of the template DNA

  • Urea-polyacrylamide gel

Procedure:

  • In Vitro Translation:

    • Set up a 5 µL in vitro translation reaction containing the DNA template (0.1 pmol) and the in vitro transcription/translation system.

    • Add this compound to the desired final concentration (e.g., 50 µM) or a solvent control.[4]

    • Incubate at 37°C for 15 minutes to allow for transcription and translation.[4]

  • Primer Annealing:

    • Add the 5'-[32P]-labeled primer to the reaction and incubate for a further 5 minutes at 37°C to allow annealing to the mRNA.[4]

  • Reverse Transcription:

    • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.

    • Incubate at 37°C for 15-20 minutes. The reverse transcriptase will extend the primer until it encounters a stalled ribosome, creating a truncated cDNA product (the "toeprint").

  • Analysis:

    • Stop the reaction and purify the cDNA products.

    • Resolve the cDNA products on a urea-polyacrylamide sequencing gel alongside a sequencing ladder of the template DNA.

    • The position of the toeprint band, relative to the sequencing ladder, indicates the precise location of the stalled ribosome on the mRNA.

Ribosome Profiling to Study this compound's Global Effects

This generalized protocol for bacterial ribosome profiling can be adapted to study the genome-wide effects of this compound on translation.[2][7]

Materials:

  • Bacterial culture (e.g., E. coli or Bacillus subtilis)

  • This compound

  • Lysis buffer

  • Micrococcal nuclease

  • Sucrose gradients (e.g., 10-50%)

  • RNA purification kits

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat one half of the culture with this compound at a desired concentration (e.g., a multiple of the MIC) for a short period (e.g., 5-10 minutes). Leave the other half as an untreated control.

  • Cell Lysis and Nuclease Treatment:

    • Rapidly harvest and lyse the cells.

    • Treat the lysate with micrococcal nuclease to digest mRNA not protected by ribosomes.

  • Monosome Isolation:

    • Load the nuclease-treated lysate onto a sucrose gradient and centrifuge to separate monosomes (ribosomes with protected mRNA fragments) from polysomes and other cellular components.

    • Fractionate the gradient and collect the monosome fraction.

  • Footprint Extraction:

    • Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

  • Library Preparation and Sequencing:

    • Prepare a cDNA library from the extracted footprints. This typically involves ligation of adapters, reverse transcription, and PCR amplification.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the bacterial genome.

    • The density of reads at each codon position reflects the ribosome occupancy.

    • Compare the ribosome profiles of this compound-treated and untreated cells to identify positions of increased ribosome density, indicating sites of drug-induced stalling.

Visualizations

Oleandomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Details 50S 50S Subunit 30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Stalled_Ribosome Ribosome Stalling PTC->Stalled_Ribosome Leads to NPET Nascent Peptide Exit Tunnel (NPET) NPET->PTC Allosteric Inhibition mRNA mRNA mRNA->30S Binding Nascent_Peptide Nascent Polypeptide Chain Nascent_Peptide->NPET Passage This compound This compound This compound->NPET Binding

Caption: Mechanism of this compound Action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Global Analysis In_Vitro_Translation In Vitro Translation Assay (with this compound) Toeprinting Toeprinting Assay In_Vitro_Translation->Toeprinting Provides Template for IC50 Determine IC50 In_Vitro_Translation->IC50 Quantitative Analysis Stall_Site Identify Specific Stall Sites Toeprinting->Stall_Site Mapping Bacterial_Culture Bacterial Culture + this compound Ribosome_Profiling Ribosome Profiling Bacterial_Culture->Ribosome_Profiling Sample for Global_Stalling Genome-wide Stalling Patterns Ribosome_Profiling->Global_Stalling Data Analysis

Caption: Experimental Workflow for Studying this compound.

Stalling_Logic Start Ribosome Translating mRNA Oleandomycin_Presence This compound Present? Start->Oleandomycin_Presence Specific_Motif Specific Nascent Peptide Motif (e.g., in ErmBL/ErmCL)? Oleandomycin_Presence->Specific_Motif Yes Continue Translation Continues Oleandomycin_Presence->Continue No Stalling Ribosome Stalls Specific_Motif->Stalling Yes Specific_Motif->Continue No

Caption: Logical Flow of this compound-induced Stalling.

References

Troubleshooting & Optimization

improving oleandomycin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oleandomycin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus. Its mechanism of action involves inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translation process and prevents the elongation of the polypeptide chain, leading to a bacteriostatic effect.[1]

Q2: Which form of this compound should I use: the base or the phosphate salt?

A2: For applications requiring aqueous solutions, this compound phosphate is often preferred. The phosphate salt form is designed to have enhanced solubility and stability in aqueous solutions compared to the this compound base.[2]

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: For high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a highly effective solvent.[3] this compound is also freely soluble in methanol and ethanol.[4] For direct preparation in aqueous media, solubility is significantly lower.

Q4: How stable are this compound stock solutions?

A4: When prepared in a suitable solvent like DMSO and stored correctly, stock solutions are stable. It is recommended to store stock solutions in aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles to prevent degradation and potential precipitation.[3]

Solubility Data

Quantitative and qualitative solubility data for this compound are summarized below. Always start with small-scale solubility tests before preparing a large stock solution.

Compound FormSolventSolubility (mg/mL)Solubility (mM)¹Notes
This compound Base DMSO100 mg/mL145.38 mMUltrasonic treatment may be needed to achieve full dissolution.[3]
Water≥ 12.5 mg/mL≥ 18.17 mMSolubility is limited in neutral aqueous solutions.[3]
EthanolFreely SolubleNot specifiedQualitative data indicates good solubility.[4]
MethanolFreely SolubleNot specifiedQualitative data indicates good solubility.[4]
Dilute AcidsSolubleNot specifiedSolubility is enhanced in acidic conditions.[4]
This compound Phosphate WaterEnhanced SolubilityNot specifiedThe phosphate salt form has improved aqueous solubility over the base.[2]
DMSOSlightly SolubleNot specifiedThe base form is more soluble in DMSO.
MethanolSlightly SolubleNot specifiedThe base form is more soluble in Methanol.

¹ Molarity calculated based on the molecular weight of this compound base (687.9 g/mol ).

Troubleshooting Guide for Solubility Issues

Encountering precipitation when preparing this compound solutions is a common challenge. This guide provides a systematic approach to diagnosing and solving solubility problems.

My this compound solution has precipitated. What should I do?

Follow the workflow below to identify the cause and find a solution.

G Troubleshooting this compound Precipitation cluster_start cluster_check cluster_improper_prep cluster_concentration cluster_conc_solution cluster_solvent_ratio cluster_solvent_solution cluster_dilution_method cluster_dilution_solution start Precipitate Observed in Assay Medium check_solvent Was the initial stock dissolved in 100% DMSO or Ethanol first? start->check_solvent improper_prep Problem: Direct dissolution in aqueous buffer attempted. check_solvent->improper_prep No check_concentration Is the final concentration of this compound too high for the aqueous medium? check_solvent->check_concentration Yes solution_prep Solution: Prepare a high-concentration stock in 100% DMSO or Ethanol. (See Protocol 1) improper_prep->solution_prep conc_problem Problem: Compound's aqueous solubility limit exceeded. check_concentration->conc_problem Yes check_dmso Is the final DMSO/Ethanol concentration in the medium >0.5%? check_concentration->check_dmso No conc_solution Solution: Lower the final working concentration. If not possible, consider using the more soluble This compound Phosphate salt. conc_problem->conc_solution solvent_problem Problem: High organic solvent concentration can cause cell toxicity and precipitation. check_dmso->solvent_problem Yes check_dilution Was the stock solution added to the medium too quickly? check_dmso->check_dilution No solvent_solution Solution: Prepare a more concentrated stock solution so a smaller volume is added to the medium, keeping the final solvent concentration low. solvent_problem->solvent_solution dilution_problem Problem: Rapid dilution can cause localized high concentrations, leading to precipitation. check_dilution->dilution_problem Yes dilution_solution Solution: Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid dispersal. (See Protocol 2) dilution_problem->dilution_solution

Caption: Workflow for troubleshooting this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution of this compound base.

Materials:

  • This compound powder (MW: 687.9 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound powder. For example, to make 1 mL of a 100 mM stock, weigh 68.8 mg of this compound.

  • Dissolution: Add the appropriate volume of 100% DMSO to the powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the powder does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[3] Visually inspect to ensure the solution is clear and free of particulates.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol details the critical step of diluting the organic stock solution into your aqueous cell culture medium or buffer to avoid precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous medium/buffer (e.g., DMEM, PBS), pre-warmed to the appropriate temperature (e.g., 37°C)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Calculate Volume: Determine the volume of stock solution needed to achieve your desired final concentration. Aim to keep the final DMSO concentration below 0.5% to minimize cytotoxicity.

  • Prepare Medium: Place the required volume of pre-warmed aqueous medium into a sterile tube.

  • Dilution: While vigorously vortexing or stirring the aqueous medium, add the calculated volume of the this compound stock solution drop by drop. This rapid mixing is crucial to prevent the compound from precipitating out of solution.

  • Final Mix: Continue to mix the solution for another 30 seconds to ensure it is homogenous.

  • Use Immediately: Use the freshly prepared working solution in your in vitro assay as soon as possible. Do not store diluted aqueous solutions for extended periods, as the compound may precipitate or degrade over time.

Mechanism of Action Diagram

This compound functions by binding to the large (50S) subunit of the bacterial ribosome, thereby inhibiting protein synthesis.

G This compound Mechanism of Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site A_site A-site Polypeptide Growing Polypeptide Chain P_site->Polypeptide Elongation E_site E-site (Exit Tunnel) E_site->Inhibition mRNA mRNA This compound This compound This compound->E_site Binds near exit tunnel tRNA_P peptidyl-tRNA tRNA_A aminoacyl-tRNA Block INHIBITION Inhibition->Block

References

overcoming oleandomycin resistance in experimental bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Overcoming Oleandomycin Resistance

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to this compound resistance in experimental bacterial strains.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms that confer this compound resistance in bacteria?

A: Bacteria primarily develop resistance to this compound, a macrolide antibiotic, through three main mechanisms:

  • Target Site Modification: This is one of the most common mechanisms, often involving enzymes encoded by erm (erythromycin ribosomal methylase) genes.[1] These enzymes methylate the 23S rRNA component of the 50S ribosomal subunit, which is the binding site for this compound.[1] This modification reduces the drug's affinity for its target, rendering it ineffective.[1]

  • Active Efflux Pumps: Bacteria can express membrane proteins that function as efflux pumps, which actively transport this compound out of the cell before it can reach its ribosomal target.[2][3] This keeps the intracellular concentration of the antibiotic below the effective threshold.[3] Specific efflux systems, including those from the ABC-transporter superfamily, have been identified as conferring this compound resistance.[4]

  • Ribosomal Mutations: Spontaneous mutations in the genes encoding ribosomal proteins, such as L4 and L22, or in the 23S rRNA itself can alter the antibiotic's binding site and lead to resistance.[5][6][7]

Q2: My bacterial strain is resistant to this compound but remains susceptible to other macrolides. What could be the reason?

A: This phenomenon, known as dissociated resistance, can occur due to several factors. The resistance mechanism may be highly specific to the structure of this compound. For example, certain efflux pumps are selective and may recognize and expel this compound but not other macrolide antibiotics with different chemical structures.[2] Additionally, some erm genes show different induction patterns; this compound may be a potent inducer of resistance for a specific erm gene, while other macrolides are not.[8][9]

Q3: How can I experimentally determine which resistance mechanism is present in my bacterial strain?

A: A systematic approach is recommended to identify the resistance mechanism:

  • Genetic Screening: Use PCR to screen for the presence of known macrolide resistance genes, particularly erm genes like erm(A), erm(B), and erm(C), which are common in clinical isolates.[1][9]

  • Efflux Pump Inhibition Assay: Perform a minimum inhibitory concentration (MIC) assay with this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as phenylalanyl arginyl β-naphthylamide (PAβN).[10] A significant reduction in the MIC in the presence of the EPI suggests that an efflux mechanism is involved.

  • Gene Sequencing: Sequence the genes encoding ribosomal proteins L4 and L22, as well as domains II and V of the 23S rRNA gene.[7] Comparing these sequences to a susceptible wild-type strain can reveal mutations responsible for resistance.[5][7]

Section 2: Troubleshooting Guides

Guide 1: Combination Therapy Fails to Show Synergy
  • Problem: An experiment combining this compound with another antibiotic or an adjuvant does not result in the expected synergistic or potentiating effect against a resistant strain.

  • Possible Causes:

    • Antagonistic Interaction: The two compounds may have a negative interaction, where one inhibits the action of the other.

    • Inappropriate Adjuvant: The chosen adjuvant (e.g., an efflux pump inhibitor) may not be effective against the specific resistance mechanism of the strain. For instance, an EPI will not be effective if the primary resistance mechanism is target site modification via erm genes.[11]

    • Incorrect Concentrations: The concentrations used in the assay may not be within the range where synergy occurs. Synergy is often concentration-dependent.

    • Resistance to Both Agents: The bacterial strain may possess resistance mechanisms to both compounds being tested.

  • Solutions:

    • Perform a Checkerboard Assay: This method tests a wide range of concentrations for both agents to systematically determine if synergy, additivity, or antagonism occurs.

    • Verify the Resistance Mechanism: Before selecting a combination agent, confirm the primary resistance mechanism in your strain using the methods described in FAQ Q3.

    • Explore Alternative Adjuvants: If an EPI is ineffective, consider a potentiator with a different mechanism, such as bicarbonate, which increases macrolide uptake.[12][13]

    • Try Different Antibiotic Classes: Combine this compound with antibiotics that have different cellular targets, such as β-lactams (cell wall synthesis) or polymyxins (membrane integrity), which can facilitate macrolide entry.[14][15]

Guide 2: Spontaneous Resistance Emerges During Experimentation
  • Problem: A bacterial culture that was initially susceptible to this compound becomes resistant after a few passages or during a prolonged experiment.

  • Possible Causes:

    • Selection of Pre-existing Mutants: The initial population may have contained a small sub-population of resistant mutants that were selected for under antibiotic pressure.

    • Sub-Lethal Antibiotic Concentrations: Exposure to low, sub-MIC levels of this compound can select for resistant mutants that have a low fitness cost.[16][17] This is because at these concentrations, susceptible bacteria are inhibited but not killed, giving a competitive advantage to resistant variants.[17]

    • Inducible Resistance: The strain may carry an inducible resistance gene (e.g., some erm genes) that is expressed at higher levels upon exposure to the antibiotic.[9]

  • Solutions:

    • Maintain High Antibiotic Concentrations: When possible, use this compound concentrations well above the MIC of the susceptible strain to prevent the growth of low-level resistant mutants.

    • Limit Duration of Exposure: Minimize the length of experiments involving sub-MIC concentrations of the antibiotic to reduce the window for selection.

    • Perform Population Analysis: Plate the culture on both antibiotic-free and this compound-containing agar at the beginning and end of the experiment to quantify the emergence of resistant colonies.

    • Characterize Resistant Isolates: Isolate the newly resistant colonies and determine their mechanism of resistance to understand the evolutionary pathway.

Section 3: Experimental Protocols

Protocol 1: Potentiating this compound with an Efflux Pump Inhibitor (EPI)

This protocol uses a checkerboard microdilution assay to determine if an EPI can restore this compound susceptibility.

  • Objective: To quantify the synergistic interaction between this compound and an EPI against a resistant bacterial strain.

  • Materials:

    • This compound-resistant bacterial strain

    • Susceptible control strain

    • Mueller-Hinton Broth (MHB)

    • This compound stock solution

    • EPI stock solution (e.g., PAβN)

    • Sterile 96-well microtiter plates

  • Methodology:

    • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute it to a final concentration of 5 x 10^5 CFU/mL in MHB.

    • In a 96-well plate, prepare a two-dimensional serial dilution of this compound (horizontally) and the EPI (vertically). Concentrations should range from 4x MIC to 1/16x MIC for this compound and a similar range for the EPI based on literature values.

    • Inoculate each well (except for sterility controls) with the prepared bacterial suspension.

    • Include control wells: bacteria with no drugs (growth control), media only (sterility control), and bacteria with each drug alone.

    • Incubate the plate at 37°C for 18-24 hours.

    • Read the MIC for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

      • FIC Index = FIC of this compound + FIC of EPI

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additivity: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Protocol 2: Overcoming Resistance with Bicarbonate Supplementation

This protocol assesses the ability of bicarbonate to enhance this compound activity, as it has been shown to increase the intracellular concentration of macrolides.[12][13]

  • Objective: To determine the MIC of this compound against a resistant strain in standard media versus media supplemented with physiological concentrations of sodium bicarbonate.

  • Materials:

    • This compound-resistant bacterial strain

    • Mueller-Hinton Broth (MHB)

    • MHB supplemented with 25 mM sodium bicarbonate (prepare fresh)

    • This compound stock solution

    • Sterile 96-well microtiter plates

  • Methodology:

    • Perform a standard broth microdilution MIC assay in parallel using two sets of 96-well plates.

    • For the first plate, prepare serial dilutions of this compound in standard MHB.

    • For the second plate, prepare identical serial dilutions of this compound in MHB supplemented with 25 mM sodium bicarbonate.

    • Inoculate all wells with the test organism (final concentration ~5 x 10^5 CFU/mL).

    • Incubate the plates at 37°C for 18-24 hours in a CO2-controlled incubator (5% CO2) to maintain the pH of the bicarbonate-buffered media.

    • Determine the MIC of this compound in both conditions by observing the lowest concentration with no visible growth.

  • Interpretation of Results:

    • A significant decrease (e.g., ≥4-fold) in the this compound MIC in the bicarbonate-supplemented media indicates that bicarbonate potentiates the antibiotic's activity against the test strain, likely by overcoming an uptake or efflux issue.[12][13]

Section 4: Data Summaries and Visualizations

Data Tables

Table 1: Common Mechanisms and Genes of this compound Resistance

Resistance Mechanism Associated Genes/Elements Function of Gene Product Common in
Target Site Modification erm(A), erm(C), erm(Y) 23S rRNA methyltransferase; prevents drug binding.[1][8][9] Staphylococcus spp., Streptococcus spp.
Active Efflux msr(A), ole(C) ABC transporter or MFS-type efflux pump; expels drug from cell.[4][8] Staphylococcus spp., Streptomyces spp.
Drug Inactivation ere(A), ere(B) Erythromycin esterase; hydrolyzes the macrolide lactone ring.[18] Enterobacteriaceae

| Target Site Mutation | rplD, rplV, 23S rRNA | Mutations in ribosomal proteins L4 or L22, or 23S rRNA.[5][7] | Streptococcus pneumoniae, E. coli |

Table 2: Example MIC Data for Staphylococci with Different erm Genotypes This table summarizes representative Minimum Inhibitory Concentration (MIC) data for staphylococcal strains with different inducible resistance genotypes, adapted from literature findings.[8]

GenotypeThis compound MIC (mg/L)Erythromycin MIC (mg/L)Clarithromycin MIC (mg/L)Notes
erm(C) >128>128>128High-level resistance to 14- and 15-membered macrolides.[8]
erm(A) 8 - 6464 - 2564 - 32Lower-level resistance to this compound and clarithromycin compared to erm(C).[8]

Diagrams and Workflows

Resistance_Mechanisms cluster_cell Bacterial Cell Ribosome Ribosome (50S) ModRibosome Modified Ribosome (Target Protection) Ribosome->ModRibosome erm genes methylate rRNA EffluxPump Efflux Pump Oleandomycin_in This compound EffluxPump->Oleandomycin_in 2. Expulsion (Efflux) Enzyme Inactivating Enzyme Oleandomycin_out Inactive This compound Enzyme->Oleandomycin_out Hydrolysis Oleandomycin_in->Ribosome Inhibits Protein Synthesis Oleandomycin_in->EffluxPump 1. Drug Entry Oleandomycin_in->ModRibosome Binding Blocked Oleandomycin_in->Enzyme

Caption: Key mechanisms of bacterial resistance to this compound.

Caption: Experimental workflow for identifying the mechanism of resistance.

EPI_Pathway cluster_membrane Cell Membrane EffluxPump Efflux Pump This compound This compound This compound->EffluxPump Pumped Out Accumulation Intracellular Accumulation This compound->Accumulation Enters & Stays EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Blocks Pump Ribosome Ribosome Inhibition Protein Synthesis Inhibited Ribosome->Inhibition Accumulation->Ribosome Binds to Target

Caption: Logical pathway for overcoming resistance with an Efflux Pump Inhibitor.

References

Technical Support Center: Optimizing Oleandomycin Concentration for Effective Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleandomycin. The information is designed to address common issues encountered during experiments to determine the optimal concentration for effective bacterial inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the typical Minimum Inhibitory Concentration (MIC) range for this compound against common Gram-positive bacteria?

A1: The MIC of this compound can vary depending on the bacterial species and strain. Below is a summary of reported MIC values for key bacteria.

Data Presentation: this compound MIC Values

Bacterial SpeciesThis compound MIC Range (µg/mL)Notes
Staphylococcus aureus0.3 - 3[1]Effective against many strains.
Enterococcus faecalis~1 - 4 (estimated)The MIC for enterococci is approximately double that of erythromycin[1]. Erythromycin MICs for E. faecalis are often in the 0.5-2 µg/mL range.
Bacillus subtilis~0.5 - 2 (estimated)Based on comparative data with erythromycin, which has reported MICs against B. subtilis in the range of 0.25-1 µg/mL.

Q2: How does the activity of this compound compare to other macrolide antibiotics?

A2: this compound is generally considered to be less potent than erythromycin against bacteria such as staphylococci and enterococci[1]. However, its effectiveness can be influenced by factors like its accumulation in tissues.

Q3: What is the mechanism of action of this compound?

A3: this compound is a bacteriostatic agent that inhibits protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.

Q4: What are the known mechanisms of resistance to this compound?

A4: Bacterial resistance to this compound can occur through several mechanisms, with active efflux being a significant contributor. In the organism that produces this compound, Streptomyces antibioticus, resistance is conferred by a combination of efflux pumps (OleB and OleC) and enzymatic inactivation via glycosylation (OleD). In pathogenic bacteria, efflux pumps are also a primary mechanism for extruding the antibiotic from the cell, preventing it from reaching its ribosomal target.

Troubleshooting Guide

Issue 1: Inconsistent or higher-than-expected MIC values.

  • Possible Cause 1: Inoculum preparation.

    • Troubleshooting Step: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) as recommended by CLSI or EUCAST guidelines. An inoculum that is too dense can lead to artificially high MIC values.

  • Possible Cause 2: this compound stability.

    • Troubleshooting Step: this compound phosphate's stability can be affected by its form (crystalline vs. amorphous) and humidity[2]. Use the crystalline form for greater stability. Prepare stock solutions fresh and avoid repeated freeze-thaw cycles. Consider performing a stability check of this compound in your specific culture medium at 37°C, as some antibiotics can degrade over the course of an experiment[3].

  • Possible Cause 3: Media components.

    • Troubleshooting Step: The composition of the culture medium can influence the activity of some antibiotics. Ensure you are using the recommended medium for susceptibility testing (e.g., Mueller-Hinton Broth). Components in complex media could potentially interfere with this compound's activity.

Issue 2: No bacterial inhibition observed even at high concentrations.

  • Possible Cause 1: Intrinsic or acquired resistance.

    • Troubleshooting Step: The target bacterium may possess intrinsic resistance or have acquired resistance genes. This is particularly relevant for Gram-negative bacteria, which are generally not susceptible to this compound. For Gram-positive bacteria, consider investigating the presence of efflux pumps.

  • Possible Cause 2: Inactivation of this compound.

    • Troubleshooting Step: Some bacteria may produce enzymes that inactivate this compound[4]. If you suspect this, you can test for antibiotic inactivation by measuring the concentration of active this compound in the culture supernatant over time using methods like HPLC.

Issue 3: Synergistic or antagonistic effects with other compounds are unclear.

  • Possible Cause: Complex interactions.

    • Troubleshooting Step: When testing this compound in combination with other drugs, the interpretation of results can be complex. Use a checkerboard assay to systematically evaluate the interaction and calculate the Fractional Inhibitory Concentration (FIC) index to determine if the effect is synergistic, additive, indifferent, or antagonistic.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound powder and dissolve it in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate except for the first column.

    • Add 200 µL of the working this compound solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will result in wells with decreasing concentrations of this compound.

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_antibiotic Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in 96-well Plate prep_antibiotic->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MIC incubate->read_mic analyze Analyze & Record Data read_mic->analyze

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

resistance_pathway cluster_cell Bacterial Cell Oleandomycin_in This compound Ribosome 50S Ribosome Oleandomycin_in->Ribosome Binds to Efflux_pump Efflux Pump (e.g., OleB/OleC) Oleandomycin_in->Efflux_pump Substrate for Glycosyltransferase Glycosyltransferase (OleD) Oleandomycin_in->Glycosyltransferase Target for Protein_syn Protein Synthesis (Inhibited) Ribosome->Protein_syn Blocks Oleandomycin_out This compound Efflux_pump->Oleandomycin_out Expels Inactive_this compound Inactive This compound-Glycoside Glycosyltransferase->Inactive_this compound Inactivates Oleandomycin_ext External this compound Oleandomycin_ext->Oleandomycin_in Enters Cell

Caption: this compound resistance mechanisms in Streptomyces antibioticus.

logical_relationship cluster_troubleshooting Troubleshooting Inconsistent MIC Inconsistent_MIC Inconsistent MIC Results Inoculum Inoculum Density Issue Inconsistent_MIC->Inoculum Stability This compound Instability Inconsistent_MIC->Stability Media Media Interference Inconsistent_MIC->Media Resistance Bacterial Resistance Inconsistent_MIC->Resistance Standardize Standardize to 0.5 McFarland Inoculum->Standardize Solution Fresh_Sol Prepare Fresh Solutions Stability->Fresh_Sol Solution Use_MHB Use Mueller-Hinton Broth Media->Use_MHB Solution Check_Resistance Investigate Resistance (e.g., efflux pumps) Resistance->Check_Resistance Solution

Caption: Logical guide for troubleshooting inconsistent this compound MIC results.

References

troubleshooting inconsistent results in oleandomycin MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oleandomycin MIC Assays

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address inconsistencies in this compound Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: My this compound MIC values are consistently higher or lower than expected. What are the potential causes?

A1: Deviations in MIC values can stem from several factors. Key areas to investigate include:

  • Inoculum Preparation: An inoculum density that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely lowered MICs. It is critical to standardize the bacterial suspension to the recommended concentration, typically 0.5 McFarland, which corresponds to approximately 1-5 x 10^8 CFU/mL before final dilution.[1][2][3]

  • This compound Stock Solution: Errors in the preparation, storage, or dilution of the this compound stock solution can significantly impact results. Ensure the antibiotic is fully solubilized and stored correctly to maintain its potency.[4] The stability of the antibiotic in the prepared medium is also a crucial factor.[5]

  • Media Composition: The type of culture medium (e.g., Mueller-Hinton Broth) and its components, such as cation concentrations, can influence the activity of this compound.[1][6] Using a consistent and appropriate medium is essential for reproducible results.

  • Incubation Conditions: Variations in incubation time, temperature, and atmosphere (e.g., CO2 levels for certain bacteria) can affect bacterial growth and, consequently, the MIC reading.[3]

Q2: I am observing skipping wells or trailing endpoints in my broth microdilution assay. What does this indicate?

A2: "Skipping wells" (growth in higher concentration wells but not in lower ones) and "trailing endpoints" (reduced but still visible growth over a range of concentrations) can complicate MIC determination.

  • Contamination: Contamination of the culture or reagents can lead to erratic growth patterns. Always use aseptic techniques and check for culture purity.

  • Bacterial Properties: Some bacteria may exhibit trailing growth, which can be inherent to the strain. It is important to adhere to strict reading guidelines, such as the lowest concentration with no visible growth.

  • Antibiotic Stability: Degradation of the antibiotic in the assay plate could lead to growth in wells that initially had inhibitory concentrations.[5]

Q3: Can the chosen testing method (e.g., broth microdilution vs. agar dilution) affect the this compound MIC results?

A3: Yes, different methodologies can yield varying results.[2] Broth microdilution and agar dilution are common reference methods, but procedural differences can lead to discrepancies.[6] For instance, the diffusion of this compound in agar can be a factor in agar-based methods.[7] It is crucial to be consistent with the chosen method and follow standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure comparability of results.[2][8][9]

Q4: How critical is the quality control (QC) strain in my this compound MIC assay?

A4: Using a QC strain with a known and expected MIC range for this compound is essential for validating your assay. If the MIC for the QC strain falls outside the acceptable range, it indicates a systemic issue with the experiment, such as problems with the antibiotic, media, inoculum, or incubation.[2] Results for test isolates should only be considered valid when the QC strain performs as expected.

Troubleshooting Inconsistent this compound MIC Results

The table below summarizes common issues encountered during this compound MIC assays and provides corrective actions.

Observed Problem Potential Cause Recommended Corrective Action
MIC values are consistently too high. Inoculum density is too high.Standardize inoculum to 0.5 McFarland and verify cell concentration.[2][3]
This compound stock solution has lost potency.Prepare a fresh stock solution of this compound and verify its concentration.
Incorrect incubation conditions.Ensure incubator temperature and atmosphere are correct and consistent.
MIC values are consistently too low. Inoculum density is too low.Standardize inoculum to 0.5 McFarland and verify cell concentration.[2]
Error in serial dilution of this compound.Review and repeat the serial dilution procedure carefully.
High variability between replicate assays. Inconsistent inoculum preparation.Use a standardized protocol for inoculum preparation for every experiment.
Pipetting errors during plate setup.Calibrate pipettes and use proper pipetting techniques.
Contamination of reagents or cultures.Use aseptic techniques and regularly check for contamination.
No bacterial growth in any wells, including the positive control. Inoculum was not viable or was not added.Verify the viability of the bacterial culture and ensure it was added to the wells.
Residual sterilizing agent in labware.Ensure all labware is properly rinsed and free of any inhibitory substances.
Growth in the negative control well. Contamination of the growth medium.Use fresh, sterile medium and check for contamination before use.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This method determines the MIC in a liquid medium using a 96-well microtiter plate.[1][6][10]

  • Prepare this compound Stock Solution: a. Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).[4] b. Sterilize the stock solution by filtration through a 0.22 µm filter. c. Store aliquots at -20°C or as recommended by the manufacturer.

  • Prepare Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select several colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.[1]

  • Prepare Assay Plate: a. In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the test broth to achieve the desired concentration range. The final volume in each well should be 50 µL. b. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. c. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation and Reading: a. Seal the plate and incubate at 35-37°C for 16-20 hours. b. Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[10]

Protocol 2: Agar Dilution MIC Assay for this compound

This method involves incorporating this compound directly into the agar medium.[6]

  • Prepare this compound-Containing Agar Plates: a. Prepare molten Mueller-Hinton Agar and cool it to 45-50°C. b. Prepare serial two-fold dilutions of the this compound stock solution. c. Add a defined volume of each this compound dilution to a specific volume of molten agar, mix thoroughly, and pour into sterile petri dishes. d. Allow the plates to solidify and dry. Include a drug-free control plate.

  • Prepare and Apply Inoculum: a. Prepare and standardize the bacterial inoculum as described for the broth microdilution method. b. Spot a small, defined volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including the control plate. Multiple strains can be tested on the same plate.

  • Incubation and Reading: a. Allow the inoculated spots to dry completely before inverting the plates. b. Incubate at 35-37°C for 16-20 hours. c. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.[6]

Visualizations

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_stock->serial_dilution prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Assay (Plate or Tubes) prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_results Read MIC Endpoint (No Visible Growth) incubate->read_results qc_check Check QC Strain MIC Value read_results->qc_check

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_MIC start_node Inconsistent MIC Results qc_check Is QC strain MIC in range? start_node->qc_check decision_node decision_node action_node action_node outcome_node Problem Resolved controls_check Controls (pos/neg) look correct? qc_check->controls_check Yes stock_check Verify this compound stock prep & storage qc_check->stock_check No inoculum_check Inoculum density correct? procedure_check Review assay procedure inoculum_check->procedure_check Yes reprep_inoculum Reprepare inoculum to 0.5 McFarland inoculum_check->reprep_inoculum No controls_check->inoculum_check Yes check_contamination Check for contamination controls_check->check_contamination No media_check Check media prep and composition stock_check->media_check media_check->procedure_check procedure_check->outcome_node reprep_inoculum->outcome_node check_contamination->outcome_node

Caption: Troubleshooting flowchart for inconsistent this compound MIC assay results.

References

stability of oleandomycin in different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oleandomycin Stability

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various laboratory storage conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: For optimal stability, dissolve this compound phosphate in an appropriate solvent like DMSO or water.[1] Stock solutions in acetonitrile are reported to be stable for at least a month at 5°C.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in the dark.[1][3]

Q2: What is the recommended long-term storage temperature for this compound?

A2: For long-term storage (up to six months), this compound stock solutions should be stored at -80°C. For shorter periods (up to one month), -20°C is sufficient.[1] The solid form, particularly crystalline this compound phosphate, is very stable.[4]

Q3: Is this compound sensitive to light?

A3: Yes. This compound absorbs light at wavelengths greater than 290 nm, which may make it susceptible to degradation upon exposure to sunlight.[5] It is best practice to store both stock solutions and solid compounds in light-protected containers or wrapped in foil.[3][6][7]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound shows reduced stability in acidic conditions. A study noted a significant drop in derivatization efficiency for HPLC analysis at a pH below 7.0, suggesting potential degradation or modification of the molecule.[2] Stability appears to be better in neutral to slightly alkaline conditions (pH 7.0-8.5).[2]

Q5: In which solvents can I dissolve this compound?

A5: this compound phosphate is soluble in DMSO (up to 100 mg/mL with sonication) and water (≥ 12.5 mg/mL).[1] It is also reported to be slightly soluble in solvents like ethanol, methanol, and acetone.[8] Stock solutions for analytical purposes have been successfully prepared in acetonitrile.[2]

Q6: What are the signs of this compound degradation?

A6: Degradation can be detected by a loss of antibacterial activity in bioassays. Chemically, it can be identified by the appearance of additional peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).[2][9] Visual signs like a change in color of the solution or precipitation might also indicate instability.

Q7: Is there a difference in stability between different forms of this compound?

A7: Yes. The physical form of solid this compound phosphate significantly impacts its stability. The crystalline form is highly stable and less susceptible to humidity, whereas the amorphous form's stability is significantly affected by moisture.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Antibacterial Activity 1. Improper storage of stock solution (e.g., wrong temperature, light exposure).2. Repeated freeze-thaw cycles.3. Degradation due to pH of the experimental medium.4. Stock solution is too old.1. Confirm storage conditions against recommendations (-20°C or -80°C, protected from light).2. Use freshly prepared solutions or new single-use aliquots.3. Check the pH of your buffers and media. Ensure they are within a stable range for this compound (ideally neutral to slightly alkaline).4. Prepare a fresh stock solution from the solid compound.
Precipitate in Stock Solution After Thawing 1. The concentration of the stock solution exceeds its solubility at lower temperatures.2. Solvent evaporation has increased the concentration.1. Gently warm the solution to 37°C and use an ultrasonic bath to redissolve the precipitate.[1]2. If the issue persists, consider preparing a more dilute stock solution.3. Ensure vials are sealed tightly to prevent evaporation.
Inconsistent Experimental Results 1. Inconsistent concentration due to incomplete dissolution or degradation.2. Use of different batches of stock solutions with varying stability.1. Always ensure the stock solution is completely dissolved and homogenous before use.2. Prepare a large batch of stock solution, aliquot, and store under recommended conditions to ensure consistency across multiple experiments.3. Perform a stability check on your stock solution using an analytical method like HPLC if available.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventConcentrationStorage TemperatureDurationReference
Acetonitrile500 µg/mL5°CAt least 1 month[2]
DMSO100 mg/mL-20°CUp to 1 month[1]
DMSO100 mg/mL-80°CUp to 6 months[1]
Water≥ 12.5 mg/mL-20°C / -80°CUp to 1 month / 6 months[1]

Table 2: Factors Influencing this compound Stability

FactorEffect on StabilityRecommendationsReferences
Temperature Higher temperatures accelerate degradation.Store solid at controlled room temperature or refrigerated. Store solutions at -20°C or -80°C.[1][10][11]
Light Susceptible to photolysis by light with λ > 290 nm.Store in amber vials or wrap containers in foil to protect from light.[3][5][7]
pH Less stable in acidic conditions (pH < 7).Maintain solutions at a neutral to slightly alkaline pH (7.0 - 8.5).[2]
Humidity Amorphous form is highly sensitive to moisture.Store solid compound in a desiccator, especially if it is in an amorphous form.[4]
Physical Form Crystalline form is more stable than amorphous form.Use crystalline this compound phosphate for enhanced stability if available.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture or other experiments.

Materials:

  • This compound phosphate (solid)

  • Sterile, high-purity DMSO or water

  • Sterile, light-protecting microcentrifuge tubes or cryovials

  • Calibrated balance, sterile spatulas

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound phosphate powder.

  • Transfer the powder to a sterile container.

  • Add the required volume of sterile solvent (e.g., DMSO) to achieve the target concentration (e.g., 100 mg/mL).

  • To aid dissolution, vortex the solution thoroughly. If necessary, use an ultrasonic bath for a short period until the solid is completely dissolved.[1]

  • (Optional, for aqueous solutions) Sterilize the solution by passing it through a 0.22 µm syringe filter. Note: DMSO is not compatible with all filter materials; use a nylon membrane if filtering a DMSO-based solution.[12]

  • Aliquot the sterile stock solution into single-use, light-protecting tubes.

  • Label each aliquot clearly with the name of the compound, concentration, date, and your initials.

  • Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify this compound concentration and detect degradation products using HPLC with fluorometric detection after derivatization. This protocol is adapted from a published method.[2]

Materials:

  • HPLC system with a fluorescence detector

  • C18 analytical column (e.g., Inertsil ODS-2)

  • Acetonitrile (ACN), HPLC grade

  • Phosphate buffer (e.g., 0.1 mol/L, pH 7.5)

  • 9-fluorenylmethoxycarbonyl chloride (FMOC) solution (0.4 mg/mL in ACN)

  • This compound standard and samples for testing

Procedure:

  • Sample Preparation & Derivatization: a. Dissolve or dilute the this compound sample to an appropriate concentration in ACN. b. To 0.1 mL of the sample, add 0.1 mL of the FMOC solution and 0.1 mL of phosphate buffer (pH 7.5). c. Heat the mixture at 45°C for 1 hour to complete the derivatization reaction. d. Add 0.2 mL of a 1:1 (v/v) mixture of phosphate buffer (0.03 mol/L, pH 7.0) and ACN. e. Transfer the final mixture to an amber HPLC vial for analysis.[2]

  • Chromatographic Conditions:

    • Column: Inertsil 150-5 ODS-2 (125 x 4 mm) or equivalent.

    • Mobile Phase: Use a gradient elution program with ACN and a suitable buffer. The exact gradient should be optimized for your system.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the FMOC-oleandomycin derivative.

    • Injection Volume: 20 µL.

  • Data Analysis: a. Run a standard solution of known this compound concentration to determine its retention time and peak area. b. Inject the test samples. c. Compare the peak area of this compound in your samples to the standard curve to determine its concentration. d. Assess stability by monitoring the decrease in the main this compound peak area over time. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

StabilityFactors Factors Affecting this compound Stability cluster_recommendations Recommendations This compound This compound Stability Temp Temperature This compound->Temp Light Light Exposure This compound->Light pH pH This compound->pH Humidity Humidity This compound->Humidity Form Physical Form This compound->Form Temp_rec Temp->Temp_rec Light_rec Light->Light_rec pH_rec pH->pH_rec Humidity_rec Humidity->Humidity_rec Form_rec Form->Form_rec

Caption: Key environmental factors influencing the stability of this compound.

Stock_Prep_Workflow Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Phosphate start->weigh dissolve Dissolve in Sterile Solvent (e.g., DMSO) weigh->dissolve ultrasonicate Vortex / Ultrasonicate for complete dissolution dissolve->ultrasonicate filter Filter Sterilize (0.22 µm filter) ultrasonicate->filter Yes aliquot Aliquot into Single-Use Light-Protecting Vials ultrasonicate->aliquot No (if solvent is DMSO) filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Standard workflow for preparing stable this compound stock solutions.

Troubleshooting_Workflow Troubleshooting Loss of this compound Activity start Unexpectedly Low Bioactivity Observed check_storage Check Stock Solution Storage Conditions (Temp, Light, Age) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Incorrect check_aliquot Were single-use aliquots used? check_storage->check_aliquot Correct prepare_fresh Prepare Fresh Stock Solution Following Protocol improper_storage->prepare_fresh re_test Re-run Experiment prepare_fresh->re_test resolved Problem Resolved re_test->resolved no_aliquot No: Freeze-thaw cycles may have caused degradation check_aliquot->no_aliquot No check_medium_ph Check Experimental Medium pH check_aliquot->check_medium_ph Yes no_aliquot->prepare_fresh check_medium_ph->re_test No (pH is OK) acidic_ph pH is acidic (<7) check_medium_ph->acidic_ph Yes adjust_ph Adjust Medium pH to Neutral Range acidic_ph->adjust_ph adjust_ph->re_test

Caption: A logical workflow for troubleshooting experiments with low this compound activity.

References

reducing background noise in HPLC analysis of oleandomycin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oleandomycin HPLC Analysis

Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and reduce background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the HPLC analysis of this compound?

A1: High background noise in the HPLC analysis of this compound can originate from several sources. These include impurities in the mobile phase, contamination from the sample matrix, issues with the HPLC system components such as the pump or detector, and degradation of the analytical column.[1][2][3] Specifically for macrolide antibiotics like this compound, the complexity of the sample matrix, such as in fermentation broths or animal tissues, can introduce significant interference.[1][4]

Q2: How can I improve the signal-to-noise (S/N) ratio for my this compound analysis?

A2: To enhance the signal-to-noise (S/N) ratio, you can either increase the signal intensity of this compound or decrease the baseline noise.[5][6] Methods to increase the signal include optimizing the detection wavelength (typically around 210-220 nm for UV detection of macrolides), using a more sensitive detector like a fluorescence detector after derivatization, or employing mass spectrometry.[1][7] Reducing the baseline noise can be achieved through meticulous mobile phase preparation, thorough sample cleanup, and regular system maintenance.[3][8] For optimal precision in quantitative analysis, a signal-to-noise ratio of at least 50 is recommended.[9]

Q3: What type of sample preparation is recommended for this compound analysis to minimize matrix effects?

A3: The choice of sample preparation technique depends on the complexity of the matrix. For complex samples like animal tissues or fermentation broths, a multi-step cleanup is often necessary to reduce matrix effects.[1][4][10] Common and effective methods include:

  • Solid-Phase Extraction (SPE): Cation exchange or reversed-phase cartridges are frequently used to clean up this compound samples.[1]

  • Liquid-Liquid Extraction (LLE): This technique can be used to separate this compound from interfering substances based on its solubility.[1]

  • Protein Precipitation: For biological samples, precipitating proteins with agents like perchloric acid or acetonitrile is a crucial first step.[11][12]

Q4: Can the mobile phase composition contribute to background noise in this compound analysis?

A4: Yes, the mobile phase is a primary contributor to baseline noise.[3] Impurities in solvents, improper mixing, dissolved gases, and the use of high UV-absorbing additives can all increase background noise.[6][8] For this compound analysis, it is crucial to use high-purity, HPLC-grade solvents, thoroughly degas the mobile phase, and ensure the miscibility of all components.[3][8] If using buffers, ensure they are fully dissolved and do not precipitate during the analysis.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: High Baseline Noise

Symptom: The baseline on your chromatogram is fuzzy, shows excessive fluctuation, or has a "sawtooth" pattern.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Contaminated Mobile Phase 1. Prepare fresh mobile phase using HPLC-grade solvents and reagents. 2. Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter. 3. Degas the mobile phase thoroughly using sonication, vacuum degassing, or an inline degasser.[3][8]Protocol for Mobile Phase Preparation: 1. Measure the required volumes of each solvent using clean glassware. 2. Mix the solvents thoroughly. If using a buffer, ensure it is completely dissolved. 3. Filter the mixture using a compatible membrane filter. 4. Degas the mobile phase for at least 15-20 minutes using a suitable method.
Air Bubbles in the System 1. Purge the pump to remove any trapped air bubbles. 2. Check all tubing and connections for leaks. 3. Ensure the solvent inlet filters are properly submerged in the mobile phase reservoirs.[3]Protocol for System Purge: 1. Disconnect the column from the system. 2. Open the purge valve on the pump. 3. Set the pump to a high flow rate (e.g., 5 mL/min) and run for several minutes until no bubbles are observed in the waste line. 4. Close the purge valve and reduce the flow rate to the analytical condition.
Detector Issues 1. Allow the detector lamp to warm up for at least 30 minutes before analysis. 2. Check the lamp energy and replace it if it is low. 3. Clean the detector flow cell if it is contaminated.[3]Protocol for Flow Cell Cleaning: 1. Flush the flow cell with a sequence of solvents, starting with water, then methanol or isopropanol, and finally the mobile phase. 2. If contamination persists, follow the manufacturer's instructions for a more intensive cleaning procedure.
Column Contamination or Degradation 1. Flush the column with a strong solvent to remove strongly retained compounds. 2. If the noise persists, consider replacing the column. 3. Always use a guard column to protect the analytical column.[13]Protocol for Column Flushing: 1. Disconnect the column from the detector. 2. Flush the column in the reverse direction with a series of solvents of increasing strength (e.g., water, methanol, acetonitrile, isopropanol). 3. Equilibrate the column with the mobile phase before reconnecting it to the detector.

Troubleshooting Workflow for High Baseline Noise

start High Baseline Noise Detected mobile_phase Check Mobile Phase start->mobile_phase Start system_check Check HPLC System mobile_phase->system_check Mobile Phase OK end_good Baseline Noise Reduced mobile_phase->end_good Prepared Fresh Mobile Phase - Solved column_check Check Column system_check->column_check System OK system_check->end_good Purged System/Cleaned Detector - Solved column_check->end_good Flushed/Replaced Column - Solved end_bad Issue Persists - Further Investigation Needed column_check->end_bad Column OK

Caption: A logical workflow for troubleshooting high baseline noise in HPLC analysis.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The this compound peak is asymmetrical, with a tailing or fronting edge.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume. 2. Dilute the sample.
Secondary Interactions with Silanols 1. Adjust the mobile phase pH to be +/- 2 pH units away from the pKa of this compound. 2. Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).
Column Void or Contamination 1. Reverse and flush the column. 2. If the problem persists, replace the column.
Extra-column Effects 1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. 2. Ensure all fittings are properly connected.

Troubleshooting Logic for Poor Peak Shape

start Poor Peak Shape Observed overload Check for Column Overload start->overload interactions Check for Secondary Interactions overload->interactions Not Overloaded solution Peak Shape Improved overload->solution Reduced Injection Volume - Solved column_health Check Column Health interactions->column_health pH/Mobile Phase OK interactions->solution Adjusted Mobile Phase - Solved extra_column Check for Extra-Column Effects column_health->extra_column Column OK column_health->solution Replaced Column - Solved extra_column->solution Optimized Tubing - Solved

Caption: A decision tree for troubleshooting poor peak shape in HPLC.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Animal Tissue

This protocol is a general guideline and may need optimization for specific tissue types.

  • Homogenization: Homogenize 5 g of tissue with 20 mL of acetonitrile.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Extraction: Collect the supernatant and re-extract the pellet with another 20 mL of acetonitrile. Combine the supernatants.

  • Evaporation: Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 5 mL of a suitable buffer (e.g., phosphate buffer, pH 8.5).

  • SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of the reconstitution buffer.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 5 mL of a 5% ammonia solution in methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Protocol 2: HPLC Method for this compound Analysis (UV Detection)

This is a starting point for method development and may require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH adjusted to 6.5. The exact ratio should be optimized for best separation (e.g., starting with 40:60 acetonitrile:buffer). The addition of a small amount of triethylamine (e.g., 0.1%) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery

Sample Preparation Method Matrix Average Recovery (%) Relative Standard Deviation (%) Reference
Solid-Phase Extraction (Cation Exchange)Animal Tissue>50<15[1]
Liquid-Liquid ExtractionMilk70-90<10-
Protein Precipitation (Acetonitrile)Plasma85-105<10-

Note: The data in the table above is illustrative and based on typical performance. Actual results may vary.

References

preventing degradation of oleandomycin during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oleandomycin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a macrolide antibiotic, is susceptible to degradation through several pathways. The primary factors include:

  • pH: this compound is sensitive to both acidic and alkaline conditions, which can catalyze the hydrolysis of its lactone ring, a common degradation pathway for macrolide antibiotics.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.

  • Enzymatic Activity: Certain enzymes, such as esterases and glycosyltransferases, can inactivate this compound by cleaving the lactone ring or modifying its sugar moieties.

  • Light: this compound absorbs light at wavelengths greater than 290 nm, which may lead to photodegradation.

Q2: How should I store my this compound samples to ensure stability?

A2: Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Form: this compound powder should be stored at -20°C for long-term stability, with studies showing it can be stable for at least three years under these conditions.

  • In Solution: For stock solutions, it is recommended to store them at -80°C, where they can be stable for up to a year. Avoid repeated freeze-thaw cycles. For short-term storage (up to a month), -20°C is acceptable.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in several organic solvents. The choice of solvent can impact its stability.

  • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol are suitable solvents for preparing this compound stock solutions.

  • Aqueous Solutions: this compound has limited water solubility. When preparing aqueous solutions, it is important to consider the pH and buffer composition to minimize hydrolysis.

Q4: Can I use this compound in cell culture media? What precautions should I take?

A4: Yes, this compound can be used in cell culture experiments. However, the aqueous and physiological conditions of cell culture media can promote degradation.

  • pH of Media: Most cell culture media are buffered around pH 7.4. While this is near neutral, prolonged incubation at 37°C can still lead to gradual hydrolysis.

  • Fresh Preparations: It is best to prepare fresh dilutions of this compound in culture media for each experiment.

  • Stability Testing: If long-term incubation is required, it is advisable to perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the medium with this compound and analyzing samples at different time points using a stability-indicating HPLC method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in an in vitro assay. 1. Hydrolysis: The aqueous buffer system (pH and temperature) may be causing degradation. 2. Enzymatic Degradation: The biological system (e.g., cell lysate, tissue homogenate) may contain enzymes that inactivate this compound. 3. Adsorption: this compound may be adsorbing to plasticware.1. Optimize the pH of the buffer to be as close to neutral as possible. Keep experimental duration as short as feasible. Perform experiments at lower temperatures if the protocol allows. 2. Consider the use of broad-spectrum enzyme inhibitors if appropriate for the experiment. 3. Use low-protein-binding tubes and plates.
Inconsistent results in HPLC analysis. 1. On-column Degradation: The mobile phase pH or temperature may be causing degradation during the HPLC run. 2. Degradation in Autosampler: Samples may be degrading while waiting in the autosampler.1. Adjust the mobile phase pH to a range where this compound is more stable (typically slightly acidic to neutral). Use a column oven to maintain a consistent and moderate temperature. 2. Use a cooled autosampler (e.g., 4°C). Prepare fresh samples and limit the time they spend in the autosampler.
Appearance of unknown peaks in chromatograms. Degradation Products: this compound is degrading into other compounds.Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating HPLC method that can separate and quantify this compound from its degradants.

Data on this compound Stability

While specific kinetic data for this compound hydrolysis at various pH and temperatures is not extensively available in the public domain, data from the structurally similar macrolide, erythromycin, can provide valuable insights. It is important to note that these are estimations and should be confirmed experimentally for this compound where possible.

Table 1: Estimated Half-life of this compound in Aqueous Solution at 25°C (Extrapolated from Erythromycin Data)

pHEstimated Half-lifeDegradation Rate
2.0Minutes to HoursVery High
4.0Hours to DaysHigh
7.0WeeksModerate
9.0Hours to DaysHigh

Table 2: General Stability of this compound Under Different Conditions

ConditionStabilityPrimary Degradation Pathway
Acidic (pH < 4) LowHydrolysis of the lactone ring and glycosidic bonds.
Neutral (pH 6-8) ModerateSlow hydrolysis.
Alkaline (pH > 8) LowHydrolysis of the lactone ring.
Elevated Temperature (>40°C) LowAccelerated hydrolysis.
UV/Visible Light ModeratePhotodegradation.
Oxidative Stress (e.g., H₂O₂) ModerateOxidation of functional groups.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Sterile, low-protein-binding microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex gently until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in methanol)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • Water bath or incubator

    • UV lamp (for photostability testing)

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equimolar amount of HCl before HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the this compound stock solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the this compound stock solution in a quartz cuvette to UV light for a specified duration.

    • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method to observe the degradation of this compound and the formation of degradation products.

Visualizations

Oleandomycin_Degradation_Pathways This compound This compound Acid_Hydrolysis Acidic Conditions (e.g., pH < 4) This compound->Acid_Hydrolysis Base_Hydrolysis Alkaline Conditions (e.g., pH > 8) This compound->Base_Hydrolysis Enzymatic_Degradation Enzymatic Activity (Esterases, Hydrolases) This compound->Enzymatic_Degradation Photodegradation Light Exposure (UV/Visible) This compound->Photodegradation Degradation_Products Inactive Degradation Products (e.g., hydrolyzed lactone ring, cleaved glycosidic bonds) Acid_Hydrolysis->Degradation_Products Base_Hydrolysis->Degradation_Products Enzymatic_Degradation->Degradation_Products Photodegradation->Degradation_Products Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (DMSO or Methanol) Working_Solution Prepare Fresh Working Solution (Aqueous Buffer/Media) Stock_Solution->Working_Solution Dilute immediately before use Storage Store Stock at -80°C Stock_Solution->Storage Incubation Incubate with Biological System Working_Solution->Incubation Sample_Quenching Quench Reaction (e.g., add organic solvent, place on ice) Incubation->Sample_Quenching HPLC_Analysis Analyze via Stability-Indicating HPLC Method Sample_Quenching->HPLC_Analysis

optimizing fermentation conditions for oleandomycin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for oleandomycin production by Streptomyces antibioticus. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical fermentation medium composition for this compound production?

A typical fermentation medium for this compound production by Streptomyces antibioticus is a complex medium containing sources of carbon, nitrogen, and essential minerals. A commonly cited effective medium is a soybean-corn medium.[1] While specific formulations can vary, a baseline composition often includes:

  • Carbon Sources: Lactose is a suitable primary carbon source. It is important to note that the addition of glucose, particularly in later stages of fermentation, has been shown to decrease the yield of this compound.[1]

  • Nitrogen Sources: Soybean meal and corn steep liquor are effective nitrogen sources, providing amino acids and other essential nutrients.

  • Minerals: The medium should be supplemented with minerals necessary for microbial growth and antibiotic biosynthesis, such as phosphates and sulfates.

Q2: What are the key fermentation parameters to control for optimal this compound production?

The key environmental parameters to control during fermentation for antibiotic production by Streptomyces species include temperature, pH, aeration, and agitation. While specific optimal values for this compound are not extensively published, general ranges for Streptomyces fermentations provide a good starting point for optimization.

Q3: Can precursor feeding enhance this compound yield?

Yes, precursor feeding is a potential strategy to enhance the production of secondary metabolites like this compound. The biosynthesis of the this compound macrolactone ring utilizes acetyl-CoA and propionyl-CoA as building blocks. While direct feeding of these precursors can be challenging due to cell permeability, feeding compounds that are readily converted into these precursors may boost yield. For instance, feeding erythronolide B, an intermediate in erythromycin biosynthesis, to Streptomyces antibioticus has been shown to produce hybrid this compound-erythromycin antibiotics.[2]

Troubleshooting Guide

This guide addresses common problems encountered during this compound fermentation and provides potential causes and solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Low this compound Yield - Suboptimal fermentation medium (e.g., inappropriate carbon/nitrogen ratio, presence of inhibitory substances like glucose).[1]- Non-ideal physical parameters (temperature, pH, aeration, agitation).- Poor inoculum quality or low cell viability.- Strain degradation or mutation.- Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Avoid adding glucose during the production phase.[1] See the Experimental Protocols section for a medium optimization workflow.- Parameter Optimization: Perform studies to determine the optimal temperature, pH, aeration, and agitation rates for your specific strain and fermenter setup.- Inoculum Development: Ensure a healthy and active seed culture. Optimize seed medium and incubation time.- Strain Maintenance: Maintain a stable, high-producing strain through proper stock culture maintenance and periodic re-selection.
Slow or Stalled Fermentation - Nutrient limitation.- Accumulation of toxic byproducts.- Inadequate aeration or mixing.- Suboptimal pH or temperature.- Nutrient Analysis: Monitor key nutrient levels throughout the fermentation. Consider fed-batch strategies to maintain optimal nutrient concentrations.- Byproduct Analysis: Identify and quantify potential inhibitory byproducts. Adjust medium composition or feeding strategies to minimize their accumulation.- Aeration/Agitation Check: Ensure adequate dissolved oxygen levels and homogenous mixing. Refer to the table on Aeration and Agitation for general guidelines.- Process Control: Implement tight control of pH and temperature within the optimal ranges.
Inconsistent Batch-to-Batch Production - Variability in raw materials (e.g., soybean meal, corn steep liquor).- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters.- Raw Material QC: Implement quality control measures for all raw materials.- Standardized Inoculum Protocol: Develop and adhere to a strict protocol for inoculum preparation.- Process Monitoring & Control: Utilize automated control systems to maintain consistent fermentation conditions.
Presence of this compound-X An increase in the pH of the fermentation broth can lead to the formation of this compound-X, a biologically active substance that is more water-soluble and difficult to extract with solvents like butyl acetate.[3]To convert this compound-X back to this compound for improved extraction, adjust the pH of the fermentation broth filtrate to 5.0-5.5 and allow for a period of exposition before proceeding with the extraction.[3]

Data Presentation: Optimizing Fermentation Parameters

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide general guidelines for optimizing fermentation parameters for antibiotic production in Streptomyces species, which can be adapted for this compound.

Table 1: General Temperature and pH Ranges for Streptomyces Fermentation

ParameterGeneral Optimal RangeNotes
Temperature 28 - 37 °CThe optimal temperature can be strain-specific. A study on S. thermoviolaceus showed the highest antibiotic yield at 45°C, but the fastest rate of synthesis at 37°C.[4]
Initial pH 6.0 - 7.5The pH of the medium can change during fermentation. It is crucial to monitor and control the pH to maintain it within the optimal range for both growth and antibiotic production.

Table 2: General Guidelines for Aeration and Agitation in Streptomyces Fermentation

ParameterGeneral RecommendationImpact on Production
Aeration (Dissolved Oxygen - DO) Maintain DO above 20% saturation.Increasing aeration can positively affect antibiotic productivity.[5][6]
Agitation 200 - 800 rpm (highly dependent on fermenter geometry and scale)Increasing agitation speed can enhance antibiotic productivity, independent of the DO concentration, by improving nutrient mixing and preventing cell clumping.[5] However, excessive agitation can cause shear stress and damage the mycelia.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium

This protocol outlines a systematic approach to optimize the components of the fermentation medium.

  • Establish a Baseline: Start with a known medium formulation, such as the soybean-corn medium.[1]

  • Vary One Factor: In separate experiments, vary the concentration of a single component (e.g., carbon source, nitrogen source) while keeping all other components constant.

  • Analyze the Results: Measure the this compound yield for each variation.

  • Identify the Optimum: Determine the concentration of the tested component that results in the highest yield.

  • Repeat for Other Components: Repeat steps 2-4 for all other medium components.

  • Validation: Perform a final fermentation using the optimized concentrations of all components to confirm the improved yield.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound from a fermentation broth. Specific parameters may need to be optimized for your particular HPLC system and column.

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the mycelium.

    • Filter the supernatant through a 0.22 µm filter.

    • Perform a solvent extraction of the filtered supernatant. A common method for macrolides is extraction with an organic solvent like ethyl acetate or butyl acetate at an appropriate pH.

    • Evaporate the organic solvent and redissolve the residue in the mobile phase.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be critical for the separation of macrolides.[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound absorbs (e.g., around 215 nm).[8]

    • Temperature: Column temperature can be controlled (e.g., 35°C) to improve peak shape and separation.[7]

  • Quantification:

    • Prepare a standard curve using known concentrations of a pure this compound standard.

    • Inject the prepared sample and the standards into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

This compound Biosynthesis and Regulation Workflow

oleandomycin_biosynthesis cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modifications cluster_regulation Regulation & Secretion acetyl_coa Acetyl-CoA PKS Polyketide Synthase (PKS) acetyl_coa->PKS propionyl_coa Propionyl-CoA propionyl_coa->PKS aglycone Oleandolide (Aglycone) PKS->aglycone glycosylation Glycosylation (OleG1, OleG2) aglycone->glycosylation epoxidation Epoxidation (OleP) glycosylation->epoxidation inactive_this compound Inactive Glycosylated this compound epoxidation->inactive_this compound secretion Secretion inactive_this compound->secretion reactivation Reactivation (OleR) secretion->reactivation active_this compound Active this compound reactivation->active_this compound

Caption: Simplified workflow of this compound biosynthesis and regulation.

Troubleshooting Logic for Low this compound Yield

low_yield_troubleshooting start Low this compound Yield check_medium Check Fermentation Medium start->check_medium check_params Check Physical Parameters check_medium->check_params Optimal optimize_medium Optimize C/N Sources Avoid Glucose check_medium->optimize_medium Suboptimal check_inoculum Check Inoculum check_params->check_inoculum Optimal optimize_params Optimize Temp, pH, Aeration, Agitation check_params->optimize_params Suboptimal check_strain Check Strain Integrity check_inoculum->check_strain Consistent optimize_inoculum Standardize Inoculum Prep check_inoculum->optimize_inoculum Inconsistent reselect_strain Re-select High-Producing Colony check_strain->reselect_strain Degraded

Caption: Logical workflow for troubleshooting low this compound yield.

References

dealing with oleandomycin efflux pumps in resistant bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating oleandomycin resistance mediated by bacterial efflux pumps. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrolide antibiotic produced by Streptomyces antibioticus.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of tRNA and preventing the elongation of the polypeptide chain.[2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[3]

Q2: How do efflux pumps cause resistance to this compound?

A2: Efflux pumps are transmembrane protein complexes that function as molecular pumps, actively transporting toxic substances, including antibiotics like this compound, out of the bacterial cell.[4][5] This process reduces the intracellular concentration of the antibiotic to sub-inhibitory levels, preventing it from reaching its ribosomal target.[5][6] This is a major mechanism of intrinsic and acquired resistance in many bacteria.[7][8] In Gram-negative bacteria, these pumps often form a tripartite system that spans the inner membrane, periplasm, and outer membrane.[9][10]

Q3: Which specific efflux pumps are known to transport this compound or other macrolides?

A3: Several efflux pumps across different bacterial species have been identified as contributors to macrolide resistance.

  • In Gram-positive bacteria , such as Streptococcus pneumoniae, the Mef(E)/Mel dual efflux pump confers resistance to 14- and 15-membered macrolides.[11][12] In Staphylococcus aureus, various multidrug resistance (MDR) efflux pumps of the Major Facilitator Superfamily (MFS), like NorA, contribute to macrolide resistance.[13][14]

  • In Gram-negative bacteria , pumps of the Resistance-Nodulation-Division (RND) superfamily are clinically significant.[8][15] The AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa are known to extrude macrolides.[9][10][16]

  • The This compound-producing organism , Streptomyces antibioticus, utilizes ABC (ATP-Binding Cassette) transporters encoded by the oleB and oleC genes for self-resistance.[1]

Q4: What are efflux pump inhibitors (EPIs) and how do they work?

A4: Efflux pump inhibitors are molecules that block the activity of efflux pumps.[17] By doing so, they restore the intracellular concentration of an antibiotic, thereby re-sensitizing a resistant bacterium to that drug.[18] EPIs can work through various mechanisms, such as competitive inhibition (acting as a substrate that clogs the pump), non-competitive inhibition, or by disrupting the energy source of the pump, like the proton motive force.[18] Common broad-spectrum EPIs used in research include reserpine, phenylalanine-arginyl β-naphthylamide (PAβN), and the protonophore carbonyl cyanide m-chlorophenylhydrazone (CCCP).[2]

Experimental Workflows & Diagrams

The following diagrams illustrate key concepts and workflows for studying this compound efflux.

EffluxMechanism cluster_cell Bacterial Cell cluster_membrane Cell Membranes Pump Efflux Pump Inner Membrane Outer Membrane PumpedOut This compound (Pumped Out) Pump->PumpedOut Efflux Cytoplasm Cytoplasm Cytoplasm->Pump Binds to Pump Ribosome Ribosome (Target) Cytoplasm->Ribosome Inhibits Protein Synthesis Outside This compound (Extracellular) Outside->Cytoplasm Enters Cell Inhibitor EPI Inhibitor->Pump Blocks Pump

Caption: Mechanism of efflux pump-mediated resistance to this compound.

ExperimentalWorkflow cluster_0 Hypothesis: Resistance is due to efflux start Resistant Bacterial Strain mic_wt Determine MIC of this compound (Baseline) start->mic_wt mic_epi Determine MIC of this compound + Sub-inhibitory EPI start->mic_epi compare Compare MICs mic_wt->compare mic_epi->compare conclusion1 Conclusion: Efflux is Involved compare->conclusion1 MIC significantly decreases conclusion2 Conclusion: Other Mechanisms Involved compare->conclusion2 MIC unchanged

Caption: Workflow for confirming efflux pump activity using inhibitors.

RegulationPathway cluster_regulation Regulation of Macrolide Efflux Gene Macrolide Macrolide Antibiotic (e.g., this compound) Ribosome Ribosome Macrolide->Ribosome Binds Stalling Ribosome Stalling & Conformational Change Ribosome->Stalling Terminator Anti-terminator Formation Stalling->Terminator Induces Transcription Full-length Transcription of Efflux Genes (mef/mel) Terminator->Transcription Allows Pump Efflux Pump Proteins Transcription->Pump Translation Efflux Increased Macrolide Efflux Pump->Efflux

Caption: Inducible regulation of macrolide efflux (e.g., mef/mel).

Quantitative Data Summary

The efficacy of an Efflux Pump Inhibitor (EPI) is quantified by the fold-reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic. While specific data for this compound is dispersed, the following table illustrates the expected results from a successful experiment.

Table 1: Representative Data on the Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC

Bacterial StrainEfflux Pump SystemThis compound MIC (µg/mL)This compound MIC + EPI (µg/mL)Fold Decrease in MIC
S. aureus (Wild-Type)NorA (MFS)1628
E. coli (Overexpressing)AcrAB-TolC (RND)128816
P. aeruginosa (Wild-Type)MexAB-OprM (RND)6488
S. pneumoniae (Wild-Type)MefE/Mel (MFS/ABC)32132
Efflux Pump Knockout MutantNone111

Note: Values are representative and serve to illustrate the experimental principle. Actual values will vary based on the specific strain, EPI, and experimental conditions.

Experimental Protocols

Protocol 1: Determining MIC with an Efflux Pump Inhibitor

This protocol determines the extent to which an EPI can restore this compound susceptibility. It is based on the standard broth microdilution method.[19][20]

Materials:

  • Bacterial strain of interest (and a susceptible control/knockout mutant if available).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound stock solution.

  • EPI stock solution (e.g., PAβN, reserpine).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Prepare two sets of 96-well plates.

    • Plate A (this compound only): Add 50 µL of CAMHB to columns 2-12. Add 100 µL of this compound (at 2x the highest desired concentration) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to 2, mix, then 2 to 3, and so on, discarding the final 50 µL from column 11. Column 12 serves as the growth control (no antibiotic).

    • Plate B (this compound + EPI): Prepare a batch of CAMHB containing the EPI at a fixed, sub-inhibitory concentration (e.g., 1/2 or 1/4 of its own MIC). Use this EPI-containing broth to perform the serial dilution of this compound exactly as described for Plate A.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well (columns 1-12) of both plates. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plates and incubate at 37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Compare the MIC from Plate A to Plate B. A ≥4-fold decrease in the MIC in the presence of the EPI is considered significant evidence of efflux activity.[21]

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This fluorometric assay measures the accumulation of the fluorescent dye EtBr, a common efflux pump substrate, to infer pump activity.[2][4][19] Reduced accumulation (lower fluorescence) implies active efflux.

Materials:

  • Bacterial strains (wild-type, resistant, and/or knockout).

  • Phosphate Buffered Saline (PBS) or HEPES buffered saline (HBS).

  • Ethidium Bromide (EtBr) stock solution.

  • Glucose solution (e.g., 0.4% w/v).

  • Efflux pump inhibitor (e.g., CCCP at 100 µM).

  • Fluorometer or fluorescence plate reader (Excitation: ~530 nm, Emission: ~600 nm).

  • Black, clear-bottom 96-well plates.

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.6).

    • Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet twice with PBS or HBS.

    • Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.3.

  • Assay Setup:

    • Prepare three sets of wells for each strain:

      • A - Basal Accumulation: Cells + Buffer

      • B - Energized Efflux: Cells + Buffer + Glucose

      • C - Inhibited Efflux: Cells + Buffer + Glucose + EPI

    • Pipette 95 µL of the appropriate cell suspension/reagent mix into the wells of the microplate.

  • Initiating the Assay:

    • Add 5 µL of EtBr to all wells to achieve a final concentration of 1-2 µg/mL.

    • Immediately place the plate in the fluorometer.

  • Measurement:

    • Monitor fluorescence in real-time at 37°C, taking readings every 60 seconds for 30-60 minutes.

  • Data Interpretation:

    • A strain with active efflux (Condition B) will show a low, steady level of fluorescence as EtBr is pumped out as it enters.

    • A strain with inhibited efflux (Condition C) or an efflux-deficient mutant will show a rapid increase in fluorescence that plateaus at a high level, indicating intracellular accumulation of EtBr.

    • Comparing the fluorescence curves of wild-type vs. resistant strains, with and without an EPI, provides a qualitative and semi-quantitative measure of efflux pump activity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No change in MIC with EPI 1. The resistance mechanism is not efflux-mediated (e.g., target modification). 2. The specific efflux pump is not inhibited by the chosen EPI. 3. The EPI concentration is too low. 4. The EPI was degraded or inactive.1. Investigate other resistance mechanisms (e.g., sequencing ribosomal genes). 2. Try a different class of EPI (e.g., switch from PAβN to reserpine). 3. Confirm the EPI's sub-inhibitory concentration and use it at 1/2 or 1/4 of its MIC. 4. Prepare fresh EPI solutions for each experiment.
High background fluorescence in EtBr assay 1. Contamination of reagents or media with fluorescent compounds. 2. Lysis of bacterial cells, releasing DNA that binds to extracellular EtBr.1. Run a "no-cell" control with only buffer and EtBr to check for background. 2. Ensure the cell suspension is handled gently and that assay conditions (e.g., EPI concentration) are not causing cell death. Check cell viability post-assay.
EPI is toxic to the bacteria at tested concentrations The chosen EPI has intrinsic antibacterial activity against the test strain.Determine the MIC of the EPI alone. For all subsequent experiments, use the EPI at a concentration of ≤1/4 of its MIC to ensure it is sub-inhibitory and not confounding the results.[21]
Inconsistent or non-reproducible results 1. Variation in bacterial growth phase or inoculum size. 2. Instability of this compound or EPI in the assay medium. 3. Pipetting errors.1. Standardize inoculum preparation meticulously using a spectrophotometer (OD₆₀₀) and the McFarland standard. Always use cells from the same growth phase (mid-log). 2. Prepare antibiotic and EPI solutions fresh before each experiment. 3. Use calibrated pipettes and ensure proper mixing in wells. Run technical and biological replicates.

References

Validation & Comparative

Vergleichsleitfaden zur antibakteriellen Wirksamkeit: Oleandomycin vs. Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

Veröffentlichungsdatum: 13. November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Dieser Leitfaden bietet einen objektiven Vergleich der antibakteriellen Wirksamkeit von Oleandomycin und Erythromycin, zwei Antibiotika aus der Klasse der Makrolide. Die hier präsentierten Informationen stützen sich auf experimentelle Daten aus wissenschaftlichen Veröffentlichungen, um eine fundierte Bewertung ihrer jeweiligen Leistung zu ermöglichen.

Einleitung und Wirkmechanismus

This compound, ein von Streptomyces antibioticus produziertes Makrolid-Antibiotikum, und Erythromycin, das aus Saccharopolyspora erythraea isoliert wird, gehören beide zur selben Antibiotikaklasse.[1][2] Ihre antibakterielle Wirkung beruht auf einem gemeinsamen Mechanismus: der Hemmung der bakteriellen Proteinsynthese.

Beide Moleküle binden an die 50S-Untereinheit des bakteriellen Ribosoms.[1][3][4][5] Diese Bindung blockiert die Translokation, einen entscheidenden Schritt der Elongationsphase der Proteinsynthese, bei dem das Ribosom entlang der mRNA weiterrückt.[3][4] Dadurch wird die wachsende Polypeptidkette vorzeitig terminiert, was zu einer bakteriostatischen Wirkung führt, d. h. das Wachstum und die Vermehrung der Bakterien werden gehemmt.[3][6] Obwohl der grundlegende Mechanismus identisch ist, führen strukturelle Unterschiede zwischen den beiden Molekülen zu einer unterschiedlichen Bindungsaffinität und Wirksamkeit. This compound fehlt im Vergleich zu Erythromycin eine 12-Hydroxylgruppe und eine 3-Methoxygruppe, was seine geringere Wirksamkeit erklären könnte.[1][7]

MIC_Workflow cluster_prep Vorbereitung cluster_exp Durchführung cluster_eval Auswertung A 1. Serielle Verdünnung des Antibiotikums in Mikrotiterplatte C 3. Inokulation der Platte mit Bakteriensuspension A->C B 2. Herstellung des Bakterieninokulums (0.5 McFarland Standard) B->C D 4. Inkubation (16-20h bei 37°C) C->D E 5. Visuelle oder photometrische Auswertung D->E F Bestimmung der MHK: Niedrigste Konzentration ohne sichtbares Wachstum E->F

References

A Comparative Analysis of Oleandomycin and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of oleandomycin and other prominent macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, antimicrobial spectra, pharmacokinetic and pharmacodynamic properties, and immunomodulatory effects.

Mechanism of Action

Macrolide antibiotics are primarily bacteriostatic agents that function by inhibiting protein synthesis in susceptible bacteria. This is achieved through their binding to the 50S subunit of the bacterial ribosome. By binding to the ribosomal RNA (rRNA) and various ribosomal proteins, they interfere with the translocation of peptidyl-tRNA, ultimately halting the elongation of the polypeptide chain.

This compound, like erythromycin, binds to the 50S subunit of the bacterial ribosome, interfering with translational activity and the formation of the 50S subunit itself.[1] However, structural differences, such as the lack of a 12-hydroxyl group and a 3-methoxy group in this compound compared to erythromycin, may contribute to its comparatively weaker antibiotic activity.[1]

Erythromycin, the prototypical macrolide, binds to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel for the nascent peptide chain. Clarithromycin and azithromycin also share this fundamental mechanism of action.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Binding Binds to 50S Ribosomal Subunit 30S 30S Subunit Macrolide Macrolide Antibiotic (this compound, Erythromycin, etc.) Macrolide->Binding Enters bacterial cell Inhibition Inhibition of Protein Synthesis Binding->Inhibition Blocks peptide exit tunnel Growth_Arrest Bacterial Growth Arrest (Bacteriostatic Effect) Inhibition->Growth_Arrest

Figure 1: General mechanism of action for macrolide antibiotics.

Antimicrobial Spectrum and Potency

The in vitro activity of macrolide antibiotics varies, with newer agents generally demonstrating a broader spectrum of activity, particularly against certain Gram-negative organisms. This compound's spectrum of activity primarily includes bacteria responsible for upper respiratory tract infections, such as those in the Staphylococcus and Enterococcus genera.[1] It is generally considered to be less potent than erythromycin.[1]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other macrolides against selected pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

AntibioticStaphylococcus aureusEnterococcus spp.
This compound 0.3 - 3 µg/mL[1]Less effective than erythromycin[1]
Erythromycin MIC is one-tenth that of this compound for S. aureus[2]MIC is one-half that of this compound for enterococci[2]
Clarithromycin Generally more potent than erythromycinVariable
Azithromycin Generally similar to or slightly less potent than erythromycinVariable

Pharmacokinetic Properties

The pharmacokinetic profiles of macrolides differ significantly, affecting their dosing regimens and tissue penetration. This compound's pharmacokinetic data in humans is limited, with much of the available information derived from older studies or animal models. Trthis compound, a prodrug of this compound, is rapidly and completely absorbed, with peak plasma concentrations of this compound reached in about 2 hours.[3]

ParameterThis compound (from Trthis compound)ErythromycinClarithromycinAzithromycin
Bioavailability Rapid and complete absorption[3]Variable, acid-labileAcid-stable, ~50%~37%, decreased by food
Protein Binding Data not readily available70-80%42-70%7-51% (concentration-dependent)
Half-life ~2 hours (peak plasma concentration)[3]1.5 - 2 hours3 - 7 hours68 hours (terminal)
Metabolism Data not readily availableHepatic (CYP3A4)Hepatic (CYP3A4)Primarily hepatic
Excretion Feces and bile[3]Primarily bileUrine and fecesPrimarily bile

Resistance Mechanisms

Bacterial resistance to macrolides is a growing concern and typically occurs through one of three primary mechanisms:

  • Target-site modification: This is the most common mechanism and involves the methylation of the 23S rRNA of the 50S ribosomal subunit by enzymes encoded by erm (erythromycin ribosome methylase) genes. This alteration reduces the binding affinity of the macrolide to its target.

  • Drug efflux: Active efflux pumps, encoded by genes such as mef (macrolide efflux), can actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.

  • Drug inactivation: Less commonly, bacteria may produce enzymes, such as esterases or phosphotransferases, that can inactivate the macrolide antibiotic.

Immunomodulatory and Anti-inflammatory Effects

Beyond their antimicrobial properties, macrolides are known to possess significant immunomodulatory and anti-inflammatory effects. This is particularly well-documented for erythromycin, clarithromycin, and azithromycin. These effects are thought to be mediated, in part, through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

This compound has also been observed to have "steroid-sparing" effects, suggesting it possesses immunomodulatory properties.[4] However, the precise molecular mechanisms underlying this effect are less well-characterized compared to newer macrolides.

The diagram below illustrates the canonical NF-κB signaling pathway and the proposed mechanism of macrolide-mediated anti-inflammatory effects.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor (e.g., TLR4, TNFR) IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB_P Phosphorylated IκBα Proteasome Proteasomal Degradation of IκBα IkB_P->Proteasome NFkB_active Active NF-κB (p50/p65) Proteasome->NFkB_active Releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription (IL-6, IL-8, TNF-α) Nucleus->Gene_Transcription Induces Macrolides Macrolide Antibiotics Stimuli Stimuli

Figure 2: Macrolide inhibition of the NF-κB signaling pathway.

Adverse Effects

Macrolide antibiotics are generally well-tolerated. The most common adverse effects are gastrointestinal disturbances, including nausea, vomiting, abdominal pain, and diarrhea.[5] Trthis compound, the prodrug of this compound, has been associated with hepatotoxicity, particularly with prolonged use.[3] Allergic reactions can also occur.

Adverse EffectThis compound (from Trthis compound)ErythromycinClarithromycinAzithromycin
Gastrointestinal Nausea, vomiting, diarrhea, abdominal painCommonCommonCommon
Hepatotoxicity Can occur, especially with prolonged use[3]Cholestatic hepatitis (rare)Transient elevations in liver enzymesRare
Allergic Reactions Hypersensitivity reactions can occur[3]Rash, urticaria, anaphylaxis (rare)Rash, urticariaRash, urticaria
QT Prolongation Potential risk[3]Risk of QT prolongation and Torsades de PointesRisk of QT prolongationLower risk than erythromycin and clarithromycin

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized in vitro technique to determine the MIC of an antibiotic against a specific microorganism.

MIC_Workflow Start Start Prepare_Antibiotic Prepare serial two-fold dilutions of the antibiotic in broth Start->Prepare_Antibiotic Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Add_Antibiotic Add the antibiotic dilutions to the corresponding wells Prepare_Antibiotic->Add_Antibiotic Inoculate_Plate Inoculate each well of a 96-well microtiter plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Inoculate_Plate->Add_Antibiotic Incubate Incubate the plate at 35-37°C for 16-20 hours Add_Antibiotic->Incubate Read_Results Determine the lowest concentration with no visible bacterial growth (MIC) Incubate->Read_Results End End Read_Results->End

Figure 3: Experimental workflow for MIC determination.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate containing the antibiotic dilutions are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

This compound, an early macrolide antibiotic, shares a fundamental mechanism of action with newer agents like erythromycin, clarithromycin, and azithromycin. However, it generally exhibits lower in vitro potency. While newer macrolides have been developed with improved pharmacokinetic profiles and broader antimicrobial spectra, the study of this compound and its derivatives may still offer insights into the structure-activity relationships of this important class of antibiotics. Furthermore, its observed immunomodulatory effects warrant further investigation to elucidate the underlying molecular mechanisms, which could inform the development of novel anti-inflammatory agents. This comparative guide serves as a foundational resource for researchers and scientists in the field of antibiotic drug discovery and development.

References

Cross-Resistance Between Oleandomycin and Other 50S Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of oleandomycin with other antibiotics that target the 50S ribosomal subunit. The information presented is supported by experimental data to aid in research and development efforts against antimicrobial resistance.

Introduction to 50S Inhibitors and Cross-Resistance

Antibiotics targeting the bacterial 50S ribosomal subunit are crucial in treating various bacterial infections. This group primarily includes macrolides, lincosamides, and streptogramins. This compound, a 14-membered ring macrolide, shares its mechanism of action—inhibition of protein synthesis—with these other classes. However, the emergence of bacterial resistance mechanisms can lead to cross-resistance, where resistance to one antibiotic confers resistance to others, complicating clinical treatment. Understanding the patterns and mechanisms of cross-resistance is vital for the development of new, effective antimicrobial agents.

The two primary mechanisms governing resistance to these antibiotics are target site modification and active efflux pumps. The most common form of target site modification is methylation of the 23S rRNA, a component of the 50S ribosomal subunit, by enzymes encoded by erm (erythromycin ribosome methylation) genes. This modification typically results in the MLSB phenotype, conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. The expression of this resistance can be either constitutive (cMLSB) or inducible (iMLSB).

The second major mechanism involves efflux pumps, encoded by genes such as mef (macrolide efflux), which actively transport macrolides out of the bacterial cell. This mechanism results in the M phenotype, which confers resistance to 14- and 15-membered macrolides, while susceptibility to 16-membered macrolides, lincosamides, and streptogramin B is generally maintained.

Quantitative Comparison of In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other 50S inhibitors against various bacterial strains with well-defined resistance mechanisms. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism and is a key measure of antibiotic potency.

Table 1: Comparative MICs (µg/mL) against Staphylococcus species with Different Resistance Genotypes

AntibioticClassSusceptibleInducible MLSB (ermA)Constitutive MLSB (ermC)
This compound14-membered Macrolide0.3 - 34 - >128>128
Erythromycin14-membered Macrolide≤ 0.5>128>128
Clarithromycin14-membered Macrolide≤ 0.258 - 64>128
Azithromycin15-membered Macrolide≤ 2.04 - 32>128
ClindamycinLincosamide≤ 0.5≤ 0.5 (uninduced)>8
Quinupristin-DalfopristinStreptogramin≤ 1.0≤ 1.0>4

Table 2: Comparative MICs (µg/mL) against Streptococcus pneumoniae with Different Resistance Genotypes

AntibioticClassSusceptible (no resistance gene)M Phenotype (mefA)MLSB Phenotype (ermB)
This compound14-membered Macrolide0.12 - 12 - 16>64
Erythromycin14-membered Macrolide≤ 0.061 - 32>256
Clarithromycin14-membered Macrolide≤ 0.061 - 32>256
Azithromycin15-membered Macrolide≤ 0.122 - 64>256
ClindamycinLincosamide≤ 0.12≤ 0.25>256
Quinupristin-DalfopristinStreptogramin≤ 1.0≤ 1.01 - >4

Mechanisms of Cross-Resistance

The basis of cross-resistance lies in the shared mechanisms of action and resistance. The following diagram illustrates the two primary pathways leading to resistance against this compound and other 50S inhibitors.

ResistanceMechanisms cluster_target_modification Target Site Modification (MLS B Phenotype) cluster_efflux Active Efflux (M Phenotype) erm_gene erm gene (e.g., ermA, ermB, ermC) methyltransferase Methyltransferase Enzyme erm_gene->methyltransferase encodes ribosome 50S Ribosomal Subunit (23S rRNA) methyltransferase->ribosome acts on methylation Methylation of 23S rRNA ribosome->methylation undergoes reduced_binding Reduced Antibiotic Binding methylation->reduced_binding resistance_mls Resistance to Macrolides, Lincosamides, and Streptogramin B reduced_binding->resistance_mls mef_gene mef gene (e.g., mefA) efflux_pump Efflux Pump Protein mef_gene->efflux_pump encodes bacterial_cell Bacterial Cell efflux_pump->bacterial_cell embedded in membrane antibiotic_expulsion Antibiotic Expulsion bacterial_cell->antibiotic_expulsion mediates resistance_m Resistance to 14- and 15-membered Macrolides antibiotic_expulsion->resistance_m antibiotics 50S Inhibitor Antibiotics (this compound, Erythromycin, etc.) antibiotics->reduced_binding binding inhibited antibiotics->antibiotic_expulsion are expelled

Caption: Mechanisms of cross-resistance to 50S inhibitors.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing cross-resistance. The broth microdilution method is a standard and widely accepted protocol.

Broth Microdilution MIC Assay Protocol
  • Preparation of Antibiotic Solutions:

    • Stock solutions of each antibiotic are prepared in a suitable solvent at a high concentration.

    • Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Bacterial isolates are grown on an appropriate agar medium (e.g., Blood Agar for streptococci, Tryptic Soy Agar for staphylococci) for 18-24 hours.

    • Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • A 96-well microtiter plate is prepared with each well containing a specific concentration of an antibiotic.

    • Each well is inoculated with the standardized bacterial suspension.

    • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Experimental Workflow for Assessing Cross-Resistance

The following diagram outlines a typical workflow for investigating cross-resistance patterns.

CrossResistanceWorkflow start Start: Bacterial Isolate with Suspected Resistance phenotypic_testing Phenotypic Testing (e.g., Disk Diffusion, D-test) start->phenotypic_testing mic_determination MIC Determination (Broth Microdilution) phenotypic_testing->mic_determination Confirm resistance genotypic_analysis Genotypic Analysis (PCR for resistance genes) mic_determination->genotypic_analysis Correlate phenotype with genotype data_analysis Data Analysis and Cross-Resistance Profile genotypic_analysis->data_analysis conclusion Conclusion: Determine Cross-Resistance Pattern data_analysis->conclusion

Caption: Workflow for determining cross-resistance.

Conclusion

The cross-resistance between this compound and other 50S inhibitors is primarily dictated by the underlying resistance mechanism. Complete cross-resistance is observed with other 14-membered macrolides like erythromycin. In cases of MLSB resistance due to erm gene-mediated target site modification, cross-resistance extends to lincosamides and streptogramin B. Conversely, resistance mediated by mef gene-encoded efflux pumps is generally restricted to 14- and 15-membered macrolides, with this compound showing reduced but still significant increases in MIC. A thorough understanding of these patterns, supported by robust experimental data, is essential for guiding antibiotic stewardship and the development of novel therapeutics to combat resistant pathogens.

A Comparative Guide to Validating the Target of Oleandomycin in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the macrolide antibiotic oleandomycin with its alternatives, focusing on target validation across different bacterial species. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows to aid in research and development.

The Molecular Target: The 50S Ribosomal Subunit

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 50S subunit, obstructing the nascent polypeptide exit tunnel (NPET).[1][2] This action inhibits the elongation of the polypeptide chain, thereby halting protein synthesis, which is vital for bacterial survival and replication.[3][4] While effective, this compound is generally considered a weaker antibiotic than the more common macrolide, erythromycin.[3][5] This difference in potency may be attributed to structural variations that affect its interaction with the 50S ribosomal subunit.[4]

Some macrolides have also been shown to interfere with the formation of the 50S subunit itself, presenting a secondary mechanism of action.[4][6] In studies on Staphylococcus aureus, several 14-membered macrolides, including this compound, prevented the assembly of the 50S subunit, though this effect was not observed in Bacillus subtilis.[6]

Comparative Efficacy Across Bacterial Species

The effectiveness of this compound varies between bacterial species and in comparison to other ribosome-targeting antibiotics. Minimum Inhibitory Concentration (MIC) is a key metric for this comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics (µg/mL)

AntibioticStaphylococcus aureusEnterococcus spp.Escherichia coli
This compound 0.3 - 3.0[3][4]~6.0 (calculated)[7]>1024[8]
Erythromycin 0.05 - 0.4[7]~3.0 (calculated)[7]16 - >1024[9][10]
Azithromycin >128 (for resistant strains)[11]Not Available1 - 8 (for wild-type)[10]
Clarithromycin >128 (for resistant strains)[11]Not AvailableNot Available
Tetracycline 0.28 - 0.50[12]Not AvailableNot Available
Chloramphenicol 0.28 - 0.50[12]Not AvailableNot Available

Note: MIC values can vary significantly based on the specific strain and resistance mechanisms present (e.g., erm genes).[11] Data for Enterococcus spp. was calculated based on relative efficacy reports.[7]

As the data indicates, this compound is generally less potent than erythromycin against Gram-positive bacteria like S. aureus and Enterococcus.[7][13] For S. aureus, erythromycin's MIC can be up to ten times lower than that of this compound.[13] Both antibiotics show significantly less activity against Gram-negative bacteria such as E. coli, which is often intrinsically resistant to macrolides due to outer membrane impermeability.[10]

Visualizing the Mechanism and Experimental Workflows

Diagram 1: Mechanism of Action of Macrolide Antibiotics

This diagram illustrates the primary mechanism of action for macrolides like this compound. The antibiotic binds within the nascent polypeptide exit tunnel of the 50S ribosomal subunit, physically blocking the progression of the growing peptide chain and stalling protein synthesis.

Macrolide Mechanism of Action Mechanism of Macrolide Antibiotics cluster_ribosome Bacterial Ribosome cluster_translation Protein Translation 50S 50S Subunit 30S 30S Subunit mRNA mRNA tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) Peptide Nascent Peptide tRNA_P->Peptide Elongating ExitTunnel Exit Tunnel Peptide->ExitTunnel Passes through This compound This compound This compound->ExitTunnel Binds & Blocks

Caption: Macrolide antibiotics bind to the 50S ribosomal subunit, blocking the exit tunnel.

Diagram 2: Experimental Workflow for Target Validation

This workflow outlines the key steps researchers take to validate that a compound like this compound targets the bacterial ribosome. The process moves from broad antimicrobial activity screening to specific molecular interaction assays.

Target Validation Workflow Workflow for Ribosomal Target Validation A Bacterial Culture (e.g., S. aureus, E. coli) B MIC Determination (Initial Screen) A->B Test compound activity D Cell Lysate Preparation A->D C In Vitro Translation Inhibition Assay B->C Confirm protein synthesis inhibition I Target Validated: Ribosome C->I E Ribosome Isolation (Sucrose Gradient) D->E F Ribosome Binding Assay (e.g., Radiolabeled Drug) E->F Direct binding confirmation G Ribosome Profiling (Ribo-Seq) E->G Genome-wide translation snapshot H Structural Analysis (X-ray Crystallography) E->H High-resolution binding site F->I G->I H->I

Caption: A typical experimental workflow for validating a ribosome-targeting antibiotic.

Experimental Protocols for Target Validation

Accurate validation requires robust and reproducible experimental methods. Below are outlines for two fundamental assays.

This assay directly measures a compound's ability to inhibit protein synthesis in a cell-free system.[14]

Objective: To quantify the dose-dependent inhibition of protein synthesis by this compound and its alternatives.

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit (or similar reconstituted system from purified components).[15]

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or Green Fluorescent Protein).

  • Stock solutions of this compound, erythromycin, and other test antibiotics in an appropriate solvent.

  • Microplate reader capable of detecting fluorescence or luminescence.

  • 384-well microplates.

Methodology:

  • Reaction Assembly: On ice, prepare the translation reactions according to the manufacturer's protocol. A typical reaction includes the cell-free extract, amino acids, energy source, and the reporter plasmid DNA.

  • Antibiotic Addition: Add serial dilutions of each antibiotic to the wells. Include a positive control (no antibiotic) and a negative control (no DNA template).

  • Incubation: Incubate the plate at 37°C for 2-4 hours in the microplate reader.

  • Data Acquisition: Measure the reporter signal (fluorescence or luminescence) at regular intervals.

  • Analysis: Plot the final reporter signal against the antibiotic concentration. Fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC50) for each compound.[16] This value represents the concentration of antibiotic required to reduce protein synthesis by half.

Ribosome profiling provides a genome-wide snapshot of protein synthesis, revealing precisely where ribosomes are stalled by an antibiotic.[17]

Objective: To identify the specific binding site and stalling effect of this compound on the ribosome in vivo.

Materials:

  • Bacterial culture of the species of interest.

  • This compound or other test antibiotic.

  • Liquid nitrogen.

  • Lysis buffer with high magnesium concentration (to arrest translation).[17]

  • RNase I for digesting unprotected mRNA.

  • Sucrose gradients for ribosome isolation.[18]

  • Library preparation kit for next-generation sequencing.

  • Next-generation sequencer (e.g., Illumina).[19]

Methodology:

  • Cell Treatment and Harvest: Treat the mid-log phase bacterial culture with a sub-lethal concentration of the antibiotic for a short period. Rapidly harvest the cells by flash-freezing the entire culture in liquid nitrogen to prevent changes in ribosome position.[17][20]

  • Lysis and Nuclease Digestion: Lyse the cells under cryogenic conditions. Treat the lysate with RNase I, which will digest all mRNA not protected by ribosomes.

  • Monosome Isolation: Separate the ribosome-mRNA complexes (monosomes) from other cellular components using sucrose gradient ultracentrifugation.[18]

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (known as "footprints") from the isolated monosomes.

  • Library Preparation and Sequencing: Convert the RNA footprints into a cDNA library and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to the bacterial genome. The resulting density map will show peaks at the specific codons where the antibiotic caused the ribosomes to stall, confirming its mechanism of action and precise target site.

Conclusion

Validating the target of this compound requires a multi-faceted approach that combines broad antimicrobial screening with specific biochemical and genomic assays. While this compound clearly targets the 50S ribosomal subunit, its efficacy is generally lower than that of erythromycin, particularly against Gram-positive bacteria.[13] The experimental protocols and comparative data presented here provide a framework for researchers to objectively evaluate this compound and other ribosome-targeting antibiotics, aiding in the discovery and development of new therapeutic agents to combat bacterial infections.

References

Unraveling the Ribosomal Embrace: A Comparative Analysis of Oleandomycin and Erythromycin Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding characteristics of two critical macrolide antibiotics reveals nuances in their interaction with the bacterial ribosome, the cellular protein synthesis factory. While both oleandomycin and erythromycin target the 50S ribosomal subunit to exert their antibacterial effects, available data suggests a significant difference in their binding affinities, with erythromycin demonstrating a much stronger interaction. This guide provides a comprehensive comparison of their binding affinities, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

Both this compound and erythromycin are macrolide antibiotics that function by obstructing the nascent peptide exit tunnel of the ribosome, thereby inhibiting protein synthesis.[1][2] This shared mechanism of action, however, does not translate to identical efficacy, a difference that can be largely attributed to their respective binding affinities for the ribosomal target.

Quantitative Comparison of Binding Affinity

Experimental data, primarily from radiolabeled ligand binding assays, has established the dissociation constant (Kd) for erythromycin with bacterial ribosomes to be in the low nanomolar range, indicating a very high affinity. In contrast, direct quantitative data for this compound's binding affinity is less readily available in the scientific literature. However, qualitative statements and comparative studies on their antibacterial potency suggest that this compound is a less powerful antibiotic, which is likely due to a weaker interaction with the ribosome.[2]

AntibioticRibosome SourceDissociation Constant (Kd)Reference
ErythromycinEscherichia coli1.0 x 10⁻⁸ M (10 nM)[3]
ErythromycinStreptococcus pneumoniae4.9 ± 0.6 nM[4]
This compoundNot explicitly foundNot explicitly found-

Table 1: Experimentally Determined Dissociation Constants (Kd) for Erythromycin. The lack of a reported Kd value for this compound in the reviewed literature prevents a direct quantitative comparison in this format.

While a precise Kd for this compound is elusive in the reviewed literature, studies on their in vitro activity provide an indirect comparison of their effectiveness. For instance, one study comparing the inhibition of protein synthesis in Haemophilus influenzae found that azithromycin, a derivative of erythromycin, had a 50% inhibitory concentration (IC50) of 0.4 µg/ml, whereas erythromycin had an IC50 of 1.5 µg/ml, indicating that even among closely related macrolides, there are significant differences in potency.[5] Though not a direct measure of binding affinity, lower IC50 values often correlate with higher affinity.

Experimental Protocols

The determination of antibiotic-ribosome binding affinity relies on precise experimental techniques. The most common methods employed in the cited studies are radiolabeled ligand binding assays and fluorescence polarization assays.

Radiolabeled Ligand Binding Assay

This technique is a direct method to quantify the interaction between a ligand (antibiotic) and its receptor (ribosome).

Workflow:

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification & Analysis Ribosomes Isolate and purify 70S ribosomes Incubation Incubate ribosomes with varying concentrations of radiolabeled antibiotic Ribosomes->Incubation Radiolabel Synthesize radiolabeled antibiotic (e.g., [14C]Erythromycin) Radiolabel->Incubation Filtration Separate ribosome-bound from free antibiotic via nitrocellulose filtration Incubation->Filtration Scintillation Quantify radioactivity on filters using scintillation counting Filtration->Scintillation Analysis Analyze data using Scatchard plot to determine Kd and Bmax Scintillation->Analysis

Figure 1: Workflow for Radiolabeled Ligand Binding Assay.

Detailed Steps:

  • Ribosome Preparation: 70S ribosomes are isolated from bacterial cultures (e.g., E. coli) through a series of centrifugation and purification steps.

  • Radiolabeling: The antibiotic of interest is synthesized with a radioactive isotope, such as Carbon-14 ([¹⁴C]) or Tritium ([³H]).

  • Incubation: A fixed concentration of purified ribosomes is incubated with a range of concentrations of the radiolabeled antibiotic in a suitable binding buffer. The mixture is allowed to reach equilibrium.

  • Separation: The reaction mixture is passed through a nitrocellulose filter. Ribosomes and any bound antibiotic are retained on the filter, while the unbound antibiotic passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This corresponds to the concentration of the bound antibiotic.

  • Data Analysis: The data is often analyzed using a Scatchard plot, which plots the ratio of bound to free radioligand against the bound radioligand concentration. The dissociation constant (Kd) can be calculated from the slope of the resulting line.[3][4]

Fluorescence Polarization (FP) Assay

This method measures the change in the polarization of fluorescently labeled antibiotic upon binding to the ribosome. It is a homogeneous assay, meaning it does not require a separation step.

Workflow:

G cluster_prep Preparation cluster_competition Competitive Binding cluster_measurement Measurement & Analysis Ribosomes Isolate and purify 70S ribosomes Incubation Incubate ribosomes and fluorescent antibiotic with varying concentrations of unlabeled competitor antibiotic Ribosomes->Incubation Fluorescent_Ligand Prepare fluorescently labeled antibiotic Fluorescent_Ligand->Incubation FP_Reader Measure fluorescence polarization Incubation->FP_Reader Analysis Analyze data to determine the IC50 of the competitor and calculate Ki FP_Reader->Analysis

Figure 2: Workflow for Fluorescence Polarization Assay.

Detailed Steps:

  • Preparation of Reagents: Purified ribosomes and a fluorescently labeled version of a known binding antibiotic (the "tracer") are prepared.

  • Competitive Binding: A fixed concentration of ribosomes and the fluorescent tracer are incubated with increasing concentrations of the unlabeled "competitor" antibiotic (in this case, this compound or erythromycin).

  • Measurement: The fluorescence polarization of the sample is measured. When the fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the large ribosome, its tumbling is slowed, leading to high polarization. The unlabeled competitor will displace the fluorescent tracer, causing a decrease in polarization.

  • Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the competitor. The concentration at which 50% of the tracer is displaced (the IC50) is determined. The inhibition constant (Ki), which is related to the binding affinity, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Conclusion

The available evidence strongly suggests that erythromycin has a significantly higher binding affinity for the bacterial ribosome compared to this compound. This is reflected in its lower dissociation constant and greater potency in inhibiting protein synthesis. While a direct quantitative comparison of their Kd values is hampered by the lack of published data for this compound, the consistent findings of erythromycin's high affinity and this compound's comparatively weaker antibacterial activity provide a clear picture for researchers. The detailed experimental protocols for radiolabeled ligand binding and fluorescence polarization assays offer a roadmap for future studies to directly and quantitatively compare the binding affinities of these and other macrolide antibiotics. Such data is crucial for understanding their structure-activity relationships and for the development of new, more potent antibacterial agents.

References

Unveiling the Double-Edged Sword: Synergistic and Antagonistic Effects of Oleandomycin in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between antibiotics is paramount in the quest for novel therapeutic strategies. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of oleandomycin when combined with other drugs, supported by available experimental data and detailed methodologies.

This compound, a macrolide antibiotic, has been the subject of investigation for its potential to enhance therapeutic outcomes when used in combination with other antimicrobial agents. The primary focus of historical research has been its interaction with tetracycline, a broad-spectrum antibiotic. While early studies suggested a synergistic relationship, particularly against resilient pathogens, the data has been met with scrutiny over the years. This guide delves into the available evidence, presenting a balanced view of this compound's collaborative and conflicting effects.

Quantitative Analysis of this compound Interactions

The following table summarizes the quantitative data from in vitro studies investigating the combined effects of this compound and tetracycline against various bacterial strains. The data is primarily derived from studies employing the agar dilution method to determine the Minimum Inhibitory Concentration (MIC).

Bacterial StrainDrug Combination (Ratio)Observed EffectSupporting Data (MIC, µg/mL)Reference
Staphylococcus aureus (16 strains)This compound + Tetracycline (1:2)Synergistic in 9 strainsNot explicitly detailed in abstract[1]
Escherichia coli (5 strains)This compound + Tetracycline (1:2)Synergistic in all strainsNot explicitly detailed in abstract[1]
Streptococcus pyogenes (2 strains)This compound + Tetracycline (1:2)No antagonism observedNot explicitly detailed in abstract[1]
Streptococcus pneumoniae (2 strains)This compound + Tetracycline (1:2)No antagonism observedNot explicitly detailed in abstract[1]

Note: The available literature, largely from the mid-20th century, often lacks the detailed quantitative data, such as Fractional Inhibitory Concentration (FIC) indices, that are standard in modern synergy studies. The synergistic effects were primarily reported based on the reduction in the MIC of the combined drugs compared to their individual MICs.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section outlines the methodologies employed in the key experiments.

Crossed Paper Strip Method

This method provides a qualitative assessment of antibiotic interactions.

Protocol:

  • A nutrient agar plate is uniformly inoculated with a standardized suspension of the test bacterium.

  • Two paper strips, each impregnated with a different antibiotic (e.g., this compound and tetracycline), are placed on the agar surface at a 90-degree angle to each other.

  • The plate is incubated under appropriate conditions.

  • The interaction is interpreted based on the shape of the inhibition zones at the intersection of the strips.

    • Synergy: Enhancement of the inhibition zone, often appearing as a "blunting" or "rounding" of the corner of the inhibition zones.

    • Antagonism: Reduction of the inhibition zone, creating a smaller, concave area of inhibition at the intersection.

    • Indifference: No change in the shape of the inhibition zones.

Agar Dilution Method (Checkerboard Assay)

This method allows for a quantitative determination of the MIC of antibiotics alone and in combination, enabling the calculation of the Fractional Inhibitory Concentration (FIC) index.

Protocol:

  • A series of agar plates are prepared, each containing varying concentrations of two antibiotics. The concentrations are typically arranged in a checkerboard format, with one antibiotic's concentration increasing along the x-axis and the other's along the y-axis.

  • Each plate is spot-inoculated with a standardized suspension of the test bacterium.

  • The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The results are interpreted as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Visualizing the Mechanisms of Action and Interaction

To conceptualize the potential basis for the observed synergistic or antagonistic effects, it is crucial to understand the individual mechanisms of action of the involved drugs and how they might intersect at the cellular level.

Mechanism of Action: this compound and Tetracycline

dot

MOA cluster_bacterium Bacterial Cell ribosome 70S Ribosome subunit50S 50S Subunit subunit30S 30S Subunit protein Protein Synthesis subunit50S->protein Elongation subunit30S->protein Initiation This compound This compound This compound->subunit50S Binds to 50S subunit, inhibits translocation tetracycline Tetracycline tetracycline->subunit30S Binds to 30S subunit, blocks tRNA binding

Caption: Mechanisms of action for this compound and Tetracycline.

Putative Synergistic Interaction Pathway

The proposed synergistic effect of this compound and tetracycline may stem from their simultaneous inhibition of different stages of protein synthesis. By targeting both the 30S and 50S ribosomal subunits, the combination could create a more profound and irreversible blockade of this essential cellular process.

dot

Synergy start Bacterial Protein Synthesis initiation Initiation (30S Subunit) start->initiation elongation Elongation (50S Subunit) initiation->elongation inhibition Inhibition of Growth initiation->inhibition protein Functional Protein elongation->protein elongation->inhibition tetracycline Tetracycline tetracycline->initiation Blocks tRNA binding This compound This compound This compound->elongation Inhibits translocation

Caption: Proposed synergistic action of this compound and Tetracycline.

Other Potential Interactions

While the combination with tetracycline is the most studied, DrugBank and other sources suggest potential interactions between this compound and a wide array of other drugs.[2] These interactions are primarily predicted based on this compound's potential to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system in humans.[2] This inhibition can lead to increased serum concentrations and potential toxicity of co-administered drugs that are metabolized by this pathway. It is crucial to note that these are predicted pharmacokinetic interactions and not necessarily synergistic or antagonistic effects at the microbial level.

Conclusion

The historical data on the synergistic effects of this compound, particularly with tetracycline, presents an intriguing but incomplete picture. While early in vitro studies suggested a beneficial interaction against certain bacteria, the lack of modern, robust quantitative data and the refutation of some of these claims in later reviews call for a cautious interpretation.[1] The primary value of this historical research lies in highlighting a potential area for reinvestigation using contemporary methodologies. For drug development professionals, the key takeaway is the necessity for rigorous, standardized synergy testing, such as checkerboard assays with FIC index determination, to validate any potential antibiotic combinations. Furthermore, the predicted pharmacokinetic interactions of this compound underscore the importance of considering metabolic pathways in the development of combination therapies. Future research should aim to generate definitive data on the synergistic and antagonistic potential of this compound with a broader range of antibiotics to fully elucidate its therapeutic utility in the modern era of antimicrobial resistance.

References

Comparative Study of Oleandomycin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known mechanisms of resistance to the macrolide antibiotic oleandomycin. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those involved in antimicrobial research and the development of novel therapeutic strategies.

Overview of this compound Resistance Mechanisms

This compound, a 14-membered macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Bacteria have evolved several distinct strategies to counteract the inhibitory effects of this antibiotic. The three primary mechanisms of resistance are:

  • Target Site Modification: Alteration of the drug's target on the ribosome, primarily through enzymatic methylation of the 23S rRNA. This modification reduces the binding affinity of this compound, rendering it ineffective.

  • Enzymatic Inactivation: Direct chemical modification of the this compound molecule to an inactive form. The two main types of enzymatic inactivation are glycosylation and phosphorylation.

  • Active Efflux: The active transport of this compound out of the bacterial cell, preventing it from reaching its ribosomal target. This process is mediated by membrane-bound efflux pumps, often belonging to the ATP-binding cassette (ABC) transporter superfamily.[2]

The following sections provide a detailed comparison of these mechanisms, including quantitative data, experimental protocols, and visual representations of the underlying molecular processes.

Data Presentation: Comparison of this compound Resistance Mechanisms

The table below summarizes the key characteristics of the three primary this compound resistance mechanisms.

FeatureTarget Site ModificationEnzymatic InactivationActive Efflux
Mechanism Methylation of 23S rRNA at position A2058.[3][4]Covalent modification of this compound.ATP-dependent export of this compound.[2]
Key Genes/Enzymes erm (erythromycin ribosomal methylase) genes (e.g., ermA, ermC).[5]Glycosyltransferases (e.g., OleD, OleI), Macrolide Phosphotransferases (MPH).[6][7][8]ABC transporters (e.g., OleB, OleC).[9]
Effect on this compound Prevents binding to the ribosome.Glycosylated or phosphorylated this compound is inactive.Reduces intracellular concentration of the antibiotic.
Resistance Level (MIC) High-level resistance. S. aureus with ermC can have this compound MICs of >128 µg/mL. Strains with ermA show lower-level resistance (e.g., 16-32 µg/mL).[5]Variable, can lead to high-level resistance.Moderate to high-level resistance.
Kinetic Parameters Not applicable (target modification).OleD (Glycosyltransferase): - Km (Lankamycin): 0.15 mM- kcat (Lankamycin): 1.1 s⁻¹[8] Specific kinetic data for this compound is limited.MPH: Specific kinetic data for this compound is limited.Specific kinetic parameters (Km, Vmax) for OleB and OleC with this compound as a substrate are not well-documented in the literature. ATPase activity has been characterized.[10]
Inducibility Can be inducible (e.g., by erythromycin) or constitutive.[4][11]Generally associated with the producer organism's self-resistance.[2]Can be inducible.
Cross-Resistance Confers resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[3]Spectrum of activity depends on the specific enzyme. OleD can inactivate other macrolides.[8]Often broad-spectrum, conferring resistance to multiple antibiotics.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for quantifying the in vitro susceptibility of a bacterial strain to an antibiotic.

Materials:

  • Bacterial culture in logarithmic growth phase.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB across the rows of the 96-well plate. The final volume in each well should be 100 µL.

    • The concentration range should be chosen to encompass the expected MIC of the test organism.

    • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Cloning and Expression of this compound Resistance Genes from Streptomyces

This protocol describes the general steps for identifying and expressing an this compound resistance gene in a heterologous host.

Materials:

  • Streptomyces antibioticus genomic DNA.

  • Restriction enzymes and T4 DNA ligase.

  • PCR primers designed to amplify the target resistance gene (e.g., oleB, oleC, oleD).

  • A suitable E. coli-Streptomyces shuttle vector (e.g., pIJ86).

  • Competent E. coli cells for cloning (e.g., DH5α).

  • A suitable Streptomyces host strain for expression (e.g., S. lividans).

  • Appropriate growth media and antibiotics for selection.

Procedure:

  • Genomic DNA Isolation:

    • Isolate high-quality genomic DNA from Streptomyces antibioticus using a standard protocol for Gram-positive bacteria.

  • PCR Amplification of the Resistance Gene:

    • Amplify the target resistance gene from the genomic DNA using PCR with primers that incorporate restriction sites compatible with the chosen expression vector.

  • Vector and Insert Preparation:

    • Digest both the PCR product and the shuttle vector with the selected restriction enzymes.

    • Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.

  • Ligation:

    • Ligate the purified insert into the digested vector using T4 DNA ligase.

  • Transformation into E. coli:

    • Transform the ligation mixture into competent E. coli cells.

    • Select for transformants on agar plates containing the appropriate antibiotic for the vector's resistance marker.

  • Plasmid Isolation and Verification:

    • Isolate plasmid DNA from the E. coli transformants.

    • Verify the presence and correct orientation of the insert by restriction digestion and/or DNA sequencing.

  • Transformation into Streptomyces:

    • Introduce the recombinant plasmid into the Streptomyces host strain using protoplast transformation or conjugation.

    • Select for transformants on media containing the appropriate antibiotic for the vector and an inducing agent if required.

  • Confirmation of Resistance Phenotype:

    • Confirm the expression of the resistance gene by performing MIC testing of the transformed Streptomyces strain against this compound and comparing it to the untransformed host strain.

Visualizations of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows related to this compound resistance.

Enzymatic_Inactivation_Pathways cluster_glycosylation Glycosylation cluster_phosphorylation Phosphorylation Oleandomycin_G This compound OleD OleD (Glycosyltransferase) Oleandomycin_G->OleD Substrate UDP_Glucose UDP-Glucose UDP_Glucose->OleD Co-substrate Inactive_Glycosylated_this compound Inactive Glycosylated This compound OleD->Inactive_Glycosylated_this compound Product UDP UDP OleD->UDP By-product Oleandomycin_P This compound MPH MPH (Macrolide Phosphotransferase) Oleandomycin_P->MPH Substrate ATP ATP ATP->MPH Co-substrate Inactive_Phosphorylated_this compound Inactive Phosphorylated This compound MPH->Inactive_Phosphorylated_this compound Product ADP ADP MPH->ADP By-product

Caption: Enzymatic inactivation pathways for this compound.

Experimental_Workflow Start Isolate this compound-Resistant Bacterial Strain MIC Determine this compound MIC (Broth Microdilution) Start->MIC Genomic_Analysis Genomic DNA Extraction and Sequencing Start->Genomic_Analysis Gene_Identification Identify Potential Resistance Genes (e.g., erm, ABC transporters, modifying enzymes) Genomic_Analysis->Gene_Identification Cloning Clone Candidate Gene into Expression Vector Gene_Identification->Cloning Expression Express Gene in Susceptible Host Strain Cloning->Expression MIC_Confirmation Confirm Resistance Phenotype (MIC of transformed strain) Expression->MIC_Confirmation Functional_Assay Perform Functional Assays (e.g., enzyme kinetics, efflux assays) MIC_Confirmation->Functional_Assay Mechanism_Determination Determine Specific Resistance Mechanism Functional_Assay->Mechanism_Determination

Caption: Experimental workflow for identifying resistance mechanisms.

Resistance_Induction_Pathway This compound This compound (Inducer) Sensor_Kinase Sensor Histidine Kinase (e.g., Two-Component System) This compound->Sensor_Kinase Binds to Phosphorylation Autophosphorylation Sensor_Kinase->Phosphorylation Response_Regulator Response Regulator Phosphorylation->Response_Regulator Phosphorylates DNA_Binding Binds to Promoter Region of Resistance Gene Response_Regulator->DNA_Binding Transcription Transcription and Translation of Resistance Gene DNA_Binding->Transcription Resistance_Protein Resistance Protein (e.g., Efflux Pump, Methylase) Transcription->Resistance_Protein

Caption: A generalized signaling pathway for antibiotic resistance induction.

References

Navigating the In Vivo Landscape: A Comparative Guide to Oleandomycin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of an antibiotic and its derivatives is paramount to advancing antimicrobial therapies. This guide provides a comprehensive comparison of oleandomycin and its derivatives, focusing on their performance in preclinical models. By presenting available experimental data, this document aims to offer a clear perspective on their potential therapeutic applications.

This compound, a macrolide antibiotic, has served as a scaffold for the development of various derivatives with modified pharmacokinetic and pharmacodynamic profiles. This guide delves into the in vivo efficacy of this compound and its key derivatives, including triacetylthis compound, and newer generation macrolides like the ketolide, telithromycin. The comparative analysis is based on available data from murine infection models, a standard for preclinical antibiotic evaluation.

Comparative In Vivo Efficacy

The in vivo efficacy of an antibiotic is a critical measure of its potential clinical success. This is often quantified by the 50% effective dose (ED₅₀) or protective dose 50 (PD₅₀), which represents the dose of a drug that is effective in 50% of the test population. A lower ED₅₀ or PD₅₀ value indicates higher potency.

The following table summarizes the available in vivo efficacy data for this compound and its derivatives against common Gram-positive pathogens in murine infection models.

CompoundPathogenMouse ModelAdministration RouteEfficacy (PD₅₀/ED₅₀) (mg/kg)Reference
Telithromycin Streptococcus pneumoniae (Erythromycin-Susceptible)Systemic InfectionOral1 - 16[1]
Telithromycin Staphylococcus aureus (Erythromycin-Susceptible)Systemic InfectionOral1 - 16[1]
Telithromycin Streptococcus pneumoniae (Erythromycin-Resistant)Systemic InfectionOral3 - 26[1][2]
Telithromycin Staphylococcus aureus (Erythromycin-Resistant)Systemic InfectionOral3 - 26[1][2]

The available data highlights the significant in vivo activity of the ketolide telithromycin, a derivative of the erythromycin family to which this compound belongs. Notably, telithromycin demonstrates potent efficacy against both erythromycin-susceptible and erythromycin-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus[1][2]. This is a crucial advantage in the era of rising antibiotic resistance.

While direct comparative in vivo efficacy data (ED₅₀) for this compound and its closer derivative, triacetylthis compound, in murine models is not extensively published, in vitro studies consistently show that this compound is less potent than erythromycin, a closely related macrolide.

Toxicity Profile: A Look at LD₅₀

The therapeutic index of a drug is a measure of its safety, calculated as the ratio of the lethal dose 50 (LD₅₀) to the effective dose 50 (ED₅₀). A higher therapeutic index is preferable, indicating a wider margin between the effective and toxic doses.

The following table presents the available LD₅₀ data for this compound in mice.

CompoundAdministration RouteLD₅₀ (mg/kg)Reference
This compound Oral8200
This compound Subcutaneous>10000
This compound Hydrochloride Oral4000
This compound Hydrochloride Subcutaneous2500

The high oral LD₅₀ value for this compound suggests a relatively low acute toxicity when administered via this route.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of in vivo efficacy studies, a clear understanding of the experimental protocols is essential. The following sections detail the typical methodologies used in murine infection models for testing antibiotics like this compound and its derivatives.

Murine Systemic Infection Model for Staphylococcus aureus and Streptococcus pneumoniae

This model is widely used to evaluate the efficacy of antibiotics against systemic bacterial infections.

Experimental_Workflow_Systemic_Infection cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_observation Observation & Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus, S. pneumoniae) Inoculum_Prep Inoculum Preparation (Standardized bacterial suspension) Bacterial_Culture->Inoculum_Prep Mice Mice (e.g., BALB/c) Infection Intraperitoneal or Intravenous Injection of Bacteria Mice->Infection Drug_Admin Antibiotic Administration (e.g., Oral gavage, Subcutaneous injection) Infection->Drug_Admin Post-infection Monitoring Monitoring for a defined period (e.g., 7-14 days) Drug_Admin->Monitoring Endpoint Endpoint Determination (Survival rate, Bacterial load in organs) Monitoring->Endpoint ED50_Calc ED₅₀/PD₅₀ Calculation Endpoint->ED50_Calc

Caption: Workflow for a murine systemic infection model.

Protocol Details:

  • Bacterial Preparation: Strains of Staphylococcus aureus or Streptococcus pneumoniae are cultured on appropriate agar plates and then grown in broth to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration.

  • Infection: Mice (commonly BALB/c or other susceptible strains) are infected via intraperitoneal or intravenous injection with a bacterial dose predetermined to cause a lethal infection in a control group.

  • Treatment: At a specified time post-infection, the test compound (this compound or its derivative) is administered to different groups of mice at varying doses. The route of administration (e.g., oral, subcutaneous) is chosen based on the intended clinical application.

  • Observation and Endpoint: The mice are observed for a set period (e.g., 7-14 days), and the number of survivors in each treatment group is recorded. The ED₅₀ is then calculated as the dose that protects 50% of the animals from lethal infection.

Mechanism of Action: A Common Thread

This compound and its derivatives belong to the macrolide class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.

Signaling_Pathway_Macrolide_Action Macrolide Macrolide Antibiotic (this compound & Derivatives) Ribosome Bacterial 50S Ribosomal Subunit Macrolide->Ribosome Targets Binding Binds to 23S rRNA within the 50S subunit Ribosome->Binding Protein_Synthesis Protein Synthesis Binding->Protein_Synthesis Blocks Inhibition Inhibition Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth & Proliferation Inhibition->Bacterial_Growth Leads to Stasis Bacteriostatic Effect Bacterial_Growth->Stasis

Caption: Mechanism of action of macrolide antibiotics.

These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA. This binding action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein synthesis and leading to a bacteriostatic effect, which inhibits bacterial growth and replication.

Conclusion

This comparative guide provides an overview of the in vivo efficacy of this compound and its derivatives based on the available scientific literature. The ketolide telithromycin stands out for its potent activity against both susceptible and resistant Gram-positive pathogens in murine models. While quantitative in vivo efficacy data for this compound and triacetylthis compound is less prevalent, their established mechanism of action and toxicity profiles provide a foundational understanding of their therapeutic potential. Further head-to-head in vivo studies are warranted to provide a more definitive comparison and to guide the future development of this class of antibiotics.

References

validation of oleandomycin as a specific inhibitor of bacterial translation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Oleandomycin, a macrolide antibiotic, has long been recognized for its inhibitory effects on bacterial protein synthesis. This guide provides a comprehensive validation of this compound as a specific inhibitor of bacterial translation, comparing its performance with other well-established antibiotics. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of its mechanism of action to facilitate a deeper understanding for researchers and drug development professionals.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This interaction occurs within the nascent peptide exit tunnel (NPET), sterically hindering the progression of the growing polypeptide chain. This ultimately leads to the cessation of protein synthesis, thereby inhibiting bacterial growth and replication. The specificity of this compound for bacterial ribosomes over their eukaryotic counterparts is a key feature of its therapeutic value, minimizing off-target effects.

Mechanism of this compound Action Bacterial Ribosome (70S) Bacterial Ribosome (70S) 50S Subunit 50S Subunit Bacterial Ribosome (70S)->50S Subunit 30S Subunit 30S Subunit Bacterial Ribosome (70S)->30S Subunit Nascent Polypeptide Chain Nascent Polypeptide Chain 50S Subunit->Nascent Polypeptide Chain Elongation Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Subunit->Protein Synthesis Inhibition mRNA mRNA 30S Subunit->mRNA Binds This compound This compound This compound->50S Subunit Binds to NPET This compound->Protein Synthesis Inhibition tRNA tRNA mRNA->tRNA Codon-Anticodon Recognition

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Comparative Efficacy: this compound vs. Other Translation Inhibitors

The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. Below is a comparison of the MIC values of this compound and other prominent bacterial translation inhibitors against common pathogenic bacteria.

AntibioticTarget Ribosomal SubunitStaphylococcus aureus (MIC, µg/mL)Streptococcus pyogenes (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
This compound 50S0.25 - 20.06 - 1>128
Erythromycin 50S0.25 - 10.03 - 0.25>128
Chloramphenicol 50S2 - 82 - 82 - 8
Tetracycline 30S0.25 - 40.25 - 21 - 4

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented represents a general range observed in various studies.

Experimental Validation Protocols

The specificity and mechanism of action of translation inhibitors like this compound can be validated through a series of in vitro and in vivo experiments.

In Vitro Translation Inhibition Assay using a Luciferase Reporter

This assay quantitatively measures the inhibition of protein synthesis in a cell-free system. A bacterial cell extract containing all the necessary components for translation is programmed with a messenger RNA (mRNA) encoding a reporter protein, such as luciferase. The activity of the newly synthesized luciferase is measured by its light-emitting reaction with a substrate. A decrease in luminescence in the presence of the test compound indicates inhibition of translation.

In Vitro Translation Assay Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Detection Bacterial Cell Extract Bacterial Cell Extract Translation Translation Bacterial Cell Extract->Translation Luciferase mRNA Luciferase mRNA Luciferase mRNA->Translation Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Translation Luciferase Substrate Luciferase Substrate Translation->Luciferase Substrate Luminescence Measurement Luminescence Measurement Luciferase Substrate->Luminescence Measurement Inhibition Assessment Inhibition Assessment Luminescence Measurement->Inhibition Assessment

Caption: Workflow for in vitro translation inhibition assay using a luciferase reporter.

Detailed Protocol:

  • Prepare Bacterial Cell-Free Extract:

    • Culture a suitable bacterial strain (e.g., E. coli, S. aureus) to mid-log phase.

    • Harvest cells by centrifugation and wash with an appropriate buffer.

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant (S30 extract) containing ribosomes, tRNAs, amino acids, and other translation factors.

  • Set up the In Vitro Translation Reaction:

    • In a microfuge tube, combine the S30 extract, an energy source (ATP, GTP), and a buffer system.

    • Add a defined amount of in vitro transcribed luciferase mRNA.

    • Add varying concentrations of the test compound (this compound) or a vehicle control.

  • Incubate the Reaction:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for translation to occur.

  • Measure Luciferase Activity:

    • Add a luciferase assay reagent containing the substrate luciferin.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.

Toe-printing Analysis of Ribosome Stalling

Toe-printing is a powerful technique used to map the precise location of a ribosome stalled on an mRNA molecule. This method can pinpoint the site of action of a translation inhibitor. A primer is annealed to the mRNA downstream of the ribosome binding site. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. When the reverse transcriptase encounters the stalled ribosome, it is blocked, resulting in a truncated cDNA product. The length of this "toe-print" fragment, determined by gel electrophoresis, reveals the exact position of the ribosome on the mRNA.

Toe-printing Assay Workflow cluster_0 Complex Formation cluster_1 Primer Extension cluster_2 Analysis mRNA mRNA Primer Annealing Primer Annealing mRNA->Primer Annealing Ribosome Ribosome Ribosome->Primer Annealing Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->Ribosome Reverse Transcription Reverse Transcription Primer Annealing->Reverse Transcription Ribosome Stalling Ribosome Stalling Reverse Transcription->Ribosome Stalling Gel Electrophoresis Gel Electrophoresis Ribosome Stalling->Gel Electrophoresis Toe-print Identification Toe-print Identification Gel Electrophoresis->Toe-print Identification

Caption: Workflow for toe-printing analysis to identify ribosome stalling sites.

Detailed Protocol:

  • Prepare the mRNA Template:

    • In vitro transcribe the mRNA of interest.

  • Form the Ribosome-mRNA Complex:

    • Incubate the mRNA with purified bacterial ribosomes in a suitable buffer.

    • Add the translation inhibitor (this compound) to induce stalling.

  • Primer Annealing and Extension:

    • Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.

    • Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

  • Analyze the cDNA Products:

    • Stop the reaction and purify the cDNA products.

    • Separate the cDNA fragments by size using denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography or fluorescence imaging.

  • Map the Stalling Site:

    • Run a sequencing ladder of the same mRNA in parallel to precisely determine the length of the toe-print fragment.

    • The position of the toe-print band indicates the 3' boundary of the stalled ribosome on the mRNA.

Conclusion

The presented data and experimental protocols validate this compound as a specific inhibitor of bacterial translation. Its mechanism of action, targeting the 50S ribosomal subunit, is well-established and can be further investigated using the detailed methodologies provided. The comparative MIC data demonstrates its efficacy against key bacterial pathogens, positioning it as a valuable tool for research and a potential scaffold for the development of new antibacterial agents. The provided diagrams offer a clear visual summary of the underlying molecular processes and experimental workflows, aiding in the comprehension and application of this knowledge in a research setting.

Safety Operating Guide

Proper Disposal Procedures for Oleandomycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Oleandomycin, an antibiotic used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

This compound and its derivatives are associated with specific health hazards that must be understood before handling or disposal. Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.[2]

Hazard Summary for this compound Derivatives:

CompoundCAS NumberHazard ClassificationsKey Precautionary Statements
This compound Phosphate 7060-74-4Acute toxicity - Oral (Category 2)H300: Fatal if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately. P405: Store locked up.[3]
Trthis compound (Triacetylthis compound) 2751-09-9Acute toxicity - Oral (Category 4)Acute toxicity - Dermal (Category 4)Acute toxicity - Inhalation (Category 4)H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
This compound Triacetate Not specifiedSkin IrritationSerious Eye IrritationSkin SensitizationReproductive ToxicityH315: Causes skin irritation.H319: Causes serious eye irritation.H317: May cause an allergic skin reaction.H362: May cause harm to breast-fed children.P260: Do not breathe dusts or mists.[1]

Operational Disposal Protocol

The primary responsibility for the proper disposal of hazardous materials lies with the Principal Investigator or Researcher.[4] This protocol outlines the required steps for managing this compound waste from initial collection to final disposal.

Step 1: Waste Segregation and Collection
  • Identify Waste Type: Determine if the waste is pure this compound, a stock solution, or contaminated lab materials (e.g., pipette tips, gloves, culture medium).

  • Use Designated Containers:

    • Solid Chemical Waste: Collect pure or expired this compound powder in a clearly labeled, sealable container.

    • Liquid Chemical Waste: Collect this compound solutions in a dedicated, leak-proof, and compatible container.[5] Use the original packaging or an appropriate UN-labeled container for liquid waste.[5] Do not mix with other incompatible chemical wastes.[6]

    • Contaminated Labware: Items like gloves, empty vials, and plasticware contaminated with this compound should be collected in double, robust plastic bags, with each bag sealed individually.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., acute toxicity).[5][7]

Step 2: On-Site Storage
  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure liquid waste containers are stored in secondary containment trays to prevent spills.[5]

  • Keep containers tightly sealed when not in use.[1][8]

  • Do not store with incompatible materials, such as strong oxidizing agents.[1][9]

Step 3: Spill Management
  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain Spill: Prevent the spill from spreading or entering drains. Do not allow undiluted product to reach groundwater, water courses, or sewage systems.[9]

  • Clean-Up:

    • For solid spills, carefully pick up the material mechanically (e.g., with a scoop or dustpan) to avoid creating dust.

    • Place the collected material into a suitable, labeled container for disposal.[8]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal Methods

Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[1][3] Consult your institution's EHS department to confirm the approved disposal route.

  • Method 1: Licensed Hazardous Waste Contractor (Recommended)

    • Arrange for pickup of the labeled hazardous waste containers through your institution's EHS office.

    • The most common and recommended method of destruction is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Method 2: Landfill (Not Recommended for Pure Substance)

    • Disposal of untreated antibiotics in a landfill is discouraged.[10] If no other option is available, it must be done via an approved hazardous waste landfill and often requires encapsulation or inertization to prevent environmental leaching.[10]

  • Prohibited Disposal Methods

    • DO NOT dispose of this compound down the drain or into the sewer system. Non-biodegradable antibiotics can kill the bacteria essential for sewage treatment.[11]

    • DO NOT dispose of this compound in the regular trash.[12] While one safety data sheet mentions that smaller quantities can be disposed of with household waste, this is inconsistent with standard laboratory practice for hazardous chemicals and is not recommended.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste in a laboratory setting.

G This compound Disposal Decision Workflow cluster_prep Preparation & Handling cluster_assess Waste Assessment cluster_contain Segregation & Containment cluster_disposal Storage & Disposal start Start: this compound Waste Generated ppe Wear Required PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess_type Assess Waste Type ppe->assess_type solid_waste Pure Solid / Expired Drug assess_type->solid_waste Solid liquid_waste Aqueous / Solvent Solution assess_type->liquid_waste Liquid contaminated_waste Contaminated Labware (Gloves, Tips, Vials) assess_type->contaminated_waste Contaminated Material collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Double-Bag in Labeled Contaminated Waste Bags contaminated_waste->collect_contaminated store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_contaminated->store contact_ehs Contact EHS for Pickup store->contact_ehs prohibited Prohibited Disposal: - Drain / Sewer - Regular Trash store->prohibited Avoid incineration Disposal via Licensed Contractor (High-Temperature Incineration) contact_ehs->incineration

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Oleandomycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Oleandomycin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required personal protective equipment.

PPE CategoryEquipment SpecificationPurpose
Eye and Face Protection Safety goggles with side-shields.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile).Prevents skin contact with the substance.
Body Protection Impervious laboratory coat or gown.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A fit-tested, NIOSH-certified N95 respirator should be worn, especially when handling powders or creating aerosols.[1]Prevents inhalation of airborne particles.

Procedural Guidance for Handling this compound

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting. This protocol is designed to mitigate risks at each stage of the process, from initial preparation to the final disposal of waste.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling and Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare a Designated Well-Ventilated Work Area prep_ppe->prep_area weigh Carefully Weigh or Aliquot this compound prep_area->weigh Proceed to Handling dissolve Dissolve or Prepare Solution as Needed weigh->dissolve experiment Conduct Experimental Procedures dissolve->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate Complete Experiment remove_ppe Doff PPE Correctly to Avoid Contamination decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash dispose_waste Dispose of Contaminated Materials in a Labeled Hazardous Waste Container wash->dispose_waste Proceed to Disposal dispose_ppe Dispose of Used PPE as Hazardous Waste dispose_waste->dispose_ppe

Caption: Workflow for safe handling and disposal of this compound.

Hierarchy of Controls for this compound Exposure

To effectively manage potential hazards associated with this compound, a tiered approach of control measures should be implemented. The following diagram illustrates the hierarchy of controls, from the most effective to the least effective.

G Hierarchy of Controls for this compound elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: Hierarchy of controls for minimizing this compound exposure.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste contaminated with this compound, including unused product, contaminated gloves, bench paper, and pipette tips, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Disposal Method : All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[2]

Emergency Procedures

Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including a respirator, before attempting to clean the spill.

  • For small powder spills, gently cover with a damp paper towel to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

Exposure:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. This compound phosphate is considered fatal if swallowed.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.